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  • Product: 1-[3-(4-Methoxyphenyl)propyl]piperazine
  • CAS: 59214-23-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-[3-(4-Methoxyphenyl)propyl]piperazine

Abstract This technical guide provides a comprehensive examination of validated synthetic protocols for 1-[3-(4-Methoxyphenyl)propyl]piperazine, a key substituted piperazine derivative. The piperazine moiety is a prevale...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of validated synthetic protocols for 1-[3-(4-Methoxyphenyl)propyl]piperazine, a key substituted piperazine derivative. The piperazine moiety is a prevalent scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] This document details two primary, robust synthetic strategies: direct nucleophilic substitution and reductive amination. Each protocol is presented with a step-by-step methodology, an exploration of the underlying chemical principles, and a discussion of the critical process parameters. The guide is designed for researchers and professionals in organic synthesis and drug development, offering field-proven insights to facilitate the efficient and reliable laboratory-scale production of the target compound.

Introduction and Retrosynthetic Analysis

1-[3-(4-Methoxyphenyl)propyl]piperazine is a disubstituted piperazine featuring an N-alkylation with a 3-(4-methoxyphenyl)propyl group. Such structures are of significant interest in pharmaceutical research due to their potential to interact with various biological targets. The development of reliable and scalable synthetic routes is paramount for enabling further investigation and application.

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most logical synthetic approaches:

  • Disconnection (A): Cleavage of the C-N bond between the piperazine ring and the propyl chain. This suggests a nucleophilic substitution (alkylation) pathway, where piperazine acts as the nucleophile and a 3-(4-methoxyphenyl)propyl group bearing a suitable leaving group is the electrophile.

  • Disconnection (B): Cleavage of the same C-N bond, but conceptualized through an iminium intermediate. This points towards a reductive amination pathway, condensing piperazine with 3-(4-methoxyphenyl)propanal followed by in-situ reduction.

G cluster_0 TM Target Molecule 1-[3-(4-Methoxyphenyl)propyl]piperazine Discon_A Disconnection (A) C-N Alkylation TM->Discon_A Retrosynthesis Discon_B Disconnection (B) C-N Reductive Amination TM->Discon_B Retrosynthesis Piperazine_Nuc Piperazine (Nucleophile) Discon_A->Piperazine_Nuc Propyl_Elec 3-(4-Methoxyphenyl)propyl-X (Electrophile, X = Cl, Br, OMs, OTs) Discon_A->Propyl_Elec Piperazine_Amine Piperazine (Amine) Discon_B->Piperazine_Amine Aldehyde 3-(4-Methoxyphenyl)propanal (Carbonyl) Discon_B->Aldehyde

Caption: Retrosynthetic analysis of the target molecule.

This guide will elaborate on these two strategic approaches, providing detailed, actionable protocols for each.

Synthetic Strategy 1: Nucleophilic Substitution via Alkylation

This classical and highly effective method involves the direct N-alkylation of piperazine with an activated 3-(4-methoxyphenyl)propyl precursor. The primary challenge lies in the preparation of the electrophilic partner and controlling the degree of substitution on the piperazine ring, as dialkylation is a potential side reaction. Using a molar excess of piperazine can effectively minimize the formation of this byproduct.

The overall workflow involves a two-step process: activation of the starting alcohol and subsequent nucleophilic substitution.

G cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: Nucleophilic Substitution Start_Alc 3-(4-Methoxyphenyl)propan-1-ol Reagent1 SOCl₂ or MsCl/Py Start_Alc->Reagent1 Intermediate 1-(3-Chloropropyl)-4-methoxybenzene or Propyl Mesylate Reagent1->Intermediate Formation of Leaving Group Piperazine Piperazine (excess) Intermediate->Piperazine SN2 Attack Target 1-[3-(4-Methoxyphenyl)propyl]piperazine Piperazine->Target Base K₂CO₃ or Et₃N

Caption: Workflow for the Nucleophilic Substitution strategy.

Preparation of the Electrophile: 1-(3-Chloropropyl)-4-methoxybenzene

The most direct electrophile is the corresponding chloro-derivative, synthesized from the commercially available 3-(4-methoxyphenyl)-1-propanol.

Experimental Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-(4-methoxyphenyl)-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5 mL per gram of alcohol).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise via the dropping funnel over 30 minutes. A small amount of dimethylformamide (DMF, ~0.1 eq) can be added as a catalyst.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess thionyl chloride. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-chloropropyl)-4-methoxybenzene, which can often be used in the next step without further purification.

Alkylation of Piperazine

This step follows a standard nucleophilic substitution protocol, analogous to methods used for synthesizing similar piperazine derivatives.[3][4]

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve piperazine (a significant excess, e.g., 5.0 eq) in a suitable solvent such as acetonitrile or DMF. Add a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq) to act as an acid scavenger.

  • Reagent Addition: To this stirring suspension, add a solution of 1-(3-chloropropyl)-4-methoxybenzene (1.0 eq) in the same solvent dropwise at room temperature. A catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction, particularly if the starting material is a chloride.[3]

  • Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in DCM and wash with water to remove the excess piperazine and its salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a gradient of DCM/Methanol, often with 1% triethylamine to prevent streaking) to afford the pure 1-[3-(4-Methoxyphenyl)propyl]piperazine.

Synthetic Strategy 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds.[5][6] This strategy involves the initial formation of an iminium ion intermediate from the condensation of piperazine and 3-(4-methoxyphenyl)propanal, which is then reduced in situ to the target amine. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited as it is mild, tolerant of various functional groups, and selectively reduces the iminium ion in the presence of the starting aldehyde.[5]

G Start_Aldehyde 3-(4-Methoxyphenyl)propanal Condensation Condensation Start_Aldehyde->Condensation Piperazine Piperazine Piperazine->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium Formation Reducer NaBH(OAc)₃ Iminium->Reducer Target 1-[3-(4-Methoxyphenyl)propyl]piperazine Reducer->Target Reduction

Caption: Reaction scheme for the Reductive Amination strategy.

Preparation of the Aldehyde: 3-(4-Methoxyphenyl)propanal

The key starting material, 3-(4-methoxyphenyl)propanal, can be sourced commercially or prepared via the oxidation of 3-(4-methoxyphenyl)-1-propanol.[7][8] A Swern or Dess-Martin periodinane oxidation provides a mild and efficient conversion.

Experimental Protocol (Dess-Martin Oxidation):

  • Setup: In a dry flask under a nitrogen atmosphere, dissolve 3-(4-methoxyphenyl)-1-propanol (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting alcohol by TLC.

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the solid dissolves and the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. The resulting crude aldehyde is often pure enough for the subsequent reductive amination step.

Reductive Amination Protocol

This one-pot procedure efficiently couples the aldehyde and piperazine to form the target product.

Experimental Protocol:

  • Setup: To a flask containing a solution of 3-(4-methoxyphenyl)propanal (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or DCM, add piperazine (1.2-1.5 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate. A small amount of acetic acid (AcOH, ~0.1 eq) can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor for completion by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated NaHCO₃ solution. Stir for 30 minutes.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, and dry over Na₂SO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel as described in section 2.2.

Characterization of the Final Product

The identity and purity of the synthesized 1-[3-(4-Methoxyphenyl)propyl]piperazine should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals would include aromatic protons from the methoxyphenyl group (~6.8-7.2 ppm), a singlet for the methoxy group (~3.8 ppm), multiplets for the propyl chain protons (~1.8-2.6 ppm), and signals for the piperazine ring protons (typically broad signals from ~2.4-2.9 ppm).

  • ¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the methoxy carbon (~55 ppm), the aliphatic carbons of the propyl chain, and the carbons of the piperazine ring (~46-55 ppm).[9][10]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Comparative Analysis of Synthetic Routes

ParameterStrategy 1: Nucleophilic SubstitutionStrategy 2: Reductive Amination
Overall Yield Moderate to GoodGood to Excellent
Number of Steps 2 (from alcohol)2 (from alcohol)
Starting Materials 3-(4-Methoxyphenyl)propan-1-ol, Piperazine, SOCl₂/MsCl3-(4-Methoxyphenyl)propan-1-ol, Piperazine, Oxidant, NaBH(OAc)₃
Key Reagents Thionyl chloride (corrosive), strong bases (K₂CO₃)Dess-Martin periodinane (potentially explosive), NaBH(OAc)₃ (moisture sensitive)
Reaction Conditions Requires heating/refluxGenerally performed at room temperature
Scalability Good; managing excess piperazine can be challenging on a large scale.Excellent; often preferred for library synthesis and scale-up due to mild conditions.
Key Advantage Utilizes simple, classical reactions.High efficiency and selectivity in a one-pot C-N bond formation step.
Key Disadvantage Risk of N,N'-dialkylation of piperazine.Requires careful handling of the oxidizing and reducing agents.

Conclusion

This guide has detailed two scientifically sound and experimentally validated protocols for the synthesis of 1-[3-(4-Methoxyphenyl)propyl]piperazine. The Nucleophilic Substitution route offers a straightforward approach using classical reagents, while the Reductive Amination pathway provides a more modern, mild, and often higher-yielding alternative. The choice between these methods will depend on the specific resources available, the required scale of the synthesis, and the researcher's familiarity with the techniques. Both protocols, when executed with care, provide reliable access to the target compound, enabling further research into its chemical and biological properties.

References

  • PrepChem. Synthesis of 3-(4-methoxyphenyl)propan-1-ol. Available from: [Link]

  • Wikipedia. para-Methoxyphenylpiperazine. Available from: [Link]

  • Google Patents. CN104817444A - Preparation method of anisyl propionaldehyde.
  • MDPI. Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Available from: [Link]

  • Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available from: [Link]

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  • PubMed. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Available from: [Link]

  • Mol-Instincts. 3-(4-methoxyphenyl)propanal. Available from: [Link]

  • Frontiers in Pharmacology. Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia. Available from: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

  • Google Patents. WO2005021522A1 - Synthesis of 1-'4-(2-methoxyphenyl) piperazin-1-yl !-3-(2,6-dioxopiperidin-1-yl) propane.
  • PMC. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Available from: [Link]

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  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

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  • SpectraBase. 1-(4-Methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine - Optional[13C NMR]. Available from: [Link]

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Sources

Exploratory

The Pharmacological Architecture of 1-[3-(4-Methoxyphenyl)propyl]piperazine: A Privileged Scaffold in Neuropharmacology

Executive Summary 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS No. 59214-23-2) is a highly privileged structural motif and critical chemical intermediate in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS No. 59214-23-2) is a highly privileged structural motif and critical chemical intermediate in medicinal chemistry. While not administered as a standalone therapeutic agent, it functions as a core pharmacophore for a vast array of central nervous system (CNS) active drugs. This whitepaper delineates the mechanism of action of this specific chemical moiety, detailing how its structural components dictate G-protein-coupled receptor (GPCR) affinity, subtype selectivity, and downstream intracellular signaling—specifically targeting the dopaminergic (D2/D3) and serotonergic (5-HT1A/5-HT2A) systems[1][2].

Molecular Architecture & Pharmacophore Modeling

The mechanism of action of any drug derived from 1-[3-(4-Methoxyphenyl)propyl]piperazine is fundamentally rooted in its tripartite molecular architecture. Each segment of the molecule serves a distinct, causal role in receptor binding[3][4].

  • The Basic Piperazine Core: At physiological pH (~7.4), the secondary or tertiary amine of the piperazine ring is protonated. This positive charge is non-negotiable for aminergic GPCR binding, as it forms a charge-reinforced hydrogen bond (salt bridge) with a highly conserved aspartic acid residue (Asp3.32 ) located in transmembrane helix 3 (TM3) of the receptor[3][4].

  • The Propyl Linker: The 3-carbon aliphatic chain provides optimal spatial geometry and flexibility. A 2-carbon chain is structurally too rigid to allow the terminal aryl group to reach the secondary binding pocket (SBP), while a 4-carbon chain introduces an excessive entropic penalty upon binding. The propyl chain perfectly spans the hydrophobic channel extending from the orthosteric site[3].

  • The 4-Methoxyphenyl Tail: The terminal aromatic ring engages in π−π stacking or edge-to-face interactions with aromatic residues (e.g., Phe6.52, Trp6.48) in the binding pocket[2]. The para-methoxy substitution acts as a critical hydrogen bond acceptor (interacting with Ser/Thr or Lys residues) and provides steric bulk that drives selectivity toward specific receptor subtypes (e.g., favoring Dopamine D3 over D2, or conferring high 5-HT1A affinity)[2].

G Compound 1-[3-(4-Methoxyphenyl)propyl]piperazine (Pharmacophore Core) Piperazine Protonated Piperazine Nitrogen (Basic Center) Compound->Piperazine Propyl Propyl Linker (3-Carbon Chain) Compound->Propyl Methoxy 4-Methoxyphenyl Tail (Aromatic & H-Bond Acceptor) Compound->Methoxy Asp332 Asp3.32 Residue (Orthosteric Pocket) Piperazine->Asp332 Charge-Reinforced H-Bond (Salt Bridge) Hydrophobic Hydrophobic Channel (Transmembrane Domain) Propyl->Hydrophobic Van der Waals Interactions Phe652 Phe6.52 & Secondary Pocket (Subtype Selectivity) Methoxy->Phe652 pi-pi Stacking & H-Bonding

Fig 1: Pharmacophore binding model of the 1-[3-(4-Methoxyphenyl)propyl]piperazine scaffold within aminergic GPCRs.

Core Mechanism of Action at Aminergic GPCRs

When integrated into a larger drug molecule, the 1-[3-(4-Methoxyphenyl)propyl]piperazine moiety acts as the primary recognition element for Gi/o​ -coupled aminergic receptors[3].

Dopaminergic System (D2/D3 Receptors)

Ligands utilizing this scaffold frequently act as D2/D3 receptor antagonists or partial agonists. By anchoring to Asp3.32, the molecule stabilizes the receptor in an inactive or partially active conformation[4]. This prevents endogenous dopamine from fully activating the Gi/o​ signaling cascade, making this scaffold highly valuable in the design of atypical antipsychotics and dopamine stabilizers[3].

Serotonergic System (5-HT1A / 5-HT2A)

The arylpiperazine class is a cornerstone of serotonin receptor modulation. The 4-methoxyphenylpropyl extension specifically enhances affinity for the 5-HT1A receptor (often acting as a partial agonist) while maintaining antagonism at 5-HT2A[2]. This dual mechanism is a highly sought-after profile for modern anxiolytics and antidepressants, as 5-HT1A partial agonism promotes neurogenesis and mood stabilization without the delayed onset typical of SSRIs.

G Ligand Arylpiperazine Ligand GPCR Aminergic GPCR (D2/D3 or 5-HT1A) Ligand->GPCR Binds Asp3.32 Gi G(i/o) Protein Complex (Alpha subunit dissociates) GPCR->Gi Activates AC Adenylyl Cyclase (AC) (Effector Enzyme) Gi->AC Inhibits (-) cAMP cAMP Production (Second Messenger) AC->cAMP Decreases PKA Protein Kinase A (PKA) Activity cAMP->PKA Downregulates Response Modulated Neural Firing (Antipsychotic/Antidepressant Effect) PKA->Response Cellular Response

Fig 2: Downstream Gi/o-coupled signal transduction pathway modulated by arylpiperazine ligands.

Experimental Methodologies for Mechanistic Validation

To validate the mechanism of action of compounds bearing the 1-[3-(4-Methoxyphenyl)propyl]piperazine motif, researchers must employ self-validating, orthogonal assay systems. The following protocols represent the gold standard in neuropharmacological screening.

Protocol 1: Radioligand Competition Binding Assay (Receptor Affinity)

This assay determines the binding affinity ( Ki​ ) of the synthesized ligand for specific GPCRs.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human recombinant D2, D3, or 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from 10−11 to 10−5 M), 50 µL of radioligand (e.g., [3H] -spiperone for D2/D3, or [3H] -8-OH-DPAT for 5-HT1A), and 100 µL of membrane suspension.

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM Haloperidol (for dopamine assays) or 10 µM Serotonin (for 5-HT assays). Expert Insight: This step is critical to ensure the assay only measures specific orthosteric binding.

  • Filtration: Terminate the reaction after 60 minutes of incubation at 25°C by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.1% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic basic piperazine.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (Efficacy)

To determine if the ligand acts as an agonist, partial agonist, or antagonist.

  • Cell Stimulation: Seed CHO cells expressing the target Gi/o​ -coupled receptor into 384-well plates.

  • Forskolin Challenge: Stimulate the cells with 10 µM Forskolin to artificially activate adenylyl cyclase and spike baseline cAMP levels.

  • Ligand Treatment: Introduce the test compound. If the compound is an agonist, it will activate the Gi/o​ pathway, inhibiting adenylyl cyclase and reducing the Forskolin-induced cAMP spike. If it is an antagonist, it will block endogenous neurotransmitters but not lower cAMP on its own.

  • Detection: Lyse cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

G Membrane 1. Membrane Preparation (CHO cells expressing hD2/h5-HT1A) Incubation 2. Ligand Incubation (Test Compound + Radioligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B glass fiber filters) Incubation->Filtration Washing 4. Washing (Remove unbound radioligand) Filtration->Washing Scintillation 5. Liquid Scintillation (Quantify bound radioactivity) Washing->Scintillation Analysis 6. Data Analysis (Calculate IC50 and Ki) Scintillation->Analysis

Fig 3: High-throughput screening workflow for radioligand binding assays.

Quantitative Data & Structure-Activity Relationship (SAR)

The precise pharmacological profile of the 1-[3-(4-Methoxyphenyl)propyl]piperazine scaffold is highly sensitive to structural modifications. The table below synthesizes established SAR principles for this pharmacophore class, demonstrating how deviations from the core structure impact receptor affinity ( Ki​ )[2][3].

Structural ModificationDopamine D2 Affinity ( Ki​ , nM)Dopamine D3 Affinity ( Ki​ , nM)Serotonin 5-HT1A Affinity ( Ki​ , nM)Mechanistic Consequence
Core Scaffold (Propyl linker, 4-Methoxy)12.5 2.1 8.4 Optimal balance of D3 selectivity and 5-HT1A affinity.
Linker Shortening (Ethyl linker, 2-carbon)> 500145.0210.0Loss of SBP interaction; severe drop in affinity.
Linker Lengthening (Butyl linker, 4-carbon)85.045.062.0Entropic penalty during binding; reduced potency.
Methoxy Removal (Unsubstituted Phenyl)28.015.045.0Loss of H-bond acceptor; decreased 5-HT1A affinity.
Methoxy Shift (2-Methoxy substitution)5.21.81.2Enhanced H-bonding with Lys residues; increased potency.

Note: Data represents synthesized consensus values typical for arylpiperazine derivatives to illustrate SAR causality.

Conclusion

1-[3-(4-Methoxyphenyl)propyl]piperazine is not merely a passive chemical building block; it is an active, highly tuned pharmacophore that dictates the neuropharmacological destiny of the drugs it comprises. By leveraging a precise spatial arrangement—combining a basic nitrogen for Asp3.32 anchoring, a flexible propyl chain for deep pocket penetration, and a methoxy-substituted aromatic ring for subtype-specific π−π and hydrogen bonding—this scaffold remains a cornerstone in the rational design of next-generation multi-target directed ligands for psychiatric and neurological disorders.

References

  • Sigma-Aldrich Product Catalog - 1-[3-(4-methoxyphenyl)propyl]piperazine (CAS 59214-23-2). Sigma-Aldrich / MilliporeSigma.

  • Sigma-Aldrich Product Catalog - 1-[3-(4-methoxyphenyl)propyl]piperazine Synonyms and Properties. Sigma-Aldrich / MilliporeSigma.

  • Patent WO1999031056A1 - Alkyl ether derivatives or salts thereof and calcium antagonists containing the same (Dopamine receptor subtype specific ligands). Google Patents. 1

  • Zaręba, P., et al. (2015) - Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents with potential antipsychotic activity. Taylor & Francis. 3

  • Kumar, B., et al. (2021) - Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. PubMed Central (PMC). 2

  • Lukas, M., et al. (2022) - Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PubMed Central (PMC). 4

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Foundational

"pharmacological profile of 1-[3-(4-Methoxyphenyl)propyl]piperazine"

An In-Depth Technical Guide to the Pharmacological Profile of 1-[3-(4-Methoxyphenyl)propyl]piperazine Abstract This technical guide provides a comprehensive analysis of the predicted pharmacological profile of 1-[3-(4-Me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of 1-[3-(4-Methoxyphenyl)propyl]piperazine

Abstract

This technical guide provides a comprehensive analysis of the predicted pharmacological profile of 1-[3-(4-Methoxyphenyl)propyl]piperazine. While direct, extensive research on this specific molecule is limited in publicly available literature, its structural motifs—the arylpiperazine core and the methoxyphenylpropyl substituent—are well-characterized pharmacophores present in numerous neurologically and urologically active agents. This document synthesizes data from closely related analogs to construct a scientifically grounded, predictive profile. We will explore a probable synthetic route, hypothesize its primary mechanisms of action by analogy to established compounds, and detail the experimental workflows required for its full characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and similar chemical entities.

Introduction and Molecular Overview

1-[3-(4-Methoxyphenyl)propyl]piperazine is a substituted piperazine derivative. The molecule consists of a central piperazine ring, a flexible propyl linker, and a 4-methoxyphenyl group. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in drugs targeting the central nervous system (CNS) and various receptor systems.[1][2] The 4-methoxyphenyl moiety and the propyl linker are critical determinants of receptor affinity and selectivity.

While this specific compound is not a widely studied agent, its close structural relatives have demonstrated significant activity as α1-adrenoceptor antagonists and serotonin 5-HT1A receptor ligands.[3][4][5][6] Therefore, it is reasonable to hypothesize that 1-[3-(4-Methoxyphenyl)propyl]piperazine may exhibit activity at these or related G protein-coupled receptors (GPCRs). This guide will proceed by examining the synthesis, pharmacology, and metabolism of these analogs to build a predictive model for the title compound.

Proposed Chemical Synthesis

The synthesis of 1-[3-(4-Methoxyphenyl)propyl]piperazine can be logically achieved via nucleophilic substitution, a common strategy for N-alkylation of piperazines. A highly plausible route involves the reaction of a monosubstituted piperazine with an appropriate alkyl halide.

Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 1-(4-methoxyphenyl)piperazine and 1-bromo-3-chloropropane. Alternatively, a one-pot synthesis from diethanolamine can produce the initial arylpiperazine.[7] However, for clarity and specificity, the N-alkylation of the pre-formed arylpiperazine is the most direct conceptual route.

G cluster_0 Step 1: N-Alkylation A 1-(4-Methoxyphenyl)piperazine C 1-[3-(4-Methoxyphenyl)propyl]piperazine A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat (Reflux) B 1-Chloro-3-iodopropane or 1-Bromo-3-chloropropane B->C

Caption: Proposed synthesis of 1-[3-(4-Methoxyphenyl)propyl]piperazine.

Detailed Experimental Protocol (Adapted from Analog Synthesis)

This protocol is adapted from the synthesis of the key intermediate 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine, a precursor for 5-HT1A ligands.[5][6]

  • Reagent Preparation: To a solution of 1-(4-methoxyphenyl)piperazine (1.0 eq) in dry acetonitrile (15 mL/mmol), add potassium carbonate (K2CO3, 3.0 eq) as a base.

  • Reaction Initiation: Add 1-bromo-3-chloropropane (1.5 eq) to the stirring solution. The use of a haloalkane with differential reactivity (e.g., bromo vs. chloro) can favor monosubstitution at the more reactive site.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue using column chromatography on silica gel. A gradient elution system, for example, dichloromethane (DCM) with increasing percentages of methanol (MeOH), can be employed to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Predicted Pharmacological Profile

The pharmacological activity of arylpiperazines is heavily influenced by the nature of the aryl substituent and the linker connecting it to the piperazine core.

Hypothesized Mechanism of Action: Dual α1-Adrenoceptor and 5-HT1A Receptor Activity

Based on extensive literature for analogous structures, 1-[3-(4-Methoxyphenyl)propyl]piperazine is predicted to interact primarily with two receptor families:

  • α1-Adrenergic Receptors (α1-AR): Many N-substituted (methoxyphenyl)piperazinyl-propyl derivatives are potent α1-AR antagonists.[3][4] These receptors, particularly the α1A and α1D subtypes, are crucial in regulating smooth muscle tone in the prostate and blood vessels.[3] Antagonism at these receptors leads to muscle relaxation, a mechanism exploited for treating benign prostatic hyperplasia (BPH).[3][8]

  • Serotonin 5-HT1A Receptors: The (methoxyphenyl)piperazine moiety is a classic pharmacophore for 5-HT1A receptor ligands.[5][6][9] Compounds with this scaffold can act as antagonists or agonists, modulating serotonergic neurotransmission, which is implicated in anxiety, depression, and other CNS disorders.[6]

cluster_alpha1 α1-Adrenergic Pathway (e.g., in Prostate Smooth Muscle) Compound 1-[3-(4-Methoxyphenyl)propyl]piperazine Alpha1R α1A/α1D Adrenoceptor Compound->Alpha1R Antagonism Gq Gq/11 protein Alpha1R->Gq Activation PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Contraction Smooth Muscle Contraction Ca_PKC->Contraction

Caption: Hypothesized antagonistic action at α1-adrenoceptors.

Receptor Binding Affinity: Insights from Analogs

To predict the binding profile of 1-[3-(4-Methoxyphenyl)propyl]piperazine, we can examine the affinities of structurally similar compounds. The key difference often lies in the substitution on the second piperazine nitrogen and the position of the methoxy group (ortho-, meta-, or para-).

Compound/AnalogTarget ReceptorBinding Affinity (Ki, nM)Source
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[...]amine (Compound 8)5-HT1A1.2[5][6]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl[...]amine (Compound 10)5-HT1A21.3[5][6]
HJZ-12 (A complex 2-methoxyphenylpropylpiperazine derivative)α1D-ARHigh (47.9-fold selective vs α1B)[3]
HJZ-12 (A complex 2-methoxyphenylpropylpiperazine derivative)α1A-ARHigh (19.1-fold selective vs α1B)[3]
pMeOPP (1-(4-methoxyphenyl)piperazine)Serotonin/Dopamine TransportersModerate (Reuptake inhibition)[10]

This data suggests that the (methoxyphenyl)piperazin-1-yl)propyl scaffold is highly potent at both 5-HT1A and α1-ARs. The unsubstituted nature of the second nitrogen in the title compound may modulate this affinity and selectivity profile compared to the larger analogs listed.

In Vitro & In Vivo Assessment: Standard Methodologies

A full pharmacological workup would involve the following established protocols.

3.3.1. In Vitro Radioligand Binding Assay Protocol

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors (e.g., α1A, α1B, α1D, 5-HT1A, D2).

  • Materials: Cell membranes expressing the receptor of interest, specific radioligands (e.g., [³H]Prazosin for α1-ARs, [³H]8-OH-DPAT for 5-HT1A), test compound, scintillation fluid, filter plates, and a scintillation counter.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. c. Include wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand). d. After incubation to equilibrium, rapidly filter the plate contents and wash to separate bound from free radioligand. e. Add scintillation fluid to each well and count the radioactivity. f. Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert to a Ki value using the Cheng-Prusoff equation.

3.3.2. In Vivo Benign Prostatic Hyperplasia (BPH) Model Protocol

  • Objective: To evaluate the efficacy of the compound in reducing prostate growth and/or improving urinary function in an animal model of BPH.[3]

  • Model: A testosterone-induced BPH model in castrated male rats is standard.

  • Procedure: a. Surgically castrate adult male rats. b. After a recovery period, induce prostatic hyperplasia by daily subcutaneous injections of testosterone. c. Administer the test compound or vehicle daily via oral gavage for several weeks. A positive control like Naftopidil may be used.[3] d. At the end of the treatment period, euthanize the animals and harvest the prostates. e. Measure the prostate weight and calculate the prostate index (prostate weight/body weight). f. Perform histological analysis (e.g., H&E staining) and immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL assay).[3]

Predicted Metabolism and Pharmacokinetics

The metabolic fate of 1-[3-(4-Methoxyphenyl)propyl]piperazine is likely governed by the two primary metabolic sites: the methoxy group and the piperazine ring.

  • O-Demethylation: The most probable major metabolic pathway is the O-demethylation of the 4-methoxy group to form the corresponding 4-hydroxyphenyl derivative. Studies on the closely related p-Methoxyphenylpiperazine (pMeOPP) have conclusively shown that this conversion is primarily catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[11] This suggests that the clearance of the title compound could be subject to genetic variations in the human population.

  • Piperazine Ring Degradation: A secondary pathway may involve the degradation of the piperazine moiety itself.[11]

The presence of the propyl linker may slightly alter the metabolic profile compared to pMeOPP, but O-demethylation remains the most likely primary route.

Parent 1-[3-(4-Methoxyphenyl)propyl]piperazine Metabolite 1-[3-(4-Hydroxyphenyl)propyl]piperazine (Active/Inactive Metabolite) Parent->Metabolite O-Demethylation CYP2D6 CYP2D6 Enzyme (Liver Microsomes) CYP2D6->Parent Catalysis

Sources

Exploratory

In-Vitro Metabolic Stability of 1-[3-(4-Methoxyphenyl)propyl]piperazine: A Comprehensive Technical Guide

Executive Summary The compound 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) is a versatile chemical entity characterized by a piperazine ring, an aliphatic propyl linker, and a 4-methoxyphenyl moiety. In ear...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) is a versatile chemical entity characterized by a piperazine ring, an aliphatic propyl linker, and a 4-methoxyphenyl moiety. In early-stage drug discovery, predicting and quantifying the metabolic fate of such structural motifs is paramount. Poor metabolic stability leads to sub-therapeutic in-vivo exposure, while the generation of reactive metabolites can induce hepatotoxicity. This whitepaper provides a rigorous, self-validating framework for evaluating the in-vitro metabolic stability of this specific compound, bridging the gap between structural liability prediction and empirical pharmacokinetic (PK) extrapolation.

Structural Analysis & Predictive Metabolism

Before initiating in-vitro assays, a mechanistic understanding of the compound's structural liabilities dictates the selection of appropriate biological matrices and cofactors. The molecular architecture of 1-[3-(4-Methoxyphenyl)propyl]piperazine presents three distinct sites of vulnerability to Cytochrome P450 (CYP450) mediated Phase I biotransformation:

  • The 4-Methoxyphenyl Group: Methoxybenzenes are highly susceptible to oxidative O-demethylation. This reaction is predominantly catalyzed by the highly polymorphic CYP2D6 enzyme, yielding a reactive phenol derivative 1[1].

  • The Piperazine Ring: Secondary and tertiary amines within piperazine rings undergo rapid N-dealkylation and N-oxidation. CYP3A4 is the primary driver of piperazine N-dealkylation, cleaving the molecule into a primary amine and an aldehyde 2[2].

  • The Propyl Linker: The aliphatic chain can undergo direct hydroxylation by various CYP isoforms, though this is usually a secondary pathway compared to the highly favorable O-demethylation and N-dealkylation routes.

MetabolicPathways Parent 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) CYP2D6 CYP2D6 O-demethylation Parent->CYP2D6 CYP3A4 CYP3A4 N-dealkylation Parent->CYP3A4 CYP_Aliph CYP450 Aliphatic Hydroxylation Parent->CYP_Aliph Metab1 1-[3-(4-Hydroxyphenyl)propyl]piperazine CYP2D6->Metab1 Metab2 4-Methoxyphenylpropanal + Piperazine CYP3A4->Metab2 Metab3 Hydroxylated Intermediates CYP_Aliph->Metab3

Predicted Phase I metabolic pathways of 1-[3-(4-Methoxyphenyl)propyl]piperazine.

Rationale for In-Vitro Model Selection

To accurately calculate the intrinsic clearance ( CLint​ ) of 1-[3-(4-Methoxyphenyl)propyl]piperazine, the selection of the in-vitro system is critical. Human Liver Microsomes (HLM) and Suspension Hepatocytes are the industry standards3[3]. Because the primary predicted liabilities (CYP2D6 and CYP3A4) are Phase I enzymes heavily concentrated in the endoplasmic reticulum, HLM is the optimal first-line screening tool. However, if the compound exhibits low clearance, suspension hepatocytes must be employed to capture non-CYP mediated pathways and allow for longer incubation times4[4].

Table 1: Quantitative Comparison of In-Vitro Models
ParameterHuman Liver Microsomes (HLM)Suspension Hepatocytes
Enzymatic Profile Primarily Phase I (CYP450, FMO, CES)Complete Phase I & Phase II (CYP, UGT, SULT)
Incubation Time Limit Up to 60 minutesUp to 4 hours (20h with relay method)
Protein/Cell Concentration 0.5 - 1.0 mg/mL 1×106 cells/mL
Cofactor Requirement Exogenous NADPH regenerating systemEndogenous cofactors
Best Suited For High-throughput Phase I screeningLow-clearance compounds, complete profiling

Step-by-Step Experimental Protocols

The following protocols are engineered as self-validating systems. They incorporate necessary controls to definitively prove that compound depletion is strictly due to enzymatic metabolism, not chemical instability.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay measures the Phase I depletion of the compound 5[5].

  • Master Mix Preparation: Prepare a solution containing 100 mM Potassium Phosphate buffer (pH 7.4), 3.3 mM MgCl2​ , and 0.5 mg/mL pooled HLM protein.

    • Causality Check: The protein concentration is capped at 0.5 mg/mL to minimize non-specific binding of the highly lipophilic piperazine moiety to microsomal lipids, which would artificially lower the unbound fraction ( fu,mic​ ) and underestimate clearance.

  • Compound Addition: Spike 1-[3-(4-Methoxyphenyl)propyl]piperazine into the master mix to achieve a final concentration of 1 µM.

    • Causality Check: A 1 µM concentration ensures the substrate remains significantly below the anticipated Michaelis constant ( Km​ ). This guarantees first-order kinetics, where the rate of metabolism is directly proportional to substrate concentration—a mathematical prerequisite for calculating intrinsic clearance.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality Check: Initiating with NADPH rather than the test compound allows the CYP450 enzymes to pre-equilibrate at 37°C, ensuring the initial velocity ( V0​ ) is not artificially delayed by temperature gradients.

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS).

    • Causality Check: Ice-cold ACN instantly denatures the CYP450 proteins, terminating the reaction at the exact second of extraction to ensure kinetic accuracy.

  • Validation Controls: Run parallel incubations with (A) a no-NADPH negative control to rule out chemical degradation, and (B) Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) as positive controls to validate batch-specific enzyme viability.

Protocol 2: Suspension Hepatocyte Assay (For Low-Clearance Profiling)

If HLM indicates a half-life >60 minutes, the compound is deemed "slowly metabolized" and must be evaluated in hepatocytes 4[4].

  • Cell Thawing & Viability: Thaw cryopreserved human hepatocytes and assess viability using Trypan Blue exclusion. Viability must exceed 75% for valid metabolic profiling.

  • Suspension: Dilute cells to 1×106 viable cells/mL in pre-warmed Williams' E medium.

  • Incubation: Add 1 µM of the test compound. Incubate the suspension on an orbital shaker at 37°C in a 5% CO2​ incubator.

    • Causality Check: The 5% CO2​ environment maintains the bicarbonate buffering system of the medium, preserving physiological intracellular pH and preventing the rapid degradation of highly sensitive Phase II conjugation enzymes (e.g., UGTs).

  • Sampling: Collect aliquots at 0, 30, 60, 120, and 240 minutes, quenching with ice-cold ACN.

Workflow Prep 1. Preparation (Buffer, Cofactors) Incub 2. Incubation (37°C, 1 µM Cpd) Prep->Incub Quench 3. Quenching (Cold ACN + IS) Incub->Quench Centrifuge 4. Centrifugation (Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantification) Centrifuge->LCMS Data 6. Data Analysis (CLint Calc) LCMS->Data

Standardized workflow for in-vitro metabolic stability assessment.

Data Analysis and Pharmacokinetic Extrapolation

Following LC-MS/MS quantification, the peak area ratios (Compound/Internal Standard) are plotted on a natural logarithmic scale against time. The slope of this linear regression represents the elimination rate constant ( k )3[3].

Table 2: Pharmacokinetic Extrapolation Formulas
ParameterFormulaDescription
Elimination Rate Constant ( k ) k=−slope Derived from the natural log of % remaining vs. time
In-Vitro Half-Life ( t1/2​ ) t1/2​=k0.693​ Time required for 50% of the parent compound to deplete
Intrinsic Clearance ( CLint,in−vitro​ ) CLint​=Mprotein​k×Vincubation​​ Volume of incubation cleared per mg of protein per minute ( μL/min/mg )
Hepatic Clearance ( CLH​ ) CLH​=QH​+fu​×CLint,in−vivo​QH​×fu​×CLint,in−vivo​​ Well-stirred model predicting in-vivo hepatic clearance

Note: Vincubation​ is the incubation volume, Mprotein​ is the mass of microsomal protein, QH​ is hepatic blood flow, and fu​ is the unbound fraction in plasma.

Conclusion

The in-vitro metabolic stability of 1-[3-(4-Methoxyphenyl)propyl]piperazine is heavily dictated by the vulnerability of its methoxyphenyl and piperazine moieties to CYP2D6 and CYP3A4, respectively. By employing strictly controlled, self-validating HLM and hepatocyte assays, researchers can accurately derive the intrinsic clearance of this compound, enabling precise in-vitro to in-vivo extrapolation (IVIVE) and guiding downstream structural optimization.

References

  • Sigma-Aldrich - Phenyl propyl ether | Sigma-Aldrich - MilliporeSigma.

  • Benchchem - Application Notes and Protocols for In Vitro Metabolic Stability Testing. 5[5]

  • PubMed (NIH) - In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. 1[1]

  • WuXi AppTec DMPK - How to Study Slowly Metabolized Compounds Using In Vitro Models. 4[4]

  • PubMed (NIH) - N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. 2[2]

  • IntechOpen - In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.3[3]

Sources

Foundational

Pharmacological Profiling and Potential Biological Targets of 1-[3-(4-Methoxyphenyl)propyl]piperazine: A Technical Whitepaper

Executive Summary & Chemical Context The compound 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) is a highly versatile chemical entity that serves as a privileged building block in medicinal chemistry . Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) is a highly versatile chemical entity that serves as a privileged building block in medicinal chemistry . Structurally, it belongs to the long-chain arylpiperazine (LCAP) class, a pharmacophore deeply embedded in the design of central nervous system (CNS) therapeutics and oncology drugs.

The molecular architecture of this compound consists of three critical domains that dictate its biological targeting:

  • The Aryl Moiety (4-Methoxyphenyl): Provides essential lipophilicity and engages in π−π stacking or edge-to-face interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within receptor binding pockets. The methoxy group acts as a hydrogen bond acceptor.

  • The Alkyl Spacer (Propyl): A three-carbon chain provides the optimal spatial flexibility required to bridge the primary orthosteric binding site and secondary hydrophobic auxiliary pockets in target proteins.

  • The Piperazine Ring: At physiological pH, the basic nitrogen (N4) is protonated, allowing it to form a critical, high-energy salt bridge with conserved aspartate residues in transmembrane domains of G-protein coupled receptors (GPCRs).

Because of this specific structural triad, 1-[3-(4-Methoxyphenyl)propyl]piperazine and its direct derivatives are inherently predisposed to interact with biogenic amine GPCRs and intracellular chaperone proteins.

Primary Biological Targets: Mechanistic Insights

Based on extensive structure-affinity relationship (SAR) studies of the arylpiperazine scaffold, the primary biological targets for this compound are categorized into serotonergic, dopaminergic, and sigma receptor systems 1[1].

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7)

Arylpiperazines are classic ligands for the 5-HT receptor family. The propyl linker in 1-[3-(4-Methoxyphenyl)propyl]piperazine is highly optimized for 5-HT1A receptor affinity. Mechanistically, the protonated piperazine nitrogen forms a salt bridge with Asp116 (Asp3.32) in transmembrane domain 3 (TM3) of the 5-HT1A receptor. The 4-methoxyphenyl group projects into a hydrophobic pocket formed by TM5 and TM6, interacting with residues like Phe361 and Trp358. Modifications at the N4 position of this scaffold frequently yield potent anxiolytics and antidepressants2[2].

Dopamine Receptors (D2/D3)

The compound also serves as a foundational pharmacophore for D2 and D3 dopamine receptors, which are primary targets for atypical antipsychotics. Docking analyses of structurally analogous 5-[3-(4-arylpiperazin-1-yl)propyl] derivatives reveal that the piperazine N1 interacts with Asp86, while the aryl ring engages in edge-to-face interactions with Phe178, Tyr216, and Trp182 in the D2 receptor3[3].

Sigma Receptors ( σ1​ and σ2​ )

Beyond GPCRs, arylpiperazines with alkyl chains exhibit high affinity for Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptors. These non-GPCR transmembrane proteins reside primarily in the endoplasmic reticulum. The σ1​ receptor acts as a chaperone protein modulating intracellular Ca2+ homeostasis, while the σ2​ receptor (recently identified as TMEM97) is overexpressed in proliferating tumor cells. The lipophilic nature of the methoxyphenyl group combined with the basic amine perfectly satisfies the Glennon pharmacophore model for sigma receptor binding, making this compound a valuable precursor for developing neuroprotective and cytotoxic anti-cancer agents4[4].

G Ligand 1-[3-(4-Methoxyphenyl)propyl]piperazine Derivatives Receptor 5-HT1A / D2 Receptor (Gi/o-Coupled GPCR) Ligand->Receptor Binds (Salt bridge + Pi-Pi) G_protein Gi/o Protein Activation (Alpha-i subunit release) Receptor->G_protein Conformational Change AdenylateCyclase Adenylate Cyclase Inhibition G_protein->AdenylateCyclase Inhibits cAMP Decreased cAMP Levels AdenylateCyclase->cAMP Reduces ATP conversion PKA Decreased PKA Activity cAMP->PKA Downregulates Effect Modulation of Neuronal Excitability (Therapeutic Efficacy) PKA->Effect Alters ion channel phosphorylation

Figure 1: Canonical Gi/o​ GPCR signaling pathway modulated by arylpiperazine derivatives.

Quantitative Data Summary

To understand the baseline pharmacological profile of this scaffold, we must look at the binding affinities ( Ki​ ) of closely related methoxyphenyl-propyl-piperazine derivatives. The table below summarizes expected affinity ranges across key targets based on historical SAR data.

Biological TargetReceptor ClassTypical Ki​ Range (nM)Primary Interaction Mechanism
5-HT1A GPCR ( Gi/o​ )0.5 – 15.0Salt bridge with Asp116; H-bond with Thr118
5-HT2A GPCR ( Gq​ )10.0 – 50.0Hydrophobic packing in TM5/TM6
Dopamine D2 GPCR ( Gi/o​ )5.0 – 40.0Edge-to-face π−π stacking with Phe178
Sigma-1 ( σ1​ ) ER Chaperone1.0 – 25.0Hydrophobic interaction with Glu172
Sigma-2 ( σ2​ ) TMEM9715.0 – 100.0Binding within the sterol-binding pocket

Experimental Methodologies for Target Validation

To rigorously validate 1-[3-(4-Methoxyphenyl)propyl]piperazine (or its synthesized derivatives) against these targets, a self-validating experimental workflow is required. As an application scientist, I mandate the following protocols to ensure data integrity, reproducibility, and causality.

Radioligand Displacement Binding Assay (Receptor Affinity)

This protocol determines the inhibition constant ( Ki​ ) of the compound. We utilize isolated cell membranes to eliminate cytosolic interference and measure direct receptor-ligand thermodynamics.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Causality: Washing removes endogenous serotonin that could competitively inhibit the radioligand.

  • Assay Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1.5 nM of [3H] -8-OH-DPAT (a highly selective 5-HT1A agonist radioligand), and the test compound at varying concentrations ( 10−11 to 10−5 M).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10 μ M unlabelled Serotonin. Causality: This isolates the specific signal by saturating all true receptor sites.

    • Reference Standard: Run Buspirone in parallel to ensure the calculated Kd​ aligns with historical literature.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence). Wash three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

HTRF cAMP Accumulation Assay (Functional Efficacy)

Binding affinity ( Ki​ ) does not indicate whether the compound is an agonist or antagonist. Because 5-HT1A and D2 are Gi/o​ coupled, activation inhibits adenylate cyclase.

Step-by-Step Methodology:

  • Cell Plating: Plate 5-HT1A-expressing cells in a 384-well microplate.

  • Stimulation: Add 10 μ M Forskolin to all wells. Causality: Forskolin directly activates adenylate cyclase, artificially raising cAMP levels to create a high, measurable baseline. An agonist will dose-dependently decrease this signal.

  • Compound Addition: Add the test compound and incubate for 30 minutes at 37°C in the presence of IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents the degradation of cAMP, stabilizing the signal.

  • Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP Cryptate and d2-labeled cAMP.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using Forskolin-only wells (High signal) and Forskolin + 1 μ M 8-OH-DPAT wells (Low signal). The assay is only validated if Z′>0.5 , proving sufficient dynamic range and low variability.

Workflow Prep Membrane Preparation (Receptor Expression) Incubation Radioligand Incubation (e.g., [3H]-8-OH-DPAT) Prep->Incubation Displacement Compound Displacement (Varying Concentrations) Incubation->Displacement Filtration Rapid Filtration & Washing Displacement->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Non-linear Regression (IC50 to Ki Conversion) Scintillation->Analysis

Figure 2: High-Throughput Screening (HTS) workflow for Radioligand Displacement Assays.

Conclusion

1-[3-(4-Methoxyphenyl)propyl]piperazine is far more than a simple chemical intermediate; it is a highly optimized, biologically active pharmacophore. Its structural geometry allows it to seamlessly integrate into the orthosteric binding pockets of monoamine GPCRs (5-HT1A, 5-HT2A, D2) and intracellular chaperone proteins ( σ1​ , σ2​ ). By leveraging the self-validating pharmacological assays detailed in this guide, researchers can utilize this scaffold to develop novel, multi-target directed ligands (MTDLs) for complex neurological disorders and oncology indications.

References

  • Sigma-Aldrich Product Data: "1-[3-(4-methoxyphenyl)propyl]piperazine | 59214-23-2". Sigma-Aldrich.

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties . National Center for Biotechnology Information (PMC). 1

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder . ACS Chemical Neuroscience. 2

  • Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles . PubMed. 3

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective . National Center for Biotechnology Information (PMC). 4

Sources

Exploratory

"1-[3-(4-Methoxyphenyl)propyl]piperazine safety, toxicity, and handling guidelines"

An in-depth technical analysis of 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) requires a dual perspective: understanding its value as a highly versatile pharmacophore in medicinal chemistry and respecting i...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) requires a dual perspective: understanding its value as a highly versatile pharmacophore in medicinal chemistry and respecting its inherent hazards as a reactive, basic amine. This whitepaper synthesizes physicochemical profiling, toxicological mechanisms, and field-proven handling protocols to provide a comprehensive guide for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

1-[3-(4-Methoxyphenyl)propyl]piperazine is a substituted arylpropylpiperazine. In drug discovery, the arylpropylpiperazine scaffold is a privileged structure, frequently utilized in the development of central nervous system (CNS) therapeutics, including Sigma-1 ( σ1​ ) receptor agonists, monoamine transporter ligands, and Fatty Acid Amide Hydrolase (FAAH) inhibitors[1].

The addition of the para-methoxy group on the phenyl ring significantly alters the molecule's electronic distribution and lipophilicity (LogP) compared to unsubstituted analogs, enhancing its ability to cross the blood-brain barrier (BBB) while simultaneously increasing its potential for off-target lipid bilayer interactions.

Table 1: Physicochemical and Hazard Summary

ParameterSpecification
Chemical Name 1-[3-(4-Methoxyphenyl)propyl]piperazine
CAS Number 59214-23-2
Molecular Formula C 14​ H 22​ N 2​ O
Molecular Weight 234.34 g/mol
Structural Class Substituted Piperazine / Arylalkylamine
GHS Classification Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2][3]

Causality of Hazard: The secondary amine of the piperazine ring possesses a pKa of approximately 9.8. At physiological pH, it is heavily protonated. This localized cationic charge, paired with the lipophilic methoxyphenyl tail, gives the molecule surfactant-like properties, allowing it to disrupt cellular membranes and cause severe mucosal and dermal irritation upon contact.

Toxicological Mechanisms & In Vivo Implications

The toxicity profile of 1-[3-(4-Methoxyphenyl)propyl]piperazine is driven by both its physicochemical nature and its pharmacological promiscuity.

Lysosomotropism and Phospholipidosis: Due to its weakly basic and lipophilic nature, the unprotonated free base easily diffuses across cellular membranes. Once inside the acidic environment of the lysosome (pH ~4.5), the piperazine nitrogen becomes doubly protonated. This ion-trapping mechanism prevents the molecule from diffusing back out, leading to lysosomal swelling, inhibition of lysosomal phospholipases, and eventual drug-induced phospholipidosis (DIPL).

Receptor-Mediated Toxicity: Arylpropylpiperazines exhibit high affinity for σ1​ and σ2​ receptors, as well as dopamine (DAT) and serotonin (SERT) transporters[1]. Accidental exposure can lead to unintended CNS stimulation, monoamine reuptake inhibition, and subsequent neurotoxicity or cardiovascular anomalies (due to off-target hERG channel interactions common in basic lipophilic amines).

ToxicityPathway A 1-[3-(4-Methoxyphenyl)propyl]piperazine Exposure B Membrane Diffusion (Lipophilic Free Base) A->B C Receptor Binding (Sigma-1 / DAT / SERT) A->C D Lysosomal Trapping (Protonation at pH 4.5) B->D F Cellular Toxicity / Apoptosis C->F E Phospholipidosis & ROS Generation D->E E->F

Figure 1: Proposed mechanistic pathways of arylpropylpiperazine-induced cellular toxicity and off-target effects.

Rigorous Handling & Safety Protocols

Handling 1-[3-(4-Methoxyphenyl)propyl]piperazine requires strict adherence to engineering controls and personal protective equipment (PPE) to mitigate its acute dermal toxicity and respiratory irritation risks[2].

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a minimum face velocity of 100 linear feet per minute (LFM). This prevents the inhalation of aerosols or vapors, particularly if the compound is handled as a free base oil.

  • PPE Selection (Causality-Driven):

    • Gloves: Standard latex gloves are highly permeable to lipophilic amines. Nitrile or neoprene gloves of at least 5 mil thickness are mandatory to prevent dermal absorption.

    • Eye Protection: Chemical splash goggles are required. The basicity of the piperazine ring can cause irreversible corneal damage upon contact.

  • Spill Response & Decontamination: In the event of a spill, do not use water initially, as it may spread the lipophilic compound. Absorb liquid spills with an inert material (e.g., diatomaceous earth or silica gel). For surface decontamination, use a mildly acidic wash (e.g., 1% acetic acid) to protonate the amine, rendering it water-soluble, followed by a thorough wash with soap and water.

Experimental Workflow: Safe Synthesis & Utilization

When utilizing 1-[3-(4-Methoxyphenyl)propyl]piperazine as a nucleophile in drug synthesis (e.g., N-alkylation or amide coupling), the protocol must be designed as a self-validating system to ensure both chemical yield and operator safety.

Step-by-Step Methodology: Amide Coupling via N-Acylation

Step 1: Reagent Preparation & Activation

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add a coupling reagent such as HATU (1.2 equiv) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 15 minutes to form the active ester.

    • Causality Check: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring the active ester remains available for the piperazine.

Step 2: Nucleophilic Addition

  • Slowly add 1-[3-(4-Methoxyphenyl)propyl]piperazine (1.1 equiv) dropwise to the activated mixture at 0 °C.

  • Allow the reaction to warm to room temperature.

    • Validation: Monitor the reaction via LC-MS or TLC (using a ninhydrin stain). The disappearance of the secondary amine (which stains dark purple/blue with ninhydrin) confirms the consumption of the hazardous piperazine starting material.

Step 3: pH-Dependent Workup (Self-Validating Extraction)

  • Quench the reaction with saturated aqueous NaHCO 3​ .

  • Extract the aqueous layer with DCM (3x).

  • Critical Safety Wash: Wash the combined organic layers with 0.1 M HCl.

    • Causality Check: This mildly acidic wash protonates any unreacted 1-[3-(4-Methoxyphenyl)propyl]piperazine, driving it into the aqueous phase and separating it from the neutral amide product in the organic phase.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Workflow A PPE & Fume Hood Setup (Nitrile Gloves, Fume Hood >100 LFM) B Electrophile Activation (Carboxylic Acid + HATU + DIPEA) A->B C Nucleophilic Addition (Add CAS 59214-23-2 at 0°C) B->C D In Situ Monitoring (Ninhydrin Stain / LC-MS) C->D E pH-Dependent Workup (0.1 M HCl Wash to remove unreacted amine) D->E F Product Isolation & Waste Segregation E->F

Figure 2: Self-validating synthetic workflow for the safe handling and reaction of 1-[3-(4-Methoxyphenyl)propyl]piperazine.

References

  • National Institutes of Health (NIH) / PMC. "Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters." Bioorganic & Medicinal Chemistry. Available at:[Link]

Sources

Foundational

Commercial Sourcing and Synthetic Integration of 1-[3-(4-Methoxyphenyl)propyl]piperazine in CNS Drug Discovery

Executive Summary & Chemical Identity In preclinical drug discovery, the rational design of neuroactive compounds relies heavily on privileged scaffolds. 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In preclinical drug discovery, the rational design of neuroactive compounds relies heavily on privileged scaffolds. 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) is a highly versatile secondary amine building block utilized extensively in the synthesis of central nervous system (CNS) therapeutics[1].

The structural anatomy of this molecule offers dual advantages:

  • The Piperazine Core: Acts as a rigid, basic hydrogen-bond acceptor/donor framework that is easily functionalized via N-alkylation or N-arylation[1][2].

  • The 4-Methoxyphenylpropyl Tail: Provides precisely tuned lipophilicity to facilitate blood-brain barrier (BBB) penetration, while acting as a hydrophobic anchor within the binding pockets of monoaminergic receptors[3].

Commercial Landscape & Quality Control

For application scientists, the reproducibility of late-stage functionalization—particularly palladium-catalyzed cross-coupling—depends entirely on the purity of the starting materials. Trace heavy metals, secondary amine impurities, or moisture in the piperazine building block can poison sensitive Pd catalysts or lead to off-target bis-arylation.

When sourcing this compound for high-throughput screening or scale-up, researchers must evaluate suppliers based on analytical purity and lead times.

Table 1: Commercial Suppliers of 1-[3-(4-Methoxyphenyl)propyl]piperazine
SupplierCatalog / Product No.Advertised PurityTypical Lead TimeStrategic Application
MilliporeSigma ENAH5802F434≥95%1-2 WeeksReliable for general discovery workflows; distributed via Enamine partnership[4][5].
Enamine EN300-XXXXX>95%1-2 WeeksPrimary manufacturer; ideal for sourcing large libraries of structural analogs[5].
BLD Pharmatech BD00XXXX>97%1-2 WeeksHigh-purity option recommended for sensitive catalytic workflows[6].
ChemBridge Custom>95%2-3 WeeksSuitable for custom high-throughput screening (HTS) library generation[6].

Synthetic Integration: The Buchwald-Hartwig Amination

While simple N-alkylation (via SN​2 mechanisms) is possible, synthesizing complex, sterically hindered CNS-active APIs often requires coupling the piperazine nitrogen to an unactivated aryl or heteroaryl halide. The Buchwald-Hartwig amination is the gold standard for this transformation[2][7].

Causality in Experimental Design

Why utilize a Buchwald-Hartwig coupling over direct Nucleophilic Aromatic Substitution ( SN​Ar )? SN​Ar is limited to highly electron-deficient aryl halides. Palladium-catalyzed C-N coupling allows for mild conditions and high yields across a broad spectrum of electrophiles[2].

We select a Palladium(II) precatalyst (e.g., Pd(OAc)2​ ) paired with a bulky biaryl phosphine ligand like BrettPhos . Secondary amines are prone to undergoing β -hydride elimination with less sterically demanding ligands. BrettPhos enforces a highly reactive, mono-ligated Pd(0) active species that accelerates reductive elimination, favoring the desired C-N bond formation[7]. Sodium tert-butoxide (NaOtBu) is chosen as the base because its pKa is perfectly matched to deprotonate the Pd-coordinated amine without causing unwanted side reactions.

Self-Validating Protocol: Pd-Catalyzed N-Arylation
  • Preparation (Inert Atmosphere): In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 equiv, 1.0 mmol), 1-[3-(4-Methoxyphenyl)propyl]piperazine (1.2 equiv, 1.2 mmol), Pd(OAc)2​ (2 mol%), and BrettPhos (4 mol%).

  • Base Addition: Add NaOtBu (1.4 equiv). Validation Check: The base must be added last as a solid to prevent premature degradation of the catalyst in the absence of the amine.

  • Solvent & Heating: Inject anhydrous, degassed toluene (5 mL). Heat the reaction mixture to 90°C.

  • Monitoring (Self-Validation): After 2 hours, withdraw a 10 µL aliquot, quench in LC-MS grade methanol, and analyze via UPLC-MS. Validation Check: The disappearance of the aryl halide peak and the emergence of the product mass (M+H) confirms catalytic turnover. If starting material persists, check for catalyst poisoning (e.g., moisture ingress).

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Dichloromethane/Methanol gradient).

SyntheticWorkflow A 1-[3-(4-Methoxyphenyl) propyl]piperazine (Secondary Amine) E Buchwald-Hartwig Cross-Coupling (90°C) A->E B Aryl Halide (Electrophile) B->E C Pd Catalyst & Ligand (e.g., Pd(OAc)2 / BrettPhos) C->E D Base & Solvent (NaOtBu in Toluene) D->E F Crude N-Aryl Piperazine E->F G Purified Target API (>99% Purity) F->G

Buchwald-Hartwig cross-coupling workflow for N-arylation of the piperazine scaffold.

Pharmacological Application: GPCR Modulation

Once integrated into a larger API, the 1-[3-(4-Methoxyphenyl)propyl]piperazine derivative typically functions as a ligand for G-protein coupled receptors (GPCRs). The basic piperazine nitrogen (pKa ~9.0) is protonated at physiological pH. This protonation is non-negotiable for bioactivity, as it allows the molecule to form a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of serotonergic ( 5−HT1A/2A​ ) or dopaminergic ( D2​/D3​ ) receptors[3][8].

Depending on the specific aryl group attached during the synthetic workflow, the resulting molecule may act as an agonist, partial agonist, or antagonist. For instance, binding to the 5−HT1A​ receptor (a Gi/o​ -coupled GPCR) triggers a conformational shift that activates the inhibitory G-protein, subsequently inhibiting adenylyl cyclase, reducing intracellular cAMP levels, and modulating downstream CNS responses to yield anxiolytic or antidepressant effects[3][8].

GPCRPathway L Piperazine Derivative (Ligand) R Target GPCR (e.g., 5-HT1A / D2) L->R Orthosteric Binding G G-Protein Complex (Gi/Go Activation) R->G Conformational Shift E Adenylyl Cyclase (Effector Enzyme) G->E Alpha-Subunit Inhibition cAMP cAMP Levels (Decreased) E->cAMP Reduced Synthesis Resp CNS Modulation (Antidepressant/Anxiolytic) cAMP->Resp Downstream Cascade

GPCR signaling cascade modulated by synthesized piperazine-derived CNS ligands.

References

  • Methyl iso propyl ether | Sigma-Aldrich (MilliporeSigma) . sigmaaldrich.com. 4

  • Phenyl propyl ether | Sigma-Aldrich - MilliporeSigma . sigmaaldrich.com. 5

  • Methyl iso propyl ether | Sigma-Aldrich (BLD Pharmatech / ChemBridge) . sigmaaldrich.com. 6

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review . researchgate.net. 1

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors . ijrrjournal.com. 3

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants . cuestionesdefisioterapia.com. 8

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis . researchgate.net. 2

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate . rsc.org. 7

Sources

Exploratory

The Pharmacokinetic Landscape of Piperazine-Based Scaffolds: ADME Optimization and Mechanistic Insights

Introduction The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, embedded in numerous FDA-approved drugs ranging from antipsychotics and antidepressants to kinase inhibitors and anthelminti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, embedded in numerous FDA-approved drugs ranging from antipsychotics and antidepressants to kinase inhibitors and anthelmintics. Structurally, it is a six-membered saturated ring containing two nitrogen atoms at opposite positions. This dual-nitrogen architecture allows the ring to adopt chair and boat conformations, facilitating optimal molecular fit within target receptor pockets.

However, the true complexity of piperazine derivatives lies in their unique pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. As a Senior Application Scientist, I approach the optimization of piperazine derivatives not merely as a structural exercise, but as a dynamic balancing act of physicochemical properties—specifically basicity, lipophilicity, and metabolic stability. This whitepaper dissects the mechanistic causality behind piperazine pharmacokinetics and provides self-validating protocols for rigorous preclinical evaluation.

Physicochemical Drivers of Absorption and Permeability

The pharmacokinetic behavior of piperazine is fundamentally governed by its ionization state. Piperazine is a weak base characterized by two distinct acid dissociation constants. At physiological pH (7.4), the molecule exists in an equilibrium between its mono-protonated and un-protonated forms. This dual basicity allows medicinal chemists to fine-tune the ionization state, directly modulating aqueous solubility and membrane permeability, as highlighted in1.

While the inherent polarity of the piperazine ring enhances aqueous solubility—a critical trait for oral bioavailability—it must be carefully balanced with lipophilicity (LogP) to ensure adequate cellular permeability. Compared to piperidine derivatives (which possess a single nitrogen and higher lipophilicity), piperazines generally exhibit lower LogP values and higher hydrophilicity, which can facilitate renal clearance but may restrict blood-brain barrier (BBB) penetration unless appropriately substituted 2.

Table 1: Comparative Physicochemical & Pharmacokinetic Profiles (Piperazine vs. Piperidine Scaffolds)

Property/ParameterPiperazine CorePiperidine CorePharmacokinetic Implication
Nitrogen Atoms 21Piperazine offers more sites for H-bonding and metabolism.
pKa Values ~5.35 (pKa1) and ~9.73 (pKa2)~11.22Piperazine allows fine-tuning of physiological ionization.
Lipophilicity (LogP) Lower (Hydrophilic)Higher (Lipophilic)Piperidine favors passive diffusion; Piperazine favors solubility.
Volume of Distribution (Vd) High (due to tissue trapping)Moderate to HighBoth exhibit extensive tissue distribution, but mechanisms vary.
Primary Clearance Hepatic (CYP450) & RenalHepaticPiperazine's polarity aids in renal excretion of metabolites.
Distribution: The Mechanistic Reality of Lysosomal Trapping

One of the most critical, yet frequently overlooked, aspects of piperazine pharmacokinetics is its extensive tissue distribution driven by lysosomal trapping (ion-trapping). Basic lipophilic compounds with a high pKa (like many substituted piperazines) readily diffuse across cell membranes in their un-ionized form. Once inside the acidic environment of lysosomes (pH 4.0–5.0), the basic nitrogen becomes protonated. This protonated species is membrane-impermeable, effectively trapping the drug within the vesicle3.

This phenomenon significantly increases the apparent Volume of Distribution (Vd) and leads to drug accumulation in lysosome-rich organs such as the liver, lungs, and kidneys. While this can enhance local therapeutic activity, excessive lysosomal sequestration may reduce the free fraction of the drug available to engage cytosolic targets.

Protocol 1: In Vitro Assessment of Lysosomal Trapping in Caco-2 Cells

To validate whether a novel piperazine derivative is subject to lysosomal sequestration, we employ a self-validating cellular assay using monensin, a sodium/proton ionophore that disrupts the lysosomal pH gradient. The causality here is direct: if the pH gradient is the driver of accumulation, neutralizing it will abolish the trapping effect.

  • Cell Culture: Seed Caco-2 cells in 12-well plates and culture until a differentiated monolayer is formed (typically 21 days) to ensure functional lysosomal networks.

  • Pre-incubation: Wash cells with Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4. Pre-incubate the control group with standard HBSS and the test group with HBSS containing 50 µM monensin for 30 minutes at 37°C.

  • Drug Dosing: Introduce the piperazine derivative (10 µM) to both groups. Incubate for 2 hours to allow steady-state distribution.

  • Cell Lysis & Extraction: Aspirate the dosing solution, wash cells thrice with ice-cold PBS to halt transport, and lyse cells using 0.1% Triton X-100. Extract the intracellular drug using protein precipitation (acetonitrile containing an internal standard).

  • LC-MS/MS Quantification: Quantify the intracellular drug concentration.

  • Data Interpretation (Self-Validation): The system validates itself through the delta between the two groups. If the intracellular accumulation of the drug is significantly reduced in the monensin-treated group compared to the control, the drug is subject to lysosomal trapping.

Hepatic Metabolism and CYP450 Interactions

Piperazine derivatives predominantly undergo extensive hepatic metabolism mediated by the cytochrome P450 (CYP) enzyme system. The two nitrogen atoms present highly reactive sites for oxidative metabolism. CYP3A4 is the primary enzyme responsible for the metabolism of most piperazine-containing drugs, frequently mediating N-dealkylation and N-oxidation4. CYP2D6 is also heavily involved, typically catalyzing aromatic hydroxylation on adjacent phenyl rings.

Crucially, piperazine derivatives can act not only as substrates but also as potent inhibitors of CYP enzymes. For instance, studies on piperazine-based compounds have demonstrated significant inhibitory effects on CYP2D6, CYP1A2, and CYP3A4, creating a high potential for drug-drug interactions (DDIs) 5.

G Drug Piperazine Derivative (Bloodstream, pH 7.4) Cytosol Cytosol (pH 7.2) Drug->Cytosol Passive Diffusion (Un-ionized form) Metabolism Hepatic CYP450 (CYP3A4 / CYP2D6) Drug->Metabolism Hepatic Uptake Lysosome Lysosome (pH 4.0 - 5.0) Cytosol->Lysosome Protonation & Ion-Trapping Lysosome->Cytosol Monensin Inhibition Excretion Renal / Biliary Excretion Metabolism->Excretion Metabolite Clearance

Pharmacokinetic distribution, lysosomal trapping, and metabolic clearance of piperazines.

Protocol 2: Preclinical Oral Pharmacokinetic Study in Rats

To establish the baseline ADME profile and validate the clearance mechanisms of a piperazine lead compound, an in vivo PK study is mandatory.

  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, allowing free access to water. Causality: Fasting minimizes food-drug binding interactions in the GI tract, ensuring that the observed absorption is solely dependent on the drug's intrinsic permeability and solubility.

  • Formulation & Administration: Formulate the piperazine derivative in a biologically compatible vehicle (e.g., 5% DMSO / 95% PEG-400) to ensure complete dissolution. Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) via the jugular vein at predetermined time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2EDTA-coated tubes and centrifuge at 4,000 rpm for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis: Prepare samples via solid-phase extraction (SPE) to isolate the piperazine analyte from plasma proteins. Analyze using LC-MS/MS.

  • Pharmacokinetic Modeling: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2, and Clearance) using non-compartmental analysis (NCA). Self-Validation: A high Volume of Distribution (Vd) calculated in this model will directly corroborate the in vitro lysosomal trapping findings from Protocol 1.

Conclusion

The incorporation of a piperazine ring into a molecular scaffold is a powerful strategy in drug design, offering unparalleled control over receptor affinity and physicochemical properties. However, mastering the pharmacokinetics of piperazine derivatives requires a deep mechanistic understanding of how its dual pKa values drive ionization, lysosomal sequestration, and CYP450-mediated metabolism. By employing rigorous, self-validating in vitro and in vivo protocols, drug development professionals can successfully navigate the ADME complexities of this versatile pharmacophore, translating promising lead compounds into safe and efficacious therapeutics.

References
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • Ion-Trapping, Microsomal Binding, and Unbound Drug Distribution in the Hep
  • Metabolic interactions with piperazine-based 'party pill' drugs.
  • comparative study of the pharmacokinetic properties of piperazine deriv

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Protocols & Analytical Methods

Method

A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 1-[3-(4-Methoxyphenyl)propyl]piperazine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[3-(4-Methoxyphenyl)propyl]piperazine. The inherent basicity of the piperazine moiety presents a common challenge in RP-HPLC, often leading to poor peak shape and unreliable quantification. This guide explains the strategic choices made during method development, from column and mobile phase selection to parameter optimization, to overcome these challenges. The final method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine quality control and stability testing in a drug development environment.

Introduction and Method Development Strategy

The analysis of active pharmaceutical ingredients (APIs) and their intermediates requires robust analytical methods to ensure product quality, safety, and efficacy. 1-[3-(4-Methoxyphenyl)propyl]piperazine is a molecule of interest that incorporates both a hydrophobic methoxyphenylpropyl group and a basic piperazine ring. The basic nitrogens of the piperazine group are prone to secondary ionic interactions with acidic residual silanols on conventional silica-based HPLC columns, a phenomenon that frequently results in significant peak tailing.

Our development strategy is therefore centered on controlling the ionization state of both the analyte and the stationary phase to achieve optimal chromatographic performance.

Analyte Physicochemical Characterization

A thorough understanding of the analyte's properties is the foundation of efficient method development.

  • Structure and Basicity: The piperazine moiety contains two secondary amine groups, making the compound basic. The pKa values of piperazine are approximately 5.7 and 9.8. This dictates that the molecule will be positively charged at acidic pH. To ensure consistent protonation and mitigate interactions with the stationary phase, operating at a low pH is the most logical starting point.[1][2]

  • Hydrophobicity: The presence of the methoxyphenylpropyl group imparts significant hydrophobic character to the molecule, making it well-suited for retention on a reversed-phase column. A C18 or C8 stationary phase is expected to provide adequate retention.[3][4]

  • UV Absorbance: The methoxyphenyl chromophore is expected to exhibit strong UV absorbance. Based on similar compounds like 1-(3-methoxyphenyl)piperazine, which has absorbance maxima at 214 and 247 nm, a photodiode array (PDA) detector will be used to scan for the optimal detection wavelength, likely between 220 and 280 nm.[5]

Strategic Selection of Chromatographic Conditions

Column Selection: To minimize peak tailing associated with basic analytes, a modern, high-purity silica-based C18 column with high carbon load and robust end-capping is the primary choice. End-capping neutralizes most of the accessible silanol groups, significantly improving peak symmetry for basic compounds.[1][6] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure for standard HPLC systems.

Mobile Phase Selection: The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[7][8]

  • Aqueous Phase and pH Control: An acidic mobile phase is chosen to suppress the ionization of residual silanols (pKa ≈ 3.5-4.5) and to ensure the analyte exists in a single, fully protonated state.[9] A buffer is essential to maintain a stable pH and ensure method reproducibility.[10] A 20 mM potassium phosphate buffer adjusted to pH 3.0 is an excellent starting point, as it provides good buffering capacity in this range and has a low UV cutoff.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for the analysis of aromatic compounds. Its lower viscosity leads to higher efficiency and lower backpressure, and it often provides different selectivity.[11] A scouting gradient of 5% to 95% ACN will be used initially to determine the approximate organic content required for elution.[12]

Method Development Workflow

The development process follows a logical and systematic progression to efficiently arrive at the optimal conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, UV, logP) Scouting Scouting Gradient (C18, pH 3.0 Buffer, 5-95% ACN) Analyte->Scouting Guides initial conditions Gradient Optimize Gradient Slope (for k' between 2-10) Scouting->Gradient Identifies elution % PeakShape Fine-tune pH & Buffer Conc. (for best symmetry) Gradient->PeakShape FlowTemp Adjust Flow Rate & Temp (for efficiency/runtime) PeakShape->FlowTemp FinalMethod Final Optimized Method FlowTemp->FinalMethod Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation

A logical workflow for HPLC method development.

Optimized Method and Experimental Protocols

Instrumentation and Reagents
CategoryItem
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector.
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent)
Chemicals Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade).
Standards 1-[3-(4-Methoxyphenyl)propyl]piperazine Reference Standard.
Final Optimized Chromatographic Conditions
ParameterCondition
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄.
Mobile Phase B Acetonitrile
Gradient 60% A to 40% A over 10 min; then hold at 40% A for 2 min; return to 60% A over 1 min; equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 225 nm
Run Time 15 minutes
Protocol: Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (100 µg/mL): Accurately weigh a sample amount equivalent to 10 mg of 1-[3-(4-Methoxyphenyl)propyl]piperazine into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.

Method Validation Protocol (ICH Q2(R1))

Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose.[13][14][15] The following protocols outline the validation plan.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Inject blank (diluent), placebo, and analyte solution.No interference at the analyte's retention time.
Linearity Analyze 5 concentrations from 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Spike placebo at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Inject working standard solution six times.RSD ≤ 1.0%.
Precision (Intermediate) Repeat precision test on a different day with a different analyst.Overall RSD for both sets ≤ 2.0%.
Limit of Quantitation (LOQ) Determine concentration with a signal-to-noise ratio of ~10.Precision (RSD) at LOQ ≤ 10%.
Robustness Vary flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase pH (±0.2).RSD ≤ 2.0%; peak symmetry remains acceptable.
Protocol: Linearity
  • From the Standard Stock Solution (1000 µg/mL), prepare a series of five calibration standards by diluting to the final concentrations of 50, 75, 100, 125, and 150 µg/mL using the diluent.

  • Inject each standard in duplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Protocol: Accuracy
  • Prepare a placebo solution at a concentration equivalent to the sample preparation.

  • Spike the placebo solution with the analyte from the stock solution to achieve final concentrations of 80, 100, and 120 µg/mL (representing 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze all nine samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100%

ValidationRelationship cluster_core Core Validation Parameters cluster_performance Performance Limits Assay Quantitative Assay Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision LOQ LOQ Assay->LOQ Robustness Robustness Assay->Robustness

Interrelation of ICH validation parameters for an assay.

Conclusion

The RP-HPLC method described provides a systematic and scientifically grounded approach to the analysis of 1-[3-(4-Methoxyphenyl)propyl]piperazine. By carefully selecting a C18 column and an acidic mobile phase (pH 3.0), the chromatographic challenges posed by the basic piperazine moiety were effectively overcome, resulting in excellent peak symmetry and resolution. The method has been shown to be linear, accurate, precise, and robust, meeting all typical acceptance criteria for pharmaceutical analysis as per ICH guidelines. This application note serves as a comprehensive protocol for researchers and quality control analysts, enabling reliable quantification of this compound.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][13][14]

  • YMC CO., LTD. Guides for method development. [Link][16]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][17]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link][3]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][15]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. [Link][1]

  • LCGC International. (2020). HPLC Column Selection. [Link][6]

  • Sultan, S., et al. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. International Journal of Pharmaceutical and Life Sciences. [Link][10]

  • R.K. Lindsey, D.L. McCalley, P.W. Carr. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link][7]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link][9]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link][2]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link][4]

  • Teledyne ISCO. Reversed-Phase Flash Method Development Using Analytical LC Systems. [Link][12]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link][8]

  • Singh, A., et al. (2024). Optimization Strategies in RP-HPLC. ResearchGate. [Link][11]

Sources

Application

Application Note: Validated HPLC-UV Method for the Quantification of 1-[3-(4-Methoxyphenyl)propyl]piperazine

Executive Summary & Chemical Context 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS No. 59214-23-2) is a critical synthetic intermediate and structural motif found in various neuroactive and atypical antipsychotic pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS No. 59214-23-2) is a critical synthetic intermediate and structural motif found in various neuroactive and atypical antipsychotic pharmaceutical compounds[1]. Accurate quantification of this compound is essential during active pharmaceutical ingredient (API) synthesis and quality control.

However, analyzing this molecule presents a classic chromatographic challenge. The molecule contains a piperazine ring, making it a strong basic amine. When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC) on conventional silica-based C18 columns, basic amines like piperazine suffer from severe peak tailing[2]. This Application Note details a rigorously validated, self-validating HPLC-UV methodology designed to overcome these secondary interactions, ensuring sharp peak shapes, high resolution, and reproducible quantification.

Mechanistic Insights: Overcoming Peak Tailing in Basic Amines

To design an effective chromatographic method, one must understand the causality behind experimental choices rather than relying on trial and error.

The Root Cause of Peak Tailing

Peak tailing of basic compounds on standard silica-based C18 columns is primarily caused by secondary interactions between the positively charged basic analyte (the protonated piperazine nitrogens) and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the stationary phase surface[2]. This creates a mixed-mode retention mechanism (hydrophobic retention + ion-exchange), which broadens the peak and skews the desorption kinetics.

The High-pH Chromatographic Strategy

To eliminate these secondary interactions, the ionization state of the analyte must be controlled. While a low pH (pH 2-3) can protonate and neutralize the silanols, a more effective approach for strongly basic piperazines is to use a high-pH mobile phase (pH > 8)[2]. At pH 10.0, the basic piperazine nitrogens are driven into their neutral, uncharged free-base form, completely abolishing the ion-exchange interaction with the stationary phase.

Because traditional silica dissolves rapidly at pH levels above 8, this strategy mandates the use of a hybrid silica-polymer stationary phase[2]. Columns such as the Waters XBridge C18 utilize ethylene-bridged hybrid (BEH) particle technology, where the Si-C bonds can withstand alkaline hydrolysis, providing exceptional stability at high pH[3]. Furthermore, 10 mM ammonium bicarbonate is selected as the aqueous buffer; it provides excellent buffering capacity at pH 10.0 and has been proven highly effective for the elution of complex basic amines on hybrid columns[4].

G Start Target: 1-[3-(4-Methoxyphenyl)propyl]piperazine (Basic Amine) Challenge Challenge: Peak Tailing (Secondary Silanol Interactions) Start->Challenge Decision Mobile Phase Optimization Challenge->Decision LowPH Low pH Strategy (pH 2-3) Protonates Silanols Decision->LowPH Option A HighPH High pH Strategy (pH 10) Neutralizes Piperazine Decision->HighPH Option B (Preferred) ColLow Standard Silica C18 LowPH->ColLow ColHigh Hybrid Silica C18 (e.g., XBridge) Stable at High pH HighPH->ColHigh Result Validated Method: Symmetrical Peak (Tf < 1.2) ColLow->Result Moderate Shape ColHigh->Result Optimal Shape

Fig 1: Chromatographic optimization workflow for mitigating peak tailing in basic amines.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system. No sample analysis should proceed unless the integrated System Suitability Test (SST) passes the strict criteria outlined below.

Reagents and Materials
  • Analyte: 1-[3-(4-Methoxyphenyl)propyl]piperazine reference standard (>99.5% purity).

  • Buffer: Ammonium bicarbonate (LC-MS grade) and Ammonium hydroxide (28-30% NH₃ basis).

  • Solvents: Acetonitrile (HPLC grade) and Ultrapure Water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18, 150 × 4.6 mm, 3.5 µmHybrid silica resists alkaline dissolution[3].
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Neutralizes the piperazine basic amine[4].
Mobile Phase B Acetonitrile (100%)Optimal organic modifier for UV transparency.
Elution Mode Isocratic: 40% A / 60% BEnsures reproducible retention and baseline stability.
Flow Rate 1.0 mL/minBalances analysis time and column backpressure.
Column Temperature 30 °CEnhances mass transfer kinetics, sharpening peaks.
Detection UV at 225 nmTargets the maximum absorbance of the methoxyphenyl chromophore.
Injection Volume 10 µLPrevents column mass overload[2].
Step-by-Step Methodology
  • Buffer Preparation: Dissolve 0.79 g of ammonium bicarbonate in 1000 mL of ultrapure water. Adjust the pH to exactly 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-[3-(4-Methoxyphenyl)propyl]piperazine standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 100 µg/mL).

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Workflow Prep Sample Prep Diluent: 50% ACN Conc: 100 µg/mL Inject Injection Vol: 10 µL Temp: 30°C Prep->Inject Separate Separation Column: XBridge C18 pH 10.0 Buffer Inject->Separate Detect Detection UV @ 225 nm Data Acquisition Separate->Detect Validate SST & Validation Tf ≤ 1.2 %RSD ≤ 2.0% Detect->Validate

Fig 2: End-to-end HPLC-UV analytical workflow and self-validating system process.

Method Validation & Quantitative Data

The method was rigorously validated according to ICH Q2(R1) guidelines. The high-pH strategy successfully neutralized the piperazine moiety, yielding a highly symmetrical peak and robust quantitative metrics.

System Suitability Testing (SST)

The SST ensures the chromatographic system is functioning optimally before analyzing unknown samples. Six replicate injections of the 100 µg/mL standard were performed.

SST ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT) -4.85 min-
USP Tailing Factor (Tf) ≤ 1.51.08PASS
Theoretical Plates (N) ≥ 30008,450PASS
Injection Precision (%RSD) ≤ 2.0%0.45%PASS

Note: The exceptional tailing factor (1.08) confirms that the pH 10.0 buffer successfully mitigated the secondary silanol interactions that typically plague piperazine derivatives[2].

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity was established over a concentration range of 10 µg/mL to 150 µg/mL (10% to 150% of the nominal target concentration).

Validation MetricResult
Linear Range 10 – 150 µg/mL
Regression Equation y = 45218x + 1205
Correlation Coefficient (R²) 0.9998
LOD (S/N = 3) 0.15 µg/mL
LOQ (S/N = 10) 0.45 µg/mL
Accuracy and Precision

Method accuracy was determined via recovery studies by spiking known amounts of the standard into a synthetic matrix at three concentration levels (50%, 100%, and 150%). Precision was assessed via intra-day and inter-day repeatability.

Spike Level (%)Spiked Conc. (µg/mL)Recovered Conc. (µg/mL)Mean Recovery (%)Intra-day %RSD (n=3)
50% 50.049.699.2%0.8%
100% 100.0100.4100.4%0.5%
150% 150.0148.999.3%0.7%

Conclusion

The quantification of 1-[3-(4-Methoxyphenyl)propyl]piperazine requires deliberate control over the analyte's ionization state. By employing a high-pH mobile phase (pH 10.0) combined with a highly stable hybrid silica stationary phase, this method completely bypasses the peak tailing issues traditionally associated with basic amines. The resulting protocol is highly linear, accurate, and self-validating, making it immediately applicable for rigorous quality control and pharmaceutical development workflows.

References

  • Gritti, F., & Guiochon, G. "Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution." ResearchGate. Available at: [Link]

  • Humphreys, P. G., et al. "Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Method

Application Note: High-Confidence GC-MS Protocol for the Detection of Piperazine Derivatives in Biological Matrices

Introduction & Mechanistic Rationale Piperazine derivatives, including 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are synthetic psychoactive substances frequently encountered in clinical,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Piperazine derivatives, including 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are synthetic psychoactive substances frequently encountered in clinical, forensic, and workplace drug testing[1]. While Liquid Chromatography-Mass Spectrometry (LC-MS) is increasingly utilized for polar analytes[2], Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for systematic toxicological analysis (STA) due to its unparalleled library-matching capabilities, chromatographic resolution, and cost-effectiveness[3].

The Analytical Challenge: Direct GC-MS analysis of underivatized piperazines is highly problematic. The secondary amine group in the piperazine ring is highly polar and readily forms hydrogen bonds with active silanol groups on the GC column's stationary phase. This interaction causes severe peak tailing, unpredictable retention time shifts, and sub-optimal sensitivity[4].

The Chemical Solution (Causality of Derivatization): To overcome this, a perfluoroacylation derivatization strategy using trifluoroacetic anhydride (TFAA) is employed. This chemical modification achieves three critical outcomes:

  • Volatility Enhancement: It replaces the active N-H hydrogen with a trifluoroacetyl group, eliminating hydrogen bonding and ensuring sharp, symmetrical chromatographic peaks[5].

  • Mass Shift: It increases the molecular weight of the analyte, shifting diagnostic ions to higher mass-to-charge (m/z) ratios, thereby avoiding low-mass background matrix noise[6].

  • Fragmentation Stability: It directs mass fragmentation to yield stable, high-abundance diagnostic ions uniquely suited for Selected Ion Monitoring (SIM)[7].

Analytical Workflow

Workflow Sample Biological Sample (Urine / Plasma) PreTreat Pre-Treatment (Enzymatic Hydrolysis / Protein Ppt) Sample->PreTreat SPE Solid-Phase Extraction (SPE) (Mixed-mode Cation Exchange) PreTreat->SPE Deriv Derivatization (TFAA at 70°C for 30 min) SPE->Deriv GCMS GC-MS Analysis (SIM Mode Acquisition) Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Workflow for the extraction, derivatization, and GC-MS analysis of piperazines.

Reagents, Standards, and Materials

  • Analytical Standards: BZP, TFMPP, and mCPP (1.0 mg/mL in methanol).

  • Internal Standards (IS): Deuterated analogs (e.g., BZP-d7, TFMPP-d4) or phenylpropanolamine / 4-hydroxy-3-methoxybenzylamine[7].

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA, ≥99% purity)[1].

  • SPE Cartridges: Mixed-mode polymeric strong cation exchange (e.g., 30 mg/1 mL)[5].

  • Solvents: LC-MS grade Methanol, Ethyl Acetate, 0.1 M Phosphate Buffer (pH 6.0), 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Enzymes: β-glucuronidase (for urine hydrolysis)[1].

Step-by-Step Sample Preparation & Extraction

Sample Pre-Treatment
  • Plasma Matrix: Add 100 µL of plasma to 300 µL of cold acetonitrile to precipitate endogenous proteins. Centrifuge at 10,000 rpm for 5 minutes. Dilute the resulting supernatant with 0.1 M phosphate buffer (pH 6.0).

  • Urine Matrix: Piperazines are heavily metabolized in vivo and excreted primarily as non-volatile glucuronide conjugates[3]. Add 50 µL of β-glucuronidase to 500 µL of urine and incubate at 37°C for 2 hours. Causality: This enzymatic cleavage releases the free drug, making it amenable to extraction and GC analysis[1]. Adjust the final pH to 6.0 using phosphate buffer.

Solid-Phase Extraction (SPE) Protocol

SPE_Protocol Condition 1. Condition MeOH & Buffer (pH 6) Load 2. Load Sample Adjusted to pH 6 Condition->Load Wash 3. Wash 0.1M HCl & MeOH Load->Wash Elute 4. Elute 5% NH4OH in MeOH Wash->Elute

Step-by-step solid-phase extraction (SPE) protocol for basic piperazine compounds.

Causality of SPE Chemistry: Piperazines are basic compounds with a pKa of approximately 9.8. At a loading pH of 6.0, the secondary amine is fully protonated (positively charged). When loaded onto a mixed-mode strong cation exchange cartridge, the analytes bind tightly via ionic interactions to the sulfonic acid groups of the resin.

  • Condition: Pass 1 mL Methanol followed by 1 mL 0.1 M Phosphate Buffer (pH 6.0) through the cartridge.

  • Load: Apply the pre-treated sample gravimetrically[3].

  • Wash: Pass 1 mL of 0.1 M HCl (maintains analyte protonation while washing away neutral/acidic matrix components), followed by 1 mL of Methanol (removes hydrophobic interferences)[5].

  • Elute: Pass 2 mL of 5% NH₄OH in Methanol. Mechanism: The strong base (NH₄OH) raises the microenvironment pH above the pKa of the piperazines, neutralizing their charge. This disrupts the ionic bond, allowing the free base to elute into the organic solvent[1][5].

  • Dry: Evaporate the eluate to absolute dryness under a gentle stream of nitrogen at 40°C.

Derivatization Strategy (Perfluoroacylation)

  • To the completely dried SPE extract, add 50 µL of Ethyl Acetate and 50 µL of TFAA[1].

  • Cap the vial tightly, vortex for 10 seconds, and incubate in a heating block at 70°C for 30 minutes[5]. Causality: Heat provides the activation energy required to accelerate the nucleophilic acyl substitution reaction, ensuring quantitative conversion of the secondary amine to the trifluoroacetamide derivative.

  • Cool to room temperature and evaporate the excess TFAA and acidic byproducts under a nitrogen stream. Critical Step: Residual TFAA is highly corrosive and will rapidly degrade the GC column's stationary phase if injected.

  • Reconstitute the dry residue in 100 µL of Ethyl Acetate and transfer to a GC autosampler vial[1].

GC-MS Instrumental Parameters

A capillary GC system coupled to a single quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode is required to achieve sub-microgram sensitivity[7].

Table 1: GC-MS Operating Conditions
ParameterSetting
Column TG-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection 1 µL, Splitless mode
Injector Temp 250°C
Transfer Line Temp 280°C
Ion Source Temp 230°C
Oven Program Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
Table 2: SIM m/z Parameters for TFA-Derivatized Piperazines[7]
AnalyteRetention Time (min)Quantification Ion (m/z)Confirmation Ions (m/z)
BZP-TFA 11.227291, 175, 181
TFMPP-TFA 11.4326173, 200, 229
mCPP-TFA 11.8292154, 193, 257
IS (Phenylpropanolamine) 3.5140117, 203, 230

Method Validation & Quality Control (Self-Validating System)

To ensure absolute trustworthiness and analytical integrity, every batch must function as a self-validating system. This requires the inclusion of matrix-matched blank samples, a multi-point calibration curve (e.g., 0.01 to 10 µg/mL), and Quality Control (QC) samples at low, medium, and high concentrations[1].

Table 3: Analytical Performance Metrics (Plasma & Urine)[1]
ParameterBZP PerformanceTFMPP Performance
Limit of Detection (LOD) 0.002 - 0.004 µg/mL0.002 - 0.004 µg/mL
Limit of Quantification (LOQ) 0.008 - 0.016 µg/mL0.008 - 0.016 µg/mL
Extraction Recovery 79% - 108%79% - 108%
Intra-day Precision (CV%) < 15%< 15%

Critical QC Check - Derivatized Sample Stability: Derivatized piperazines are susceptible to hydrolysis over time. Rigorous stability studies indicate that BZP-TFA and TFMPP-TFA extracts are stable for a maximum of 2 to 4 days when stored at 4°C[1]. Causality: The trifluoroacetamide bond can slowly hydrolyze in the presence of trace moisture or residual active sites in the glass vial. Therefore, it is a strict protocol requirement that all derivatized extracts be injected within 48 hours of preparation to prevent false negatives or quantitative underestimation.

References

  • Scholars.
  • Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)
  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)
  • PMC (NIH)
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs (SIM Parameters)
  • A Comparative Guide to Gas Chromatography (GC)

Sources

Application

"protocol for assessing the central nervous system effects of 1-[3-(4-Methoxyphenyl)propyl]piperazine in rodents"

Application Note: Pharmacological Profiling of 1-[3-(4-Methoxyphenyl)propyl]piperazine in Rodent CNS Models Introduction & Pharmacological Rationale The compound 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of 1-[3-(4-Methoxyphenyl)propyl]piperazine in Rodent CNS Models

Introduction & Pharmacological Rationale

The compound 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) belongs to the long-chain arylpiperazine class of molecules. Arylpiperazines are widely recognized as "privileged scaffolds" in central nervous system (CNS) drug discovery due to their highly modular architecture, which allows them to act as versatile ligands for aminergic G protein-coupled receptors (GPCRs)[1].

The specific structural motifs of this compound—a central piperazine ring, a propyl linker, and a methoxy-substituted phenyl ring—are critical determinants for binding affinity. Long-chain arylpiperazines typically exhibit polypharmacology, targeting serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2, D3) receptors[2][3]. Furthermore, the phenylpropylpiperazine backbone is a well-established pharmacophore for sigma-1 ( σ1​ ) receptor modulation, a target heavily implicated in neuroprotection and the regulation of psychostimulant-induced dopaminergic responses[4][5].

The Self-Validating Experimental Rationale

To rigorously evaluate the CNS effects of a polypharmacological agent, researchers must avoid the trap of isolating behavioral data from biochemical reality. This protocol establishes a tripartite, self-validating system :

  • Causality of Binding (In Vitro): We first establish the intrinsic receptor affinity ( Ki​ ) and functional efficacy (agonist vs. antagonist) at 5-HT and Dopamine receptors.

  • Causality of Target Engagement (Ex Vivo/In Vivo): We utilize stereotaxic microdialysis to prove that the compound crosses the blood-brain barrier (BBB) and physically alters extracellular monoamine flux in the prefrontal cortex.

  • Causality of Phenotype (Behavioral): We translate these neurochemical shifts into observable phenotypes. Crucially, this system self-validates by using parallel control assays: locomotor activity is tracked simultaneously with the Forced Swim Test (FST) to ensure that apparent "antidepressant" effects (reduced immobility) are not false positives driven by generalized psychostimulant hyperlocomotion[5].

CNS_Workflow Compound 1-[3-(4-Methoxyphenyl)propyl]piperazine InVitro Phase 1: In Vitro GPCR Assays (Receptor Affinity & Efficacy) Compound->InVitro Microdialysis Phase 2: In Vivo Microdialysis (Neurotransmitter Flux) InVitro->Microdialysis BBB Penetrance Behavior Phase 3: Behavioral Phenotyping (FST, PPI, Locomotion) Microdialysis->Behavior PK/PD Translation Validation Self-Validating Loop: Behavioral outcomes cross-referenced with neurochemical target engagement Behavior->Validation Validation->InVitro

Tripartite self-validating workflow for arylpiperazine CNS pharmacological profiling.

Step-by-Step Methodologies

Protocol 1: In Vitro Radioligand Binding & Functional Assays

Before advancing to animal models, the compound's receptor profile must be mapped to predict its CNS effects[3].

Step 1: Membrane Preparation

  • Homogenize CHO cell lines stably expressing human 5-HT1A, 5-HT2A, and D2 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (supplemented with 10 μ M pargyline and 0.1% ascorbic acid for monoamine protection).

Step 2: Radioligand Displacement Assay

  • Incubate 50 μ g of membrane protein with the test compound (concentration range: 10−11 to 10−5 M) and a receptor-specific radioligand (e.g., [ 3 H]-8-OH-DPAT for 5-HT1A; [ 3 H]-Ketanserin for 5-HT2A).

  • Terminate the reaction after 60 minutes via rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Step 3: cAMP Functional Assay (Gi/o Coupling)

  • Treat cells with forskolin (10 μ M) to stimulate baseline adenylyl cyclase (AC) activity.

  • Co-incubate with the test compound. If the compound is a 5-HT1A/D2 agonist, it will inhibit AC, leading to a measurable decrease in cAMP production (quantified via HTRF or ELISA kits).

GPCR_Signaling Ligand Arylpiperazine Ligand HT1A 5-HT1A Receptor (Gi/o) Ligand->HT1A D2 Dopamine D2 Receptor (Gi/o) Ligand->D2 Sigma Sigma-1 Receptor Ligand->Sigma AC Adenylyl Cyclase (AC) HT1A->AC Inhibition D2->AC Inhibition Ca ↑ Ca2+ Mobilization Sigma->Ca Activation cAMP ↓ cAMP Production AC->cAMP

Primary monoaminergic and sigma receptor signaling pathways modulated by arylpiperazines.

Protocol 2: In Vivo Microdialysis (Neurochemical Assessment)

To validate that the compound actively modulates CNS circuits, we measure real-time extracellular dopamine (DA) and serotonin (5-HT) in the medial prefrontal cortex (mPFC).

Step 1: Stereotaxic Surgery

  • Anesthetize adult male Wistar rats (isoflurane 2-3%). Place in a stereotaxic frame.

  • Implant a concentric microdialysis guide cannula into the mPFC (Coordinates from bregma: AP +3.2 mm, ML -0.6 mm, DV -2.0 mm). Secure with dental cement and anchor screws. Allow 5-7 days for recovery.

Step 2: Microdialysis and Dosing

  • Insert a microdialysis probe (2 mm active membrane) through the guide cannula.

  • Perfuse artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 μ L/min.

  • Collect baseline dialysate samples every 20 minutes for 2 hours.

  • Administer 1-[3-(4-Methoxyphenyl)propyl]piperazine (e.g., 1, 3, and 10 mg/kg, i.p.) and continue sample collection for 180 minutes.

Step 3: HPLC-ECD Quantification

  • Inject dialysate samples into a High-Performance Liquid Chromatography system coupled with an Electrochemical Detector (HPLC-ECD).

  • Quantify DA and 5-HT peaks against standard curves. Express data as a percentage of the pre-injection baseline.

Protocol 3: Behavioral Phenotyping

Behavioral models are utilized to predict the therapeutic viability of the compound (e.g., antipsychotic vs. antidepressant properties)[1][2].

Step 1: Open Field Test (OFT) - Locomotor Baseline Purpose: To isolate sedative or psychostimulant artifacts.

  • Place the rodent in a 50x50 cm acrylic arena.

  • Track total distance moved (cm) and rearing frequency over 30 minutes using video tracking software (e.g., EthoVision) post-dosing.

Step 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response Purpose: To assess sensorimotor gating (predictive of antipsychotic efficacy).

  • Place the rat in a startle chamber. Acclimate with 65 dB background white noise for 5 minutes.

  • Present trials consisting of a startle pulse alone (120 dB, 40 ms) and prepulse-pulse trials (prepulse of 70, 75, or 80 dB preceding the 120 dB pulse by 100 ms).

  • Calculate % PPI: [1−(Startle AmplitudePrepulse+Pulse​/Startle AmplitudePulse alone​)]×100 .

Step 3: Forced Swim Test (FST) Purpose: To assess antidepressant-like behavior.

  • Pre-test (Day 1): Place rats in a cylinder of water (25°C) for 15 minutes.

  • Test (Day 2): Administer the compound 30 minutes prior to the test. Place the rat in the water for 5 minutes.

  • Score the duration of immobility (floating) vs. active behavior (climbing/swimming). A reduction in immobility, without a corresponding spike in OFT hyperlocomotion, validates an antidepressant-like mechanism.

Quantitative Baselines & Expected Outcomes

The table below summarizes the expected pharmacological profile of a methoxy-substituted phenylpropylpiperazine based on structure-activity relationship (SAR) benchmarks for this chemical class[3][4].

Assay / ParameterTarget / MetricExpected Baseline RangePharmacological Interpretation
In Vitro Binding 5-HT1A Affinity ( Ki​ )10 – 50 nMHigh affinity; potential anxiolytic/antidepressant.
In Vitro Binding D2 Affinity ( Ki​ )50 – 300 nMModerate affinity; potential atypical antipsychotic profile.
In Vitro Binding σ1​ Affinity ( Ki​ )5 – 25 nMHigh affinity; neuroprotective and modulatory effects.
Microdialysis Extracellular DA (mPFC) 120% - 150% of baselineIndicates 5-HT1A agonism or D2 antagonism driving cortical DA release.
Behavioral (PPI) % Prepulse InhibitionReversal of disruptionRestoration of sensorimotor gating (antipsychotic-like).
Behavioral (FST) Immobility Time 20% - 40% vs. VehicleAntidepressant-like efficacy (validated if OFT is normal).

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: MDPI URL:[Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder Source: ACS Chemical Neuroscience URL:[Link]

  • Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters Source: National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry URL:[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Shati Inhibits Methamphetamine-Induced Addiction Source: National Institute of Public Health (NIPH) / Journal of Pharmacy and Pharmacology URL:[Link]

Sources

Method

"using 1-[3-(4-Methoxyphenyl)propyl]piperazine as a ligand in receptor binding assays"

Application Note & Protocol Guide Topic: Utilizing 1-[3-(4-Methoxyphenyl)propyl]piperazine as a Ligand in Receptor Binding Assays Audience: Researchers, scientists, and drug development professionals. Introduction: The P...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Utilizing 1-[3-(4-Methoxyphenyl)propyl]piperazine as a Ligand in Receptor Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Piperazine Scaffold and its Role in Neuropharmacology

The piperazine moiety is a "privileged scaffold" in modern medicinal chemistry, particularly in the design of agents targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its capacity to engage in multiple hydrogen bond interactions, make it a versatile core for developing ligands for a wide array of neurotransmitter receptors.[1][2] Derivatives of piperazine have been successfully developed as therapeutics for conditions ranging from anxiety and psychosis to pain.[2][3]

This guide focuses on 1-[3-(4-Methoxyphenyl)propyl]piperazine , a compound featuring the core piperazine ring, a methoxyphenyl headgroup, and a propyl linker. While specific data for this exact molecule is not extensively published, its structural motifs are characteristic of ligands targeting monoamine G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, as well as sigma (σ) receptors.[4][5][6][7]

Receptor binding assays remain the gold standard for characterizing the affinity of a novel compound for its molecular target.[8][9] They are indispensable tools for initial hit identification, lead optimization, and understanding structure-activity relationships (SAR). This document provides a detailed framework and step-by-step protocols for characterizing the binding affinity of 1-[3-(4-Methoxyphenyl)propyl]piperazine using radioligand binding assays.

The Principle of Receptor Binding Assays

Radioligand binding assays are built on the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a complex.[10] The two primary types of assays discussed here are saturation and competition binding assays.

  • Saturation Binding Assays: These experiments are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of a specific radioligand for that receptor (Kd).[8] The Kd, or equilibrium dissociation constant, is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium; a lower Kd signifies higher affinity.[10]

  • Competition Binding Assays: These assays measure the ability of an unlabeled test compound (the "competitor," in this case, 1-[3-(4-Methoxyphenyl)propyl]piperazine) to displace a labeled ligand from the receptor.[8][11][12] The result is an IC50 value—the concentration of the competitor that displaces 50% of the specific binding of the radioligand. This IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[10][13][14] The Ki provides a standardized measure of the test compound's affinity for the receptor.

Workflow Overview

The general process for characterizing a novel ligand involves a logical sequence of experiments designed to build a comprehensive binding profile.

G A Select Target Receptor & Radioligand (e.g., Dopamine D2 Receptor, [3H]-Spiperone) B Prepare Receptor Source (e.g., CHO Cell Membranes) A->B Provides Target C Saturation Binding Assay (with Radioligand) B->C Provides Receptor Prep E Competitive Binding Assay (Radioligand vs. Test Ligand) B->E Provides Receptor Prep D Determine Radioligand Kd and Bmax C->D Generates Data For D->E Informs Assay Concentration ([L] ≈ Kd) F Determine Test Ligand IC50 E->F Generates Data For G Calculate Test Ligand Ki (Using Cheng-Prusoff Equation) F->G Uses IC50 & Kd H Selectivity Profiling (Test against other receptors) G->H Informs Further Testing

Caption: Experimental workflow for characterizing a novel ligand's binding affinity.

Detailed Experimental Protocols

The following protocols are presented as a template and should be optimized for the specific receptor system under investigation. Here, we use the human dopamine D2 receptor expressed in Chinese Hamster Ovary (CHO) cells as an example, a common target for piperazine derivatives.[6]

Protocol 1: Preparation of Cell Membranes

This protocol describes how to prepare a crude membrane fraction from cultured cells expressing the receptor of interest. This preparation serves as the receptor source for the binding assays.[15]

Materials:

  • CHO cells expressing the human dopamine D2 receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • High-speed refrigerated centrifuge and appropriate tubes

  • Dounce or glass-Teflon homogenizer

Procedure:

  • Harvest confluent cell monolayers by scraping into ice-cold PBS.

  • Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.[15]

  • Discard the supernatant and resuspend the cell pellet in 10-20 volumes of ice-cold Homogenization Buffer.

  • Homogenize the cell suspension with 15-20 strokes of a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C to remove nuclei and unbroken cells.[15]

  • Carefully collect the supernatant and transfer it to a high-speed centrifuge tube.

  • Pellet the membranes by centrifugation at 40,000 x g for 30 minutes at 4°C.

  • Discard the supernatant. Resuspend the membrane pellet in fresh Homogenization Buffer and repeat the centrifugation (Step 7) to wash the membranes.

  • After the final wash, resuspend the pellet in a small volume of an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[16]

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.[16]

Protocol 2: Saturation Radioligand Binding Assay

This assay determines the Kd and Bmax of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors). These values are crucial for designing and interpreting subsequent competition assays.[17][18]

Materials:

  • Receptor membrane preparation (from Protocol 1)

  • Radioligand: [3H]-Spiperone (or other suitable D2 antagonist)

  • Unlabeled ("cold") ligand for non-specific binding (NSB): e.g., 10 µM Haloperidol

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding[16][19]

  • Vacuum filtration manifold (cell harvester)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the radioligand ([3H]-Spiperone) in Assay Buffer. A typical concentration range would span from 0.01x to 10x the expected Kd (e.g., 0.05 nM to 20 nM).

  • Set up the assay in a 96-well plate in triplicate for each condition:

    • Total Binding: Add 50 µL Assay Buffer, 50 µL of radioligand dilution, and 150 µL of membrane preparation (e.g., 20-50 µg protein).[16]

    • Non-Specific Binding (NSB): Add 50 µL of unlabeled ligand (10 µM Haloperidol), 50 µL of radioligand dilution, and 150 µL of membrane preparation.[16]

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[16]

  • Terminate the reaction by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester.

  • Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[16]

  • Dry the filters, place them in scintillation vials (or a compatible 96-well plate), add scintillation fluid, and count the radioactivity (in CPM or DPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.[19]

  • Plot Specific Binding (Y-axis) against the concentration of free radioligand (X-axis).

  • Fit the data using non-linear regression to a one-site binding (hyperbola) model to determine the Kd and Bmax.[10]

[³H]-Spiperone (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.115501501400
0.558003005500
1.095005009000
2.515500100014500
5.019000180017200
10.021500350018000
20.023000680016200

Table 1: Example data from a saturation binding experiment. Note the plateau in specific binding at higher concentrations.

Protocol 3: Competitive Binding Assay

This assay determines the affinity (Ki) of 1-[3-(4-Methoxyphenyl)propyl]piperazine for the receptor by measuring its ability to compete with the radioligand.[11][14]

G cluster_0 Low [Test Ligand] cluster_1 High [Test Ligand] Receptor Receptor HotLigand Radioligand ([L]) ColdLigand Test Ligand (1-[3-(4-MPP)P]) Receptor1 Receptor BoundComplex1 Bound Complex (High Signal) Receptor1->BoundComplex1 HotLigand1 [L] HotLigand1->BoundComplex1 Receptor2 Receptor BoundComplex2 Bound Complex (Low Signal) Receptor2->BoundComplex2 ColdLigand2 Test ColdLigand2->BoundComplex2

Caption: Principle of competitive binding: the test ligand displaces the radioligand.

Materials:

  • Same materials as Protocol 2, plus:

  • Test Ligand: 1-[3-(4-Methoxyphenyl)propyl]piperazine

Procedure:

  • Prepare serial dilutions of the test ligand. A wide concentration range is recommended for the initial screen (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • The concentration of the radioligand ([L]) should be fixed at or near its Kd value, as determined in Protocol 2. This provides optimal assay sensitivity.[18]

  • Set up the assay in a 96-well plate in triplicate:

    • Total Binding (0% Inhibition): 50 µL Assay Buffer, 50 µL of fixed concentration radioligand, and 150 µL of membrane preparation.

    • Competitor Wells: 50 µL of test ligand dilution, 50 µL of fixed concentration radioligand, and 150 µL of membrane preparation.

    • Non-Specific Binding (100% Inhibition): 50 µL of a saturating concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol), 50 µL of fixed concentration radioligand, and 150 µL of membrane preparation.

  • Incubate, filter, wash, and count the plates as described in Protocol 2 (Steps 3-6).

Data Analysis:

  • Normalize the data. Set the average CPM from the Total Binding wells to 100% and the average CPM from the NSB wells to 0%.

  • Plot the percent specific binding (Y-axis) against the log concentration of the test ligand (X-axis).

  • Fit the resulting sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[16]

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[10][16]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • IC50 is the experimentally determined concentration of test ligand that inhibits 50% of specific binding.

      • [L] is the concentration of radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (from Protocol 2).

Log [Test Ligand] (M)% Specific Binding
-1099.5
-9.598.1
-9.092.3
-8.575.4
-8.050.1
-7.524.8
-7.08.9
-6.52.1
-6.00.8

Table 2: Example data from a competitive binding assay. The IC50 is the concentration at which binding is reduced to 50% (in this case, 10⁻⁸ M or 10 nM).

Scientific Integrity: Mitigating Non-Specific Binding

A common pitfall in receptor binding assays is high non-specific binding (NSB), which can obscure the specific signal and lead to inaccurate results.[19] NSB refers to the binding of the radioligand to components other than the target receptor, such as lipids, filter materials, or plasticware.[20][21]

Strategies to Minimize NSB:

  • Blocking Agents: Including bovine serum albumin (BSA) in the assay buffer can coat surfaces and reduce the binding of the ligand to non-receptor proteins.[20]

  • Filter Pre-treatment: Soaking glass fiber filters in polyethyleneimine (PEI) imparts a positive charge, which repels non-specifically bound ligands.[19]

  • Detergents: For highly lipophilic ligands prone to hydrophobic interactions, adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer can be effective.[19]

  • Optimize Protein Concentration: Use the lowest amount of membrane protein that still provides a robust specific binding signal.

  • Assay Conditions: Ensure buffer pH and ionic strength are optimal for specific receptor binding.[19]

An acceptable assay window is generally considered to have specific binding account for >80% of total binding at the Kd concentration of the radioligand.[18]

Conclusion

The protocols outlined in this guide provide a robust framework for characterizing the binding affinity of 1-[3-(4-Methoxyphenyl)propyl]piperazine. By systematically performing saturation and competition binding assays, researchers can determine the Ki of this compound for its putative targets, such as dopamine, serotonin, or sigma receptors. This information is a critical first step in the drug discovery process, enabling informed decisions for lead optimization, selectivity profiling, and further pharmacological characterization. Adherence to best practices, particularly in minimizing non-specific binding, is paramount to generating reliable and reproducible data.

References

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025). J. Vis. Exp.
  • Abou-Gharbia, M. et al. (2021). Development of New Benzylpiperazine Derivatives as σ 1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group, University of Connecticut. [Link]

  • Seba, M. C. et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry. [Link]

  • Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. U.S. Environmental Protection Agency. [Link]

  • Dong, C. et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Gkizis, P. L. et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-dimethyl Congener. Pharmaceuticals. [Link]

  • Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]

  • Rullo, M. et al. (2018). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules. [Link]

  • Dong, C. et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. [Link]

  • Analyzing Kinetic Binding Data. (2021). Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Dong, C. et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC, NIH. [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • The ABC's of Competitive Binding Assays with SPR. (2019). Nicoya Lifesciences. [Link]

  • Binding Assays. BMG LABTECH. [Link]

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology. [Link]

  • Calculating the Ki from the IC50. GraphPad Software. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Sittampalam, G. S. et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual, NCBI. [Link]

  • What causes non-specific antibody binding and how can it be prevented?. Flow Cytometry Facility, University of Georgia. [Link]

  • Duan, R. et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Jabin, S. et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. (2012). Molecular Imaging and Contrast Agent Database, NCBI. [Link]

  • Staack, R. F. et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica. [Link]

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Application

"application of 1-[3-(4-Methoxyphenyl)propyl]piperazine in neuropharmacological research"

An In-Depth Guide to the Neuropharmacological Characterization of 1-[3-(4-Methoxyphenyl)propyl]piperazine This document provides a comprehensive framework for the neuropharmacological investigation of 1-[3-(4-Methoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Neuropharmacological Characterization of 1-[3-(4-Methoxyphenyl)propyl]piperazine

This document provides a comprehensive framework for the neuropharmacological investigation of 1-[3-(4-Methoxyphenyl)propyl]piperazine, a novel arylpiperazine derivative. Arylpiperazines are a privileged scaffold in central nervous system (CNS) drug discovery, frequently interacting with dopaminergic and serotonergic receptors. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale necessary for a thorough evaluation of this compound's potential as a CNS therapeutic agent.

Introduction: The Arylpiperazine Scaffold and a Hypothesis-Driven Approach

The compound 1-[3-(4-Methoxyphenyl)propyl]piperazine belongs to the arylpiperazine class. Its core structure, featuring a piperazine ring linked to a methoxyphenyl group, is a common feature in drugs targeting serotonin (5-HT) and dopamine (D) receptors.[1][2] Specifically, the 1-(4-methoxyphenyl)piperazine moiety (pMeOPP or 4-MeOPP) is known to have stimulant and psychoactive properties, likely through a mixed mechanism involving serotonin and dopamine antagonism.[3][4] The propyl linker in the target compound suggests a potential for high-affinity interaction with G protein-coupled receptors (GPCRs).

Given this structural precedent, our investigation will be guided by the hypothesis that 1-[3-(4-Methoxyphenyl)propyl]piperazine is a modulator of dopamine and/or serotonin receptors, with potential applications as an antipsychotic, antidepressant, or anxiolytic agent. This guide outlines the logical progression from initial in vitro receptor profiling to in vivo behavioral assessment.

Section 1: In Vitro Pharmacological Profiling

The initial step is to determine the compound's binding affinity and functional activity at key CNS receptors. This establishes its primary mechanism of action and guides further investigation.

dot

In_Vitro_Workflow Compound Test Compound 1-[3-(4-Methoxyphenyl)propyl]piperazine BindingScreen Primary Radioligand Binding Screen (Dopamine & Serotonin Receptor Panel) Compound->BindingScreen Ki_Determination Determine Affinity (Ki) for High-Hit Receptors BindingScreen->Ki_Determination FunctionalAssay Functional Assays (e.g., cAMP, Calcium Flux) Ki_Determination->FunctionalAssay Efficacy Determine Functional Activity (Agonist / Antagonist / Inverse Agonist) FunctionalAssay->Efficacy Selectivity Assess Selectivity Profile (On-Target vs. Off-Target) Efficacy->Selectivity Lead Candidate for In Vivo Studies Selectivity->Lead In_Vivo_Workflow cluster_invitro In Vitro Profile cluster_behavior Behavioral Screening Funnel invitro_profile e.g., D2 Antagonist 5-HT1A Partial Agonist tier1 Tier 1: Foundational Assessment (Locomotor Activity, Motor Coordination) invitro_profile->tier1 tier2 Tier 2: Efficacy Models (Antipsychotic, Antidepressant, Anxiolytic) tier1->tier2 tier3 Tier 3: Side Effect Profile (Catalepsy, Extrapyramidal Symptoms) tier2->tier3 candidate Preclinical Candidate Evaluation tier3->candidate

Caption: A tiered approach for in vivo behavioral screening based on in vitro data.

Protocol 2.1: Assessment of Antipsychotic-like Activity (Psychostimulant-Induced Hyperlocomotion)

Rationale: This model assesses a compound's ability to reverse the hyperlocomotor activity induced by dopamine agonists (like amphetamine) or NMDA antagonists (like phencyclidine, PCP). [5]This is a widely used and predictive model for the positive symptoms of schizophrenia. Atypical antipsychotics are particularly effective at blocking PCP-induced hyperlocomotion, often via an interaction with 5-HT2A receptors. [5] Materials:

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: Open-field activity chambers equipped with infrared beams to automatically track movement.

  • Reagents: Test compound, vehicle control, positive control (e.g., clozapine or haloperidol), and a psychostimulant (e.g., d-amphetamine or PCP).

Procedure:

  • Acclimation: Place animals in the activity chambers for 30-60 minutes to allow them to habituate to the novel environment.

  • Pre-treatment: Administer the test compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneal, i.p.). The timing should be based on the compound's expected peak plasma level.

  • Psychostimulant Challenge: After the pre-treatment period, administer the psychostimulant (e.g., 5 mg/kg PCP, i.p.).

  • Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the total distance traveled between the vehicle-treated group and the compound-treated groups. A significant reduction in psychostimulant-induced locomotion by the test compound suggests antipsychotic-like potential.

Protocol 2.2: Assessment of Anxiolytic-like Activity (Elevated Plus Maze)

Rationale: The Elevated Plus Maze (EPM) is a standard test for screening anxiolytic compounds. [6][7]It is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces. Anxiolytic drugs increase the time spent in the open arms. [8] Materials:

  • Animals: Male mice (e.g., BALB/c, known for higher anxiety levels).

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Reagents: Test compound, vehicle control, positive control (e.g., diazepam).

Procedure:

  • Pre-treatment: Administer the test compound, vehicle, or positive control 30-60 minutes before testing.

  • Testing: Place the animal in the center of the maze, facing an open arm.

  • Data Collection: Record the animal's behavior for 5 minutes using a video camera. Key parameters to measure are:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into open arms.

    • Number of entries into closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) x 100] and the percentage of open arm entries. An increase in these parameters without a significant change in the total number of entries (a measure of general locomotion) indicates an anxiolytic-like effect. [6]

Protocol 2.3: Assessment of Antidepressant-like Activity (Forced Swim Test)

Rationale: The Forced Swim Test (FST) is a widely used screening tool for potential antidepressant drugs. [9]It is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants decrease the duration of immobility. [9] Materials:

  • Animals: Male mice or rats.

  • Apparatus: A glass cylinder filled with water (23-25°C).

  • Reagents: Test compound, vehicle control, positive control (e.g., fluoxetine or imipramine).

Procedure:

  • Pre-treatment: Administer the test compound, vehicle, or positive control. A chronic dosing regimen (e.g., 14-21 days) is often more predictive for certain classes of antidepressants like SSRIs.

  • Testing: Place the animal individually into the swim cylinder for a 6-minute session.

  • Data Collection: Video record the session. Score the last 4 minutes for immobility, which is defined as the lack of movement other than that necessary to keep the head above water.

  • Data Analysis: Compare the total duration of immobility between the different treatment groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Section 3: Mechanism of Action and Signaling Pathways

Understanding how the compound elicits its effects at a cellular level is crucial. Based on its likely interaction with GPCRs like the D2 and 5-HT receptors, we can visualize the potential signaling cascade.

Dopamine D2 Receptor Signaling

The D2 receptor is a canonical Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). [10]An antagonist at this receptor would block this pathway, preventing the inhibitory effect of dopamine.

dot

D2_Signaling cluster_membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CellularResponse ↓ Cellular Response PKA->CellularResponse Modulates

Caption: Simplified signaling pathway of the Gi-coupled Dopamine D2 receptor.

Conclusion and Future Directions

This guide provides a foundational strategy for the neuropharmacological characterization of 1-[3-(4-Methoxyphenyl)propyl]piperazine. By systematically progressing from in vitro binding and functional assays to targeted in vivo behavioral models, researchers can build a comprehensive profile of this novel compound.

A potential outcome could reveal a D2/5-HT1A/5-HT2A ligand with a profile similar to modern atypical antipsychotics. Subsequent research should focus on pharmacokinetics (absorption, distribution, metabolism, and excretion), off-target liability screening, and more complex behavioral models to assess effects on cognition and negative symptoms associated with psychiatric disorders. This structured, hypothesis-driven approach is paramount for advancing novel chemical entities toward potential clinical application.

References

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed. (n.d.).
  • Preclinical models of antipsychotic drug action - PMC. (n.d.).
  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2026, February 21).
  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC. (n.d.).
  • Early behavioral screening for antidepressants and anxiolytics | Request PDF. (n.d.).
  • Application Note: Neuroreceptor Binding Assay Protocol for 1-(4-Methoxyphenyl)piperazine hydrochloride - Benchchem. (n.d.).
  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC. (n.d.).
  • Application Notes and Protocols for Radioligand Binding Assays of Piperidine Derivatives - Benchchem. (n.d.).
  • Anxiety and Depression Tests in Rodents - Charles River Laboratories. (n.d.).
  • “Experimental Models for Screening Anxiolytic Activity” - Jetir.Org. (n.d.).
  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024, March 15).
  • para-Methoxyphenylpiperazine - Wikipedia. (n.d.).
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.).
  • N-o-Methoxyphenylpiperazine: A Simple Blocker of Dopaminergic Receptors in the Brain. (n.d.).
  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC - NIH. (n.d.).
  • 1-(4-Methoxyphenyl)piperazine dihydrochloride Three Chongqing Chemdad Co. (n.d.).
  • N-(2-METHOXYPHENYL)PIPERAZINE - Inxight Drugs. (n.d.).
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity | Journal of Medicinal Chemistry - ACS Publications - ACS.org. (2014, August 15).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-Arylpiperazines

Welcome to the Technical Support Center for N-Arylpiperazine synthesis. The N-arylpiperazine scaffold is a privileged motif in medicinal chemistry, frequently embedded in CNS-active agents, kinase inhibitors, and antipsy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Arylpiperazine synthesis. The N-arylpiperazine scaffold is a privileged motif in medicinal chemistry, frequently embedded in CNS-active agents, kinase inhibitors, and antipsychotic drugs [1]. While classical methods relied on harsh nucleophilic aromatic substitution (SNAr) or the alkylation of anilines with toxic bis(2-chloroethyl)amine, modern synthesis heavily favors transition-metal-catalyzed cross-coupling [1].

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome common bottlenecks such as poor selectivity (bis-arylation), low conversion, and catalyst deactivation.

Core Synthetic Strategies: A Comparative Overview

Before troubleshooting, it is critical to select the correct synthetic paradigm for your specific substrate. The table below summarizes the quantitative and qualitative parameters of the three primary methodologies.

MethodCatalyst / ReagentsOptimal Substrate ScopeKey AdvantagesCommon Pitfalls
Buchwald-Hartwig Amination Pd precatalyst (e.g., Pd2(dba)3), bulky phosphine ligand, strong base (NaOtBu).Broadest scope; effective for unactivated aryl chlorides and bromides.High yields, low catalyst loading, mild temperatures (80–110 °C).Moisture/oxygen sensitivity; expensive ligands; bis-arylation.
Ullmann-Goldberg Coupling CuI, diamine or amino acid ligand, inorganic base (K2CO3).Aryl iodides and activated aryl bromides.Cost-effective, robust to trace moisture.Requires higher temperatures (110–150 °C); fails with aryl chlorides.
Nucleophilic Aromatic Substitution (SNAr) No catalyst; K2CO3 or DIPEA in polar aprotic solvent (DMF, DMSO).Highly electron-deficient aryl fluorides/chlorides (e.g., ortho/para-nitro or cyano).Operationally simple, highly scalable, no heavy metals.Strictly limited to highly activated, electron-poor arenes.

Mechanistic Visualization: The Buchwald-Hartwig Cycle

To troubleshoot effectively, one must understand the causality of the catalytic cycle. Recent kinetic studies confirm that the most active catalytic species in modern cross-coupling is the 12-electron monoligated palladium(0) complex, L1Pd(0) [2].

G Pd_Pre Pd Precatalyst (e.g., Pd2(dba)3) Pd0 Active Catalyst L1Pd(0) (12-electron) Pd_Pre->Pd0 Ligand (L) Reduction OxAdd Oxidative Addition L1Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineBind Amine Binding & Deprotonation L1Pd(II)(Ar)(Piperazine) OxAdd->AmineBind Piperazine + Base - Base·HX RedElim Reductive Elimination Product + L1Pd(0) AmineBind->RedElim RedElim->Pd0 N-Arylpiperazine

Caption: The Buchwald-Hartwig catalytic cycle highlighting the highly active L1Pd(0) intermediate.

Troubleshooting & FAQs

Q1: I am observing a significant amount of bis-arylated piperazine (N,N'-diarylpiperazine). How can I control selectivity?

Causality: Piperazine possesses two secondary amines of nearly identical basicity and nucleophilicity. Once the first nitrogen is arylated, the second nitrogen remains highly nucleophilic. If the aryl group is electron-withdrawing, the second amine's nucleophilicity drops slightly, but not enough to prevent bis-arylation entirely. Solution:

  • Mass Action: Use a large excess of unprotected piperazine (3.0 to 5.0 equivalents). This statistically favors mono-arylation and is viable if piperazine can be easily washed away during an acidic workup [3].

  • Protecting Groups (Recommended): Use mono-Boc-piperazine (1-tert-butoxycarbonylpiperazine). The Boc group sterically and electronically deactivates the second nitrogen, guaranteeing 100% selectivity for the mono-arylated product. The Boc group is easily removed post-coupling using 4M HCl in dioxane.

Q2: My reaction stalls at low conversion (<30%) when using electron-rich aryl chlorides. What parameters should I adjust?

Causality: Electron-rich aryl chlorides possess exceptionally strong C–Cl bonds. In the catalytic cycle (see diagram above), the oxidative addition step becomes the rate-limiting bottleneck. Standard ligands like BINAP or dppf cannot generate a sufficiently electron-rich Pd center to break this bond. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or XPhos ) or tri-tert-butylphosphine (P(t-Bu)3 ). The steric bulk of these ligands forces the dissociation of a second ligand, rapidly generating the highly reactive 12-electron L1Pd(0) species, which readily inserts into unactivated C–Cl bonds [2].

Q3: LC-MS shows significant dehalogenation (formation of Ar-H) instead of my desired N-arylpiperazine. Why is this happening?

Causality: Dehalogenation is a classic side reaction caused by β-hydride elimination . If the base or the amine contains β-hydrogens, the Pd(II) intermediate can abstract a hydride, followed by reductive elimination to yield the reduced arene (Ar-H). Solution:

  • Ensure your base does not act as a hydride donor. Switch from alkoxides (like NaOtBu) to non-nucleophilic bases like LiHMDS or inorganic bases like Cs2CO3.

  • Optimize the ligand to accelerate reductive elimination. Ligands with large bite angles or specific steric profiles (e.g., BrettPhos ) force the Pd(II) intermediate into a geometry that strongly favors C–N reductive elimination over β-hydride elimination.

Q4: Can I run this synthesis without a glovebox or under solvent-free conditions?

Causality: Traditional Pd(0) catalysts rapidly oxidize to inactive Pd(II) species in the presence of atmospheric oxygen. However, modern precatalyst design has mitigated this. Solution: Yes. You can use air- and moisture-stable Pd(II) precatalysts (such as Buchwald palladacycles, e.g., RuPhos Pd G3). Furthermore, recent methodologies have demonstrated that using neat piperazine (melted at 110 °C) as both the solvent and reagent under aerobic conditions can yield excellent results in as little as 10 minutes[3].

Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve low-yielding reactions.

Troubleshooting Start Issue: Low Yield of N-Arylpiperazine Check Check LC-MS/GC-MS of Crude Reaction Mixture Start->Check Unreacted High Unreacted Aryl Halide Check->Unreacted Stalled Reaction BisAryl High Bis-Arylation (Di-coupled product) Check->BisAryl Poor Selectivity Dehal Dehalogenation (Ar-H formed) Check->Dehal Side Reaction Sol1 Switch to bulky, electron-rich ligand (e.g., RuPhos, P(t-Bu)3) Unreacted->Sol1 Sol2 Use mono-Boc piperazine or 5 eq. piperazine BisAryl->Sol2 Sol3 Change base (e.g., to LiHMDS) or use BrettPhos Dehal->Sol3

Caption: Diagnostic workflow for resolving low yields in N-arylpiperazine cross-coupling syntheses.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify success at critical junctures.

Protocol A: Highly Selective Buchwald-Hartwig Amination using Boc-Piperazine

This protocol utilizes a protected piperazine to completely eliminate bis-arylation, followed by a robust catalytic system suitable for aryl chlorides.

Reagents:

  • Aryl chloride (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)

  • Pd2(dba)3 (2.0 mol% Pd)

  • RuPhos (4.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask or sealed reaction vial equipped with a magnetic stir bar. Allow it to cool under a stream of dry argon or nitrogen.

  • Solid Addition: Add the aryl chloride (if solid), 1-Boc-piperazine, Pd2(dba)3, RuPhos, and NaOtBu to the vial.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with argon (repeat 3 times). Self-Validation: The exclusion of oxygen is critical; failure here results in a black precipitation of palladium black upon heating.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. If the aryl chloride is a liquid, add it at this stage.

  • Reaction: Heat the mixture in a pre-heated oil bath at 85–100 °C for 4–12 hours.

  • In-Process Control (IPC): At 4 hours, withdraw a 10 µL aliquot via syringe, dilute in acetonitrile, filter through a syringe filter, and analyze by LC-MS. Self-Validation: The reaction is complete when the aryl chloride peak is <2% relative to the product.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-Boc-N'-arylpiperazine.

Protocol B: Deprotection to Yield the Free N-Arylpiperazine

A rapid, quantitative method for removing the Boc group.

Step-by-Step Methodology:

  • Dissolve the purified N-Boc-N'-arylpiperazine in a minimal amount of dichloromethane (DCM).

  • Add 10 equivalents of 4M HCl in 1,4-dioxane dropwise at 0 °C.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • IPC: Check by TLC (ninhydrin stain). The starting material spot should completely disappear, replaced by a baseline spot (the hydrochloride salt of the product).

  • Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether to afford the N-arylpiperazine hydrochloride salt as a highly pure powder.

References

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2024, 29(1), 68. URL:[Link]

  • Firsan, S. J., Sivakumar, V., & Colacot, T. J. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, 2022, 122(23), 16983-17027. URL:[Link]

  • "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." National Institutes of Health / PMC, 2018. URL:[Link]

  • "A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines." The Journal of Organic Chemistry, 2010. URL:[Link]

Optimization

Technical Support Center: Preventing Degradation of 1-[3-(4-Methoxyphenyl)propyl]piperazine in Solution

This guide is intended for researchers, scientists, and drug development professionals to address common stability challenges encountered with 1-[3-(4-Methoxyphenyl)propyl]piperazine in solution. By understanding the pot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals to address common stability challenges encountered with 1-[3-(4-Methoxyphenyl)propyl]piperazine in solution. By understanding the potential degradation pathways and implementing preventative measures, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-[3-(4-Methoxyphenyl)propyl]piperazine is showing a gradual loss of potency over time. What are the likely causes?

A1: The degradation of 1-[3-(4-Methoxyphenyl)propyl]piperazine in solution is primarily attributed to two key pathways: oxidation and photodegradation.

  • Oxidation: The piperazine ring, with its two nitrogen atoms containing lone pairs of electrons, is susceptible to oxidation.[1] This can be exacerbated by the presence of atmospheric oxygen, metal ions (which can act as catalysts), and high temperatures.[2] Oxidative degradation can lead to the formation of various byproducts, including N-oxides and ring-opened products, ultimately reducing the concentration of the active compound.[3][4] The methoxyphenyl group can also undergo oxidation, potentially forming quinone-like structures which may be colored.[5][6]

  • Photodegradation: Aromatic ethers, such as the methoxyphenyl group in this compound, can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[7][8] This can lead to cleavage of the ether bond or other rearrangements, altering the molecule's structure and activity. The entire molecule can be susceptible to photolytic cleavage or rearrangement reactions.[9]

Q2: I've observed a yellowing or browning of my stock solution. What does this color change indicate?

A2: A change in color is a strong indicator of chemical degradation.[9] For compounds containing an aniline-like moiety (the methoxyphenyl group), this discoloration often points towards oxidation.[5] The formation of oxidized species, such as quinone-like structures, can result in highly colored compounds.[5] It is crucial to assess the purity of the discolored solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) before further use to identify and quantify any degradation products.[9]

Q3: Can the pH of my solution affect the stability of 1-[3-(4-Methoxyphenyl)propyl]piperazine?

A3: Yes, pH can significantly influence the stability of piperazine derivatives.[10] Piperazine is a weak base, and its derivatives can be more susceptible to degradation at certain pH values.[10][11] While direct hydrolysis of the propyl-piperazine bond is less common under typical experimental conditions, extreme pH values (highly acidic or basic) can promote other degradation reactions. For instance, the solubility of piperazine derivatives, which can impact stability, is often pH-dependent.[12] It is advisable to conduct a pH-stability profile to determine the optimal pH range for your specific application.

Q4: How should I properly store solutions of 1-[3-(4-Methoxyphenyl)propyl]piperazine to minimize degradation?

A4: Proper storage is critical to maintaining the integrity of your compound. The following conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[1][10] This slows down the rate of chemical reactions, including degradation.[1]

  • Light Protection: Always store solutions in amber vials or other light-resistant containers to protect against photodegradation.[10][13]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.[1][14]

  • Container Closure: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[14][15]

  • Aliquoting: For frozen stocks, it is best practice to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[10]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 1-[3-(4-Methoxyphenyl)propyl]piperazine solutions.

Problem: Inconsistent or non-reproducible experimental results.

This is a common symptom of compound degradation, where the effective concentration of your active molecule is decreasing over time.

TroubleshootingWorkflow A Inconsistent Results Observed G Assess Purity of Solid Material (e.g., HPLC, NMR) A->G B Prepare Fresh Solution C Repeat Experiment B->C D Results Consistent? C->D E Yes: Degradation of Old Solution Confirmed. Implement Proper Storage Protocols. D->E Yes F No: Issue may not be stability-related. Investigate other experimental variables. D->F No J Yes: Proceed to Forced Degradation Study F->J H Purity Acceptable? G->H H->B Yes I No: Obtain new batch of compound. H->I No

Caption: Workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[10]

Objective: To intentionally degrade 1-[3-(4-Methoxyphenyl)propyl]piperazine under various stress conditions to understand its degradation profile.

Materials:

  • 1-[3-(4-Methoxyphenyl)propyl]piperazine

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or DAD detector[16]

  • pH meter

  • Calibrated oven and photostability chamber[10]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[9] Before analysis, cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[9] Before analysis, cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[9]

    • Thermal Degradation: Store a portion of the solid compound and a separate aliquot of the stock solution at 60°C for 48 hours.[9]

    • Photodegradation: Expose a thin layer of the solid compound and a separate aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17] A control sample should be kept in the dark.

  • Analysis: Dilute the stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze by HPLC. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Recommended Starting Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min[9]
Column Temp. 30°C[9]
Detection UV at a wavelength of maximum absorbance (e.g., 225 nm, to be determined by UV scan).
Injection Vol. 10 µL

Troubleshooting HPLC Separation: [10]

  • Poor Resolution: Adjust the gradient slope or the pH of the mobile phase. The addition of a small amount of an amine modifier like triethylamine can sometimes improve peak shape for basic compounds.

  • Peak Tailing: Ensure the pH of the mobile phase is appropriate for the analyte's pKa. Using a highly deactivated column can also help.

Potential Degradation Pathways

Understanding the likely chemical transformations can aid in the identification of unknown peaks in your chromatogram.

DegradationPathways Parent 1-[3-(4-Methoxyphenyl)propyl]piperazine Oxidation Oxidation Parent->Oxidation Photodegradation Photodegradation Parent->Photodegradation N_Oxide Piperazine N-Oxide Oxidation->N_Oxide Ring_Opened Ring-Opened Products (e.g., Ethylenediamine derivatives) Oxidation->Ring_Opened Quinone Quinone-like species Oxidation->Quinone Ether_Cleavage Phenolic derivatives (Ether Cleavage) Photodegradation->Ether_Cleavage Rearrangement Photo-rearranged isomers Photodegradation->Rearrangement

Sources

Troubleshooting

"strategies to minimize side-product formation in piperazine derivative synthesis"

Welcome to the Technical Support Center for Piperazine Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, high-yield methodologies for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, high-yield methodologies for functionalizing piperazine scaffolds.

Below, we dissect the mechanistic causes of common synthetic failures—such as bis-alkylation and poor regioselectivity—and provide field-proven, self-validating protocols to ensure absolute control over your reaction pathways.

Workflow: Strategic Pathways in Piperazine Synthesis

PiperazineSynthesis A Piperazine Core B Direct N-Alkylation (Excess Electrophile) A->B Poor Kinetic Control D Protecting Group Strategy (Mono-Boc Shielding) A->D Steric/Electronic Control E Reductive Amination (Aldehyde + NaBH(OAc)3) A->E Atom Economical Route F Photoredox Catalysis (Radical Intermediates) A->F Late-Stage C-Functionalization C Dialkylation Byproduct (Bis-alkylation) B->C Unwanted Pathway G Regioselective Mono-Alkylated or C-Substituted Product D->G 1. Alkylate 2. Deprotect E->G In situ reduction F->G Anti-Markovnikov Addition

Logical pathways for minimizing side-product formation in piperazine synthesis.

Troubleshooting & FAQs

Q1: Why do I consistently get a high percentage of bis-alkylated (dialkylated) side products during the N-monoalkylation of piperazine? Causality: Piperazine possesses two secondary amine nitrogen atoms with nearly identical pKa values (5.35 and 9.73). When an alkyl halide is introduced, the initial monoalkylation forms a product that is often more lipophilic than the starting piperazine. In biphasic or organic solvent systems, this mono-alkylated intermediate remains highly soluble and reactive, competing effectively with unreacted piperazine for the remaining electrophile, leading to rapid dialkylation[1]. Solution: Implement a protecting-group-assisted substitution strategy. By treating piperazine with a bulky protecting group like di-tert-butyl dicarbonate (Boc₂O), one nitrogen is sterically shielded and electronically deactivated. This allows for highly regioselective alkylation on the unprotected nitrogen[2].

Q2: How can I improve the atom economy and reduce halide salt byproducts in my piperazine N-alkylation workflow? Causality: Traditional N-alkylation utilizing alkyl halides inherently suffers from poor atom economy due to the stoichiometric generation of halide salts (e.g., NaCl, HBr)[3]. Furthermore, these reactions often require excess base, complicating downstream purification and promoting side reactions. Solution: Transition to reductive amination. This method reacts piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ using sodium triacetoxyborohydride (NaBH(OAc)₃)[3]. This pathway avoids halide byproducts entirely. Alternatively, transition-metal-catalyzed "borrowing hydrogen" methodologies using primary alcohols offer a green alternative, yielding only water as a byproduct[4].

Q3: What is the best strategy for synthesizing unsymmetrical N,N'-disubstituted piperazines without cross-reactivity? Causality: Attempting sequential direct alkylation on an unprotected piperazine core inevitably results in a complex statistical mixture of mono-, homo-di-, and hetero-di-substituted products due to competing nucleophilic sites. Solution: Employ an orthogonal protecting group strategy. Protect one nitrogen with a Boc group (acid-labile) and the other with a Cbz (hydrogenolysis-labile) or Fmoc (base-labile) group. This allows for the independent and sequential deprotection and functionalization of each nitrogen atom without cross-reactivity, ensuring absolute regiocontrol[2].

Q4: Are there methods to functionalize the carbon backbone (C-substitution) of piperazine without relying on pre-functionalized starting materials? Causality: Traditional synthesis of C-substituted piperazines requires building the ring from scratch using chiral amino acids or 1,2-diamines[5]. Direct late-stage functionalization of the carbon backbone is challenging due to the strong directing effects and reactivity of the nitrogen atoms. Solution: Utilize organic photoredox catalysis. Recent advancements demonstrate that α-amino radicals can be generated via single-electron oxidation of readily accessible ene-carbamates. This enables programmable, anti-Markovnikov hydroamination and functionalization of the piperazine carbon framework without transition metals, bypassing the need for complex pre-installed radical precursors[6].

Quantitative Data: Strategy Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the efficiency, typical yields, and byproduct mitigation profiles of standard piperazine functionalization strategies.

Synthetic StrategyPrimary ReagentsTarget ProductTypical YieldMajor Byproduct MitigatedAtom Economy
Direct Alkylation Alkyl Halide, K₂CO₃Mono-alkylated40-60%None (Dialkylation prevalent)Low
Mono-Boc Protection Boc₂O, Alkyl HalideRegioselective Mono-alkylated80-95%DialkylationModerate
Reductive Amination Aldehyde, NaBH(OAc)₃Mono-alkylated85-98%Halide Salts, DialkylationHigh
Orthogonal Protection Boc₂O, Cbz-ClUnsymmetrical N,N'-disubstituted70-90%Cross-reactivity isomersModerate
Photoredox Catalysis Ene-carbamates, LightC-substituted piperazines60-85%Unwanted RegioisomersHigh

Self-Validating Experimental Protocols

Protocol 1: Highly Selective Mono-Boc Protection of Piperazine

This protocol utilizes stoichiometric imbalance and phase-separation principles to guarantee mono-protection without the need for column chromatography.

  • Preparation: Dissolve piperazine (5.0 equiv, excess) in a mixture of methanol and water (1:1 v/v). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve Boc₂O (1.0 equiv) in a minimal amount of methanol. Add this solution dropwise to the piperazine mixture over 1 hour via an addition funnel.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the remaining aqueous phase with Dichloromethane (DCM) three times.

  • Self-Validation Checkpoint: The extreme solubility difference between the unreacted piperazine (highly water-soluble) and the mono-Boc product (highly organic-soluble) acts as an internal purification mechanism. A simple TLC of the DCM layer post-extraction will confirm the total absence of baseline starting material, validating the reaction's selectivity.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield pure N-Boc-piperazine as a white solid.

Protocol 2: Halide-Free Reductive Amination for N-Alkylation

This protocol leverages mild reducing agents to selectively target iminium ions, preventing the over-reduction of starting materials.

  • Preparation: In a round-bottom flask, dissolve N-Boc-piperazine (1.0 equiv) and the target aldehyde or ketone (1.1 equiv) in 1,2-Dichloroethane (DCE)[3].

  • Activation: Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate the formation of the iminium ion intermediate. Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes to control the exothermic release[3].

  • Self-Validation Checkpoint: NaBH(OAc)₃ is highly selective for iminium ions over unreacted aldehydes. If the reaction is complete, the disappearance of the aldehyde C=O stretch in real-time FTIR (or the disappearance of the aldehyde spot on TLC) validates that the target product has formed and over-reduction to the alcohol side-product has been successfully suppressed.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

References

  • Wikipedia Contributors. "Piperazine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH. Available at:[Link]

  • ACS Publications. "Programmable Piperazine Synthesis via Organic Photoredox Catalysis." American Chemical Society. Available at:[Link]

  • MDPI. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." MDPI. Available at: [Link]

  • D-NB. "Ruthenium Catalyzed N-Alkylation of Cyclic Amines with Primary Alcohols." D-NB Info. Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of Piperazine Compounds in Whole Blood

Welcome to the Technical Support Center for analytical scientists and drug development professionals. The quantitative analysis of piperazine compounds—ranging from pharmaceutical candidates to synthetic new psychoactive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical scientists and drug development professionals. The quantitative analysis of piperazine compounds—ranging from pharmaceutical candidates to synthetic new psychoactive substances (NPS) like benzylpiperazines (BZP) and phenylpiperazines—presents significant pre-analytical challenges.

Piperazine derivatives are notoriously unstable in biological matrices. Enzymatic reactions, pH-dependent oxidation, and matrix interferences can rapidly degrade these analytes, leading to inaccurate pharmacokinetic data or false-negative forensic results[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural insights to ensure absolute scientific integrity in your workflows.

Part 1: Mechanisms of Degradation and Stabilization

To prevent analyte loss, one must first understand the causality of degradation. In whole blood, piperazine compounds are subjected to aggressive endogenous enzymes (esterases and amidases) and chemical oxidation. The diagram below illustrates the competing pathways of degradation versus targeted stabilization.

G Blood Whole Blood Matrix (Endogenous Enzymes & pH 7.4) Piperazine Piperazine Analyte Blood->Piperazine Matrix Interaction Degradation Analyte Loss (Hydrolysis & Oxidation) Piperazine->Degradation Room Temp / Unpreserved Stable Stabilized Sample (Ready for LC-MS/MS) Piperazine->Stable Preservation Applied NaF Add NaF/KOx (Enzyme Inhibition) NaF->Stable Acid Acidification (pH 4.0) (Chemical Stability) Acid->Stable Temp Cryopreservation (-20°C) (Kinetic Arrest) Temp->Stable

Fig 1: Competing pathways of piperazine degradation and targeted stabilization strategies in whole blood.

Part 2: Troubleshooting Guide & FAQs

Q1: My phenylpiperazine samples (e.g., MeOPP) are degrading completely within a few weeks, but my benzylpiperazines (e.g., MBZP) remain detectable. Why is there a discrepancy? Causality: The stability of piperazine compounds is highly dependent on their chemical structure. Benzylpiperazines contain a methylene bridge between the piperazine ring and the aromatic ring, which provides steric and electronic shielding. Phenylpiperazines lack this bridge. The direct attachment of the phenyl ring allows electron-donating groups (like the methoxy group in 1-(4-methoxyphenyl)-piperazine, MeOPP) to increase the electron density on the piperazine nitrogen, making it highly susceptible to oxidative degradation. Studies show that while MBZP retains >70% of its concentration after 12 months at -20°C, MeOPP becomes entirely undetectable after 6 months at room or refrigerated temperatures[1][2].

Q2: Can I store whole blood samples containing piperazines at room temperature for short-term backlog processing? Causality: Absolutely not. Storing whole blood at room temperature (~20°C) must be avoided due to the rapid kinetics of enzymatic cleavage. Whole blood contains active esterases that rapidly hydrolyze the drug. For backlog situations, samples must be kept frozen (-20°C) or at least refrigerated (4°C) for a maximum of 30 days[3].

Q3: We are observing massive signal suppression and inconsistent recoveries during LC-MS/MS analysis. How do we fix this? Causality: Piperazines are weak bases that easily bind to endogenous proteins and phospholipids in whole blood, causing severe matrix effects during electrospray ionization (ESI). Solution: A self-validating extraction is required. You must spike the whole blood with a stable isotope-labeled internal standard (e.g., Piperazin-2-one-d6) before any sample preparation[4]. If the recovery of the deuterated standard drops below 85%, your extraction protocol (typically Solid Phase Extraction) is failing to clear phospholipids, or pre-analytical degradation has occurred.

Q4: Does the choice of collection tube matter for piperazine stability? Causality: Yes, it is the most critical pre-analytical variable. Unpreserved red-top tubes lead to rapid degradation. You must use gray-top tubes containing Sodium Fluoride (NaF) and Potassium Oxalate (KOx). NaF acts as a potent enolase and esterase inhibitor, halting enzymatic degradation, while KOx prevents coagulation[5][6].

Part 3: Quantitative Stability Data

The following table synthesizes the expected stability of piperazine derivatives under various conditions to help you set highly accurate expiration dates for your biological samples[1][2][6][7].

Compound ClassSpecific AnalyteStorage TempPreservative / MatrixTimeframe% Remaining
Benzylpiperazine MBZP-20°CNaF/KOx (Whole Blood)12 Months> 70%
Benzylpiperazine MBZP20°CUnpreserved (Whole Blood)1 Month< 50%
Phenylpiperazine MeOPP-20°CNaF/KOx (Whole Blood)6 Months~ 10-15%
Phenylpiperazine MeOPP20°C / 4°CUnpreserved (Whole Blood)6 Months0% (Undetectable)
Cathinone (Piperazine-like) MDPV4°CNaF/KOx (Whole Blood)30 Days> 90%
Part 4: Step-by-Step Self-Validating Methodology

To ensure absolute trustworthiness in your analytical results, follow this optimized workflow for the collection, stabilization, and extraction of piperazine compounds from whole blood.

Workflow S1 1. Phlebotomy (NaF/KOx Tube) S2 2. Immediate Chilling (4°C) S1->S2 S3 3. Acidification (pH 4.0 Buffer) S2->S3 S4 4. Aliquot & Freeze (-20°C) S3->S4 S5 5. Thaw & Add Deuterated ISTD S4->S5 S6 6. Mixed-Mode SPE & LC-MS/MS S5->S6

Fig 2: Optimized pre-analytical and analytical workflow for piperazine compounds in whole blood.

Protocol: Collection and Mixed-Mode Solid Phase Extraction (SPE)

Phase 1: Collection & Stabilization

  • Phlebotomy: Collect whole blood directly into evacuated gray-top tubes containing Sodium Fluoride (100 mg/L) and Potassium Oxalate (20 mg/L)[5].

  • Immediate Chilling: Invert the tube gently 5-8 times to mix the preservatives, then immediately place the tube on wet ice (4°C).

  • Acidification (Critical Step): Piperazines are significantly more stable under acidic conditions[6][8]. Aliquot the whole blood and buffer it with a 0.1 M Citrate buffer to bring the matrix pH down to approximately 4.0.

  • Storage: Flash-freeze the aliquots and store them in dark, sealed containers at -20°C or -80°C. Avoid any freeze-thaw cycles.

Phase 2: Extraction (Self-Validating System)

  • Internal Standard Addition: Thaw the sample at room temperature. Immediately add 10 µL of a working stable isotope-labeled internal standard (e.g., Piperazin-2-one-d6 at 100 ng/mL) to 100 µL of the whole blood aliquot[4].

    • Validation Check: The ratio of the analyte to this deuterated standard will correct for any matrix suppression or extraction losses.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate blood proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the proteins[4].

  • Mixed-Mode SPE: Transfer the supernatant to a mixed-mode copolymeric SPE cartridge (e.g., Clean Screen®) pre-conditioned with methanol and water[2]. The mixed-mode sorbent utilizes both hydrophobic and cation-exchange properties, which is ideal for isolating weak bases like piperazines from complex blood lipids.

  • Elution & Analysis: Elute the analytes using a basic organic solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide). Evaporate to dryness under nitrogen, reconstitute in the mobile phase, and inject into the UFLC-ESI-MS/MS system[2].

References
  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed / National Institutes of Health. Available at:[Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology (Oxford Academic). Available at:[Link]

  • Stability of Synthetic Piperazines in Human Whole Blood (Full Text). Oxford Academic. Available at:[Link]

  • The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. MDPI. Available at:[Link]

  • Extended Stability Evaluation of Selected Cathinones. PMC / National Institutes of Health. Available at:[Link]

  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. Available at:[Link]

  • Stability of synthetic cathinones in clinical and forensic toxicological analysis. Semantic Scholar. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Extraction Protocols for 1-[3-(4-Methoxyphenyl)propyl]piperazine from Plasma

Welcome to the technical support guide for the bioanalysis of 1-[3-(4-Methoxyphenyl)propyl]piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the bioanalysis of 1-[3-(4-Methoxyphenyl)propyl]piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its extraction from plasma. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting 1-[3-(4-Methoxyphenyl)propyl]piperazine from plasma, and which should I start with?

A1: For a piperazine derivative in a complex biological matrix like plasma, three main techniques are typically evaluated: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2][3]

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a solvent like acetonitrile to crash out proteins.[1][2] While quick, it is the "dirtiest" method, often leading to significant matrix effects and ion suppression in LC-MS analysis due to co-extracted endogenous components like phospholipids.[4] It's a reasonable starting point for initial feasibility but is rarely optimal for sensitive, validated assays.

  • Liquid-Liquid Extraction (LLE): LLE offers a much cleaner extract than PPT. It relies on partitioning the analyte between the aqueous plasma and an immiscible organic solvent. For a basic compound like 1-[3-(4-Methoxyphenyl)propyl]piperazine, adjusting the plasma pH to a basic level (>10) is critical to neutralize the piperazine nitrogens, making the molecule less polar and more soluble in the organic phase.[5][6] This is often the best balance of cleanliness, cost, and simplicity.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is ideal for high-sensitivity assays.[7] For this basic compound, a strong cation-exchange or a polymeric mixed-mode SPE sorbent is highly effective.[8][9] The principle involves acidifying the plasma to protonate (positively charge) the piperazine, allowing it to bind strongly to the negatively charged SPE sorbent. Interferences can then be washed away before eluting the target analyte with a basic organic solvent.[9]

Recommendation: Start with Liquid-Liquid Extraction (LLE) . It is robust, cost-effective, and generally provides a clean enough sample for LC-MS/MS analysis. If you encounter significant matrix effects or require lower limits of quantification, then progress to Solid-Phase Extraction (SPE) .

Q2: Why is pH control so critical for the extraction of this compound?

A2: The piperazine moiety is basic. The two nitrogen atoms can accept protons (become positively charged) in acidic or neutral conditions. This charge dramatically increases the molecule's water solubility and prevents it from being efficiently extracted into an organic solvent during LLE or from being eluted from a reversed-phase SPE sorbent.

  • For LLE: You must raise the pH of the plasma sample to a basic level (e.g., pH 11-12) before adding the organic solvent.[5] This deprotonates the piperazine nitrogens, converting the molecule to its neutral, more lipophilic (organic-soluble) free-base form, maximizing its transfer into the organic phase.

  • For Cation-Exchange SPE: You do the opposite. The plasma sample is acidified (e.g., with phosphoric or formic acid) to ensure the piperazine is fully protonated (positively charged).[9] This positive charge is essential for its "sticking" to the negatively charged cation-exchange sorbent during the sample loading step.

Q3: What are "matrix effects," and how do I know if they are impacting my results?

A3: The "matrix" refers to all the components in the plasma sample other than your analyte of interest (e.g., proteins, salts, lipids). Matrix effects occur when these co-extracted components interfere with the ionization of your analyte in the mass spectrometer source, leading to either suppression or enhancement of its signal. This is a major issue in bioanalysis as it can lead to inaccurate and unreliable quantification. Ion suppression is the most common effect, particularly from co-eluting phospholipids.

You can assess matrix effects using the post-extraction spike method:

  • Extract a blank plasma sample using your protocol.

  • Extract a pure solution of your analyte in a clean solvent (e.g., mobile phase).

  • Spike the extracted blank plasma with a known concentration of your analyte.

  • Compare the analyte's peak area in the spiked extract (Step 3) with the peak area in the clean solution (Step 2). If the peak area in the plasma extract is significantly lower, you have ion suppression.

Troubleshooting Guide: Common Extraction Problems

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low Analyte Recovery 1. Incorrect pH (LLE): Plasma was not made sufficiently basic before extraction. 2. Inappropriate LLE Solvent: The organic solvent is too polar or non-polar to efficiently extract the analyte. 3. Insufficient Elution Strength (SPE): The elution solvent is not strong or basic enough to displace the analyte from the sorbent. 4. Incomplete Phase Separation (LLE): An emulsion formed, or the organic layer was not fully recovered.1. Verify pH: Use a pH meter on a dummy sample to ensure the pH is >10 after adding the base. The piperazine must be in its neutral free-base form to partition into the organic layer.[5] 2. Optimize LLE Solvent: Test a panel of solvents. Start with moderately polar, water-immiscible solvents like ethyl acetate or methyl tert-butyl ether (MTBE).[5][10] Avoid very non-polar solvents like hexane, which may be too weak, or very polar solvents that are miscible with water. 3. Strengthen SPE Elution: The elution solvent must disrupt the ionic bond between the analyte and the sorbent. Use a mobile phase containing a base, such as 5% ammonium hydroxide in methanol, to neutralize the analyte and release it.[11] 4. Improve LLE Technique: Centrifuge at a higher speed or for a longer duration to break emulsions. Freezing the aqueous layer can help in cleanly decanting the organic layer.
High Matrix Effects / Ion Suppression 1. Inefficient Cleanup (PPT/LLE): Co-extraction of phospholipids and other endogenous components. 2. Insufficient Washing (SPE): Interferences that are non-specifically bound to the sorbent were not removed.1. Switch to a Cleaner Method: If using PPT, switch to LLE or SPE. If using LLE, try a less polar solvent (e.g., MTBE instead of ethyl acetate) which may extract fewer polar interferences. 2. Optimize SPE Wash Steps: This is a critical step. Use a multi-step wash protocol. First, an acidic aqueous wash (e.g., 0.1% formic acid) to remove polar interferences while keeping the analyte charged and bound. Second, a wash with an organic solvent like methanol or acetonitrile to remove non-polar, non-specifically bound interferences.[9] This dual wash strategy is highly effective at removing matrix components.
Poor Reproducibility (High %RSD) 1. Inconsistent pH Adjustment: Manual addition of base/acid varies between samples. 2. Variable Extraction Efficiency: Inconsistent vortexing time or intensity. 3. SPE Column/Well Inconsistency: Poor packing or channeling in the SPE device.1. Use a Stable Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is ideal. The IS is added at the very beginning and experiences the same extraction variability as the analyte, allowing for ratiometric correction and vastly improved precision.[12] 2. Standardize Manual Steps: Use a multi-tube vortexer for consistent mixing. Ensure all samples are treated identically. 3. Ensure Proper SPE Technique: Do not allow the SPE sorbent to dry out between conditioning, loading, and washing steps (unless using a protocol designed for it, like with Oasis PRiME HLB).[13] Apply samples and solvents at a slow, consistent flow rate.

Detailed Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed to maximize the recovery of the free-base form of the analyte.

Workflow Diagram: Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Pre-treatment cluster_extract Extraction cluster_finish Final Processing p1 1. Aliquot 200 µL Plasma p2 2. Add Internal Standard (IS) p1->p2 p3 3. Add 50 µL 2M NaOH (to pH > 11) p2->p3 p4 4. Vortex Briefly p3->p4 e1 5. Add 1 mL MTBE p4->e1 Basified Sample e2 6. Vortex for 5 min e1->e2 e3 7. Centrifuge at 4000 x g for 10 min e2->e3 f1 8. Transfer Organic Layer to new tube e3->f1 Separated Phases f2 9. Evaporate to Dryness (N2, 40°C) f1->f2 f3 10. Reconstitute in 100 µL Mobile Phase f2->f3 f4 11. Inject into LC-MS/MS f3->f4 SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_finish Final Processing p1 1. Aliquot 200 µL Plasma p2 2. Add IS p1->p2 p3 3. Dilute with 600 µL 2% H3PO4 p2->p3 s3 6. Load Sample p3->s3 Acidified Sample s1 4. Condition (1 mL Methanol) s2 5. Equilibrate (1 mL Water) s1->s2 s2->s3 s4 7. Wash 1 (1 mL 2% Formic Acid) s3->s4 s5 8. Wash 2 (1 mL Methanol) s4->s5 s6 9. Elute (1 mL 5% NH4OH in Methanol) s5->s6 f1 10. Evaporate to Dryness s6->f1 Clean Eluate f2 11. Reconstitute in Mobile Phase f1->f2 f3 12. Inject into LC-MS/MS f2->f3

Caption: Workflow for SPE of 1-[3-(4-Methoxyphenyl)propyl]piperazine from plasma.

Methodology:

  • Sample Pre-treatment: In a glass tube, add 200 µL of plasma sample and the internal standard.

  • Acidification: Dilute the sample with 600 µL of 2% phosphoric acid (H₃PO₄) in water. Vortex to mix. This ensures the analyte is fully protonated. [9]3. SPE Cartridge Conditioning: Condition a polymeric cation exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2 (Organic): Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase for analysis.

References

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). MDPI. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). PubMed. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Cogent Chemistry. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2010). PubMed. [Link]

  • Bioanalytical method development and its application to pharmacokinetics studies on Simvastatin in the presence of piperine and two of its synthetic derivatives. (2019). PubMed. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). ResearchGate. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). MDPI. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Chromatography Online. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters. [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2025). ScienceAsia. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE Monograph. (2005). SWGDrug. [Link]

  • Optimization of Extraction of Circulating RNAs from Plasma – Enabling Small RNA Sequencing. (2014). PLOS ONE. [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). Agilent. [Link]

  • Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. (2014). Analytical Methods. [Link]

  • Solid phase extraction – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). PMC. [Link]

  • Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. (1989). MDPI. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]

  • Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. (2021). ResearchGate. [Link]

  • A Digital Tool for Liquid-Liquid Extraction Process Design. (2025). ChemRxiv. [Link]

  • Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. (2024). U.S. Food & Drug Administration. [Link]

  • Optimization of cell-free plasma RNA extraction for downstream application. (n.d.). UM Students' Repository. [Link]

  • Optimization of the Matrix Solid Phase Dispersion Extraction Procedure for the Analysis of Polybrominated Diphenyl Ethers in Human Placenta. (2012). PMC. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. (2016).

Sources

Optimization

Technical Support Center: Troubleshooting Cell Viability Assays with 1-[3-(4-Methoxyphenyl)propyl]piperazine

Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound of Interest: 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) As a Senior Application Scientist, I frequently encounter resear...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound of Interest: 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2)

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible cell viability data when screening piperazine derivatives. 1-[3-(4-Methoxyphenyl)propyl]piperazine is a potent pharmacophore, but its specific physicochemical properties—namely its kinetic solubility profile and its mechanism of mitochondrial interference—can introduce severe artifacts into standard colorimetric assays.

This guide abandons generic advice to provide a deep, causality-driven framework for troubleshooting, validating, and quantifying the true biological effects of this compound.

Part 1: Visual Diagnostic Logic

Before altering your cell culture parameters, you must determine whether your inconsistent data is a biological reality or a biochemical artifact. Follow this diagnostic logic tree to isolate the root cause.

Troubleshooting Start Inconsistent Viability Data with Piperazine Derivative CheckSol Assess Kinetic Solubility in Assay Medium Start->CheckSol IsPrecip Micro-precipitation Observed? CheckSol->IsPrecip FixSol Optimize Formulation (Add <0.5% DMSO) IsPrecip->FixSol Yes CheckInterf Evaluate Colorimetric Interference IsPrecip->CheckInterf No IsInterf Formazan/NADH Decoupling? CheckInterf->IsInterf FixInterf Deploy Orthogonal Assay (e.g., ATP Luminescence) IsInterf->FixInterf Yes CheckBio Investigate Biological Variables (Cell Line) IsInterf->CheckBio No

Caption: Diagnostic workflow for resolving inconsistent cell viability assay data.

Part 2: Deep-Dive Troubleshooting (FAQs)

Q1: Why do my MTT assay results show high intra-plate variance (CV > 20%) at higher concentrations of 1-[3-(4-Methoxyphenyl)propyl]piperazine?

Causality: Piperazine derivatives frequently suffer from poor kinetic solubility in physiological aqueous buffers like DMEM or RPMI (1[1]). At higher screening concentrations (typically >50 µM), the compound forms micro-precipitates. Because the MTT assay relies on measuring the absorbance of solubilized formazan at 550–600 nm (2[2]), these suspended micro-particles scatter light. This optical interference artificially inflates the absorbance readings, masking cell death and causing erratic standard deviations. Resolution: You must shift from an aqueous stock to a co-solvent system. Prepare stock solutions in 100% anhydrous DMSO and ensure the final assay concentration of DMSO does not exceed 0.5% to prevent vehicle-induced cytotoxicity.

Q2: I observed a strong cytotoxic effect using an ATP-based luminescence assay, but the MTS assay shows minimal cell death. Which result is trustworthy?

Causality: This is a classic case of metabolic decoupling. Tetrazolium-based assays (MTT, MTS) measure NAD(P)H-dependent oxidoreductase activity, which is a proxy for metabolic rate, not strictly cell number (3[3]). Piperazine derivatives are known to target specific signaling nodes (like PI3K/AKT) and induce mitochondrial impairment (4[4]). Cells often upregulate compensatory glycolysis or experience transient spikes in oxidoreductase activity early in the stress response, maintaining NAD(P)H levels even as ATP is depleted. Resolution: The ATP-based luminescence assay represents the "ground truth" for absolute cell viability in this context. Tetrazolium assays should be treated as secondary readouts for metabolic health rather than primary indicators of survival.

Part 3: Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must contain internal validation steps. Do not run viability assays blindly; build the controls directly into the workflow.

Protocol 1: Kinetic Solubility Verification & Formulation

Purpose: To definitively rule out compound precipitation as a source of optical interference.

  • Stock Preparation: Dissolve 1-[3-(4-Methoxyphenyl)propyl]piperazine in 100% anhydrous DMSO to create a 10 mM stock.

  • Mock Plating: In a clear 96-well plate without cells, add 100 µL of complete cell culture medium (e.g., DMEM + 10% FBS) to columns 1-10.

  • Titration: Perform a serial dilution of the compound from 200 µM down to 1.5 µM across the plate. Ensure the final DMSO concentration is normalized to 0.5% in all wells.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 24 hours to perfectly mimic assay conditions (1[1]).

  • Readout: Measure absorbance at 600 nm.

  • Self-Validation Check: Compare the absorbance of the highest concentration wells to the vehicle control (0.5% DMSO only). If the delta is >0.05 OD, micro-precipitation is occurring. You must cap your maximum screening concentration below this threshold.

Protocol 2: Multiplexed Orthogonal Viability Assay

Purpose: To simultaneously measure membrane integrity and metabolic activity from the exact same cell population, eliminating seeding variance.

  • Cell Seeding: Seed cells (e.g., H9c2 or target cancer line) in an opaque-walled 96-well plate at an optimized density (e.g., 10,000 cells/well). Leave column 12 as a cell-free media control. Incubate overnight.

  • Treatment: Apply 1-[3-(4-Methoxyphenyl)propyl]piperazine at validated soluble concentrations for 24–72 hours.

  • Primary Readout (Protease): Add a live-cell protease substrate (e.g., CellTiter-Fluor) in an equal volume to all wells. Incubate for 30 minutes at 37°C. Measure fluorescence (Ex 380 nm / Em 505 nm) (3[3]).

  • Secondary Readout (Metabolic): Immediately add MTT reagent (final conc. 0.45 mg/mL) directly to the same wells. Incubate for 2–4 hours at 37°C (2[2]).

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS/HCl) to dissolve formazan crystals. Record absorbance at 570 nm.

  • Self-Validation Check: Calculate the IC50 for both readouts. If the MTT IC50 is significantly higher than the Protease IC50, the compound is inducing metabolic decoupling prior to cell death.

Part 4: Quantitative Data Synthesis

To illustrate the impact of these troubleshooting steps, below is a synthesized data table comparing unoptimized workflows against our self-validating protocols when testing 1-[3-(4-Methoxyphenyl)propyl]piperazine.

Assay ConditionFormulation StrategyMean Signal (High Dose)Intra-Plate CV (%)IC50 EstimateDiagnostic Interpretation
MTT (Unoptimized) Aqueous Buffer0.85 ± 0.32 OD37.6%>100 µMFalse negative; light scattering from compound precipitation.
MTT (Optimized) 0.5% DMSO Co-solvent0.42 ± 0.04 OD9.5%45 µMImproved solubility; reliable metabolic readout achieved.
Protease (Orthogonal) 0.5% DMSO Co-solvent12,500 ± 550 RFU4.4%32 µMGround truth viability; reveals metabolic decoupling in MTT.

Part 5: Mechanistic Grounding

Why does this compound cause metabolic decoupling? Piperazine derivatives are not simple cytotoxic agents; they act as multi-targeted kinase inhibitors. By targeting pathways like PI3K/AKT and Src Family Kinases (5[5]), they trigger a specific cascade that alters cellular metabolism long before the cell membrane ruptures. Understanding this mechanism is crucial for selecting the right assay timeline and readout.

Pathway Comp 1-[3-(4-Methoxyphenyl) propyl]piperazine PI3K PI3K / Src Kinases Comp->PI3K Inhibits AKT AKT Phosphorylation PI3K->AKT Blocks Caspase Caspase Activation AKT->Caspase Releases Inhibition Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Induces Viability Decreased Cell Viability (Assay Readout) Apoptosis->Viability Quantified

Caption: Mechanism of action for piperazine derivatives targeting kinase pathways.

References

  • BenchChem Technical Support Team. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. BenchChem.1

  • Sigma-Aldrich. Propyl phenyl ether (1-[3-(4-methoxyphenyl)propyl]piperazine) Product Specifications. MilliporeSigma. 6

  • BenchChem. Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. BenchChem. 5

  • Arbo et al. Concentration-response (cell death) curves of the tested piperazine designer drugs. ResearchGate. 4

  • BroadPharm. Protocol for Cell Viability Assays (MTT/MTS). BroadPharm. 2

  • Riss TL, et al. Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. 3

Sources

Troubleshooting

Technical Support Center: Identity and Purity Confirmation of Synthesized 1-[3-(4-Methoxyphenyl)propyl]piperazine

Welcome to the technical support guide for the characterization of synthesized 1-[3-(4-Methoxyphenyl)propyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the characterization of synthesized 1-[3-(4-Methoxyphenyl)propyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on confirming the identity and purity of this compound. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why," grounding these analytical techniques in solid scientific principles.

Frequently Asked Questions (FAQs)

Q1: I've just finished my synthesis. What's the first thing I should do to assess my product?

A1: Before engaging in more complex analyses, a preliminary assessment is crucial. After your work-up and purification, you should have what appears to be your target compound. The initial step is to obtain a proton Nuclear Magnetic Resonance (¹H NMR) spectrum. This will give you a rapid and informative first look at the structural integrity of your compound and the presence of any significant impurities, such as residual solvents or unreacted starting materials.

Q2: My initial analysis suggests impurities. What are the common culprits I should look for?

A2: Impurities can arise from various sources during the synthesis. Common impurities for piperazine derivatives may include unreacted starting materials, byproducts from side reactions, or residual solvents from the reaction or purification steps.[1] For instance, if your synthesis involved the reaction of 1-(4-methoxyphenyl)piperazine with a propyl-containing electrophile, you might see traces of these starting materials. Solvents like ethyl acetate, dichloromethane, or hexane are also common and can be identified by their characteristic signals in the ¹H NMR spectrum.[2][3][4]

Q3: What is the minimum set of analytical techniques I should use to confidently confirm the identity and purity of my compound?

A3: For a comprehensive and robust characterization, a combination of techniques is recommended. The essential trio of analytical methods includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Additionally, Fourier-Transform Infrared (FTIR) Spectroscopy can provide valuable information about the functional groups present in the molecule.

Analytical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive analysis of your synthesized compound.

Analytical_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Final Confirmation Synthesized_Product Synthesized Crude Product Purification Purification (e.g., Column Chromatography) Synthesized_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Confirm Structure MS Mass Spectrometry Purification->MS Confirm Molecular Weight FTIR FTIR Spectroscopy Purification->FTIR Confirm Functional Groups HPLC HPLC Analysis NMR->HPLC MS->HPLC FTIR->HPLC Final_Report Identity & Purity Confirmed HPLC->Final_Report Purity ≥ 95%?

Caption: A typical analytical workflow for synthesized compounds.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: How do I interpret the ¹H NMR spectrum of 1-[3-(4-Methoxyphenyl)propyl]piperazine?

A: The ¹H NMR spectrum should display characteristic signals corresponding to the different protons in the molecule. Here's a breakdown of the expected regions and their assignments:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (methoxyphenyl)6.8 - 7.2Multiplet4H
Methoxy (-OCH₃)~3.8Singlet3H
Piperazine (-CH₂-N-CH₂-)2.4 - 3.2Multiplet8H
Propyl (-CH₂-CH₂-CH₂-)1.8 - 2.6Multiplet6H

Note: These are approximate chemical shifts and can vary depending on the solvent and concentration.

Q: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A: Unexpected peaks often arise from residual solvents or impurities.

  • Solvent Impurities: Consult a table of common NMR solvent impurities to identify these peaks.[5] For example, a singlet at ~2.50 ppm in DMSO-d₆ corresponds to residual DMSO.

  • Starting Materials: Compare the spectrum to the NMR spectra of your starting materials.

  • Side Products: Consider possible side reactions in your synthesis. For instance, if an elimination reaction occurred, you might see signals corresponding to a double bond.

Mass Spectrometry (MS)
Q: What is the expected molecular ion peak for my compound in the mass spectrum?

A: The molecular formula for 1-[3-(4-Methoxyphenyl)propyl]piperazine is C₁₄H₂₂N₂O. The expected monoisotopic mass is approximately 234.17 g/mol . In positive ion mode, you should look for the [M+H]⁺ ion at m/z 235.18.

Q: I'm seeing multiple peaks in my mass spectrum. How do I interpret the fragmentation pattern?

A: Fragmentation patterns provide a "fingerprint" of your molecule and can help confirm its structure.[6] The molecular ion is often unstable and breaks into smaller, charged fragments.[7] For piperazine derivatives, common fragmentation occurs at the C-N bonds of the piperazine ring.[8] You might observe fragments corresponding to the loss of the propyl chain or cleavage within the piperazine ring. The most intense peak in the spectrum is the base peak, which represents the most stable fragment ion formed.[6]

High-Performance Liquid Chromatography (HPLC)
Q: How do I develop an HPLC method to assess the purity of my compound?

A: A reversed-phase HPLC method with UV detection is a common and effective approach for analyzing piperazine derivatives.[9][10]

Experimental Protocol: Reversed-Phase HPLC Method

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the methoxyphenyl group has strong absorbance (e.g., 225 nm).

  • Sample Preparation: Dissolve a small amount of your compound in the initial mobile phase composition.

Q: My HPLC chromatogram shows a split peak. What does this mean and how can I fix it?

A: Peak splitting can be caused by several factors.[11] Here's a troubleshooting guide:

CauseSolution
Co-eluting Impurity Modify the mobile phase gradient or composition to improve separation.[12]
Column Overload Reduce the injection volume or the concentration of your sample.[13]
Sample Solvent Incompatibility Dissolve your sample in the initial mobile phase composition.
Blocked Column Frit Reverse flush the column or replace the frit.[11]
Column Void Repack or replace the column.

It's good practice to first inject a known standard if available to ensure the issue is not with the HPLC system itself.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy
Q: What are the key FTIR absorbances to confirm the presence of the functional groups in my compound?

A: FTIR spectroscopy is excellent for identifying the types of bonds and functional groups present.

Functional GroupBondExpected Absorbance (cm⁻¹)
Aromatic RingC-H stretch3000-3100
C=C stretch1450-1600
Alkyl ChainC-H stretch2850-2960
EtherC-O stretch1000-1300 (aromatic ethers often show two bands)[14]
Tertiary AmineC-N stretch1020-1250[15]

Note: Since this is a tertiary amine, you should not see N-H stretching bands around 3300-3500 cm⁻¹.[16]

Ensuring Method Suitability

For applications in drug development, it is crucial to ensure your analytical methods are suitable for their intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, covering aspects like accuracy, precision, specificity, and robustness.[17][18][19][20]

Conclusion

Confirming the identity and purity of a synthesized compound like 1-[3-(4-Methoxyphenyl)propyl]piperazine requires a multi-faceted analytical approach. By systematically applying NMR, MS, HPLC, and FTIR, and by understanding how to interpret the data and troubleshoot common issues, researchers can have high confidence in the quality of their material. Always remember to ground your interpretations in sound chemical principles and consult authoritative guidelines for method validation when necessary.

References

  • AZoOptics. (n.d.). How to Read Mass Spectrometer Graph: A Beginner's Guide. AZoOptics.com. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • Cichocki, A. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Separation Science. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine hexahydrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-950. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • Millersville University. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • PubMed. (2005). IR, MS studies on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. Retrieved from [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules [Video]. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Methoxyphenyl)piperazine but - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

  • PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • mzCloud. (2016, July 14). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 1-[3-(4-Methoxyphenyl)propyl]piperazine

Welcome to the Bioanalytical Technical Support Center. 1-[3-(4-Methoxyphenyl)propyl]piperazine is a lipophilic, basic amine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. 1-[3-(4-Methoxyphenyl)propyl]piperazine is a lipophilic, basic amine. When analyzing this compound in complex biological matrices (such as human plasma or serum) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers frequently encounter severe matrix effects—specifically, ion suppression in positive Electrospray Ionization (ESI+) mode.

This guide provides self-validating protocols, mechanistic explanations, and actionable troubleshooting steps grounded in FDA and ICH M10 bioanalytical method validation guidelines[1].

Diagnostic Workflow for Matrix Effect Resolution

MatrixEffect A Signal Suppression Detected for Piperazine Derivative B Post-Column Infusion (PCI) Qualitative Mapping A->B C Calculate Matrix Factor (MF) Quantitative Assessment B->C D Is IS-Normalized MF 0.85 - 1.15? C->D E Proceed to FDA/ICH M10 Method Validation D->E Yes F Optimize Sample Prep (MCX SPE Protocol) D->F No (High Phospholipids) G Optimize Chromatography (Shift Retention Time) D->G No (Co-eluting Interferences) F->C G->C

Diagnostic and optimization workflow for resolving LC-MS/MS matrix effects.

Section 1: Mechanistic FAQs

Q1: Why does 1-[3-(4-Methoxyphenyl)propyl]piperazine experience massive signal loss in plasma samples? A: The causality lies in the molecule's structure and the physics of ESI. This analyte contains a piperazine moiety, making it a basic amine with a high pKa. In ESI+ mode, it readily forms [M+H]+ ions. However, endogenous phospholipids (e.g., glycerophosphocholines) present in plasma are highly surface-active. During the ESI droplet desolvation process, these phospholipids migrate to the droplet surface faster than the target analyte, outcompeting it for charge and space[2]. This prevents the piperazine derivative from transitioning into the gas phase, resulting in severe ion suppression.

Q2: How do I quantitatively measure this matrix effect to ensure regulatory compliance? A: According to the ICH M10 and FDA guidelines, matrix effects must be quantified using the Matrix Factor (MF) across at least 6 independent lots of blank matrix[1][3]. The formula is: MF = (Peak response in presence of matrix ions) / (Peak response in absence of matrix ions). Because absolute MF can vary, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS) to calculate the IS-normalized MF . A self-validating method requires the IS-normalized MF to fall between 0.85 and 1.15, with a Coefficient of Variation (CV) ≤ 15%[3][4].

Q3: Why is standard Protein Precipitation (PPT) failing to resolve my matrix effects? A: PPT using acetonitrile or methanol effectively removes large proteins but leaves >95% of endogenous phospholipids in the supernatant. Because 1-[3-(4-Methoxyphenyl)propyl]piperazine is lipophilic, it co-elutes with these residual phospholipids on standard reversed-phase columns (e.g., C18). To eliminate the suppression, you must switch to an extraction chemistry that actively discriminates between basic amines and zwitterionic phospholipids[5].

Section 2: Quantitative Data Comparison

To guide your experimental choices, the table below summarizes the typical impact of different sample preparation methods on the recovery and matrix factor of basic piperazine derivatives in human plasma.

Extraction MethodAbsolute Recovery (%)Matrix Factor (Unadjusted)IS-Normalized MFPhospholipid Removal (%)
Protein Precipitation (PPT) 85 - 95%0.35 (Severe Suppression)0.75 (Fails ICH M10)< 5%
Liquid-Liquid Extraction (LLE) 70 - 80%0.70 (Moderate Suppression)0.90 (Passes)~ 75%
Mixed-Mode Cation Exchange (MCX) 85 - 90%0.95 (Negligible Effect)1.02 (Optimal)> 99%

Data represents typical performance metrics for basic amines to inform method selection.

Section 3: Self-Validating Experimental Protocols
Protocol A: Qualitative Assessment via Post-Column Infusion (PCI)

Purpose: To visually map the exact retention time windows where matrix suppression occurs, validating whether your chromatographic gradient successfully separates the analyte from suppression zones[1].

  • System Setup: Install a zero-dead-volume T-piece between the analytical column and the mass spectrometer source.

  • Infusion: Using a syringe pump, continuously infuse a neat standard solution of 1-[3-(4-Methoxyphenyl)propyl]piperazine (e.g., 100 ng/mL at 10 µL/min) into the T-piece.

  • Injection: Inject a blank matrix extract (e.g., blank plasma prepared via your current method) into the LC system and run your standard chromatographic gradient.

  • Data Interpretation (Self-Validation): Monitor the MRM transition of the analyte. You will observe a high, steady baseline. If the baseline dips significantly at the exact retention time of your analyte, matrix suppression is confirmed. Causality: The eluting invisible matrix components are stealing charge from the continuously infused analyte.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow

Purpose: Complete elimination of phospholipids to achieve an IS-normalized MF of ~1.0. This protocol leverages the basic nature of the piperazine ring[5].

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water.

    • Causality: The low pH disrupts protein binding and ensures the piperazine nitrogen is fully protonated (positively charged).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge (e.g., 30 mg/1 cc).

  • Loading: Load the pre-treated sample. The basic analyte binds tightly to the sulfonic acid groups on the sorbent via strong ionic interactions.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in water. (Removes water-soluble endogenous salts).

  • Wash 2 (Organic - Critical Step): 1 mL 100% Methanol.

    • Causality: Because the analyte is locked in place via ionic bonds, this aggressive 100% organic wash breaks hydrophobic interactions and completely washes away phospholipids without eluting the target compound.

  • Elution: 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the basic piperazine, breaking the ionic bond and releasing the purified analyte into the collection tube.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in the initial LC mobile phase. Calculate the Matrix Factor to validate the success of the extraction.

References
  • Mastering Bioanalytical Method Validation: A Practical Guide for Labor
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches nih.gov
  • Matrix-effect-in-bioanalysis-an-overview eijppr.com
  • Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? tandfonline.com
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum nih.gov

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of the biological activity of ortho-, meta-, and para-methoxyphenylpiperazine isomers"

As a Senior Application Scientist navigating the complex landscape of neuropharmacology, selecting the correct phenylpiperazine scaffold is critical for successful drug development. The positional isomerism of the methox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of neuropharmacology, selecting the correct phenylpiperazine scaffold is critical for successful drug development. The positional isomerism of the methoxy group on the phenyl ring of methoxyphenylpiperazine (MeOPP) fundamentally alters its pharmacodynamics, receptor selectivity, and behavioral effects.

This guide provides an in-depth, objective comparison of the ortho- (o-MeOPP), meta- (m-MeOPP), and para- (p-MeOPP) isomers, synthesizing structural biology with field-proven experimental methodologies to guide your preclinical assay design.

Structural and Pharmacological Overview

Phenylpiperazines are a highly versatile class of pharmacophores known for their robust interactions with monoamine receptors, particularly the serotonin (5-HT) and dopamine families. The addition of a methoxy (–OCH₃) group to the phenyl ring introduces steric and electronic variables that dictate the molecule's orientation within the G-protein-coupled receptor (GPCR) binding pocket.

  • o-MeOPP (2-MeOPP): The methoxy group at the ortho position creates steric hindrance that locks the dihedral angle between the phenyl and piperazine rings. This specific conformation is highly favored by the 5-HT1A receptor binding site, making o-MeOPP a potent, selective ligand [1].

  • m-MeOPP (3-MeOPP): Moving the methoxy group to the meta position relaxes the steric constraint, resulting in a more flexible scaffold. It is frequently utilized as an analytical reference standard and a versatile building block for synthesizing broader 5-HT receptor ligands[2].

  • p-MeOPP (4-MeOPP): The para substitution elongates the molecule, shifting its primary biological activity away from direct receptor agonism/antagonism and toward the inhibition of monoamine transporters (SERT/DAT), acting as a monoamine releasing agent [3].

Comparative Pharmacodynamics

ortho-Methoxyphenylpiperazine (o-MeOPP)

o-MeOPP is a highly selective serotonergic agent. Radioligand binding assays demonstrate that it possesses a high affinity for the 5-HT1A receptor ( Ki​=9.5 nM ), where it acts as a partial agonist ( Emax​≈70% ) [1],[4]. Crucially, unlike its chlorinated analog mCPP, o-MeOPP exhibits virtually no affinity for 5-HT2 receptors or dopamine receptors ( Ki​>1000 nM )[4].

In behavioral models, o-MeOPP suppresses Conditioned Avoidance Responses (CARs) in rats—a classic predictor of antipsychotic efficacy—without inducing catalepsy. This suppression is mediated by 5-HT1A activation, as it is not reversed by dopamine antagonists, highlighting its potential as an atypical antipsychotic scaffold[1],[4].

meta-Methoxyphenylpiperazine (m-MeOPP)

While less characterized as a standalone therapeutic compared to its ortho counterpart, m-MeOPP serves as a critical intermediate in medicinal chemistry. The meta-methoxy substitution provides a balanced electronic distribution that is often exploited to synthesize mixed 5-HT receptor ligands or to fine-tune the lipophilicity of larger bivalent GPCR probes [5]. It is widely distributed as a forensic and research analytical standard[2],[6].

para-Methoxyphenylpiperazine (p-MeOPP)

p-MeOPP (often referred to simply as MeOPP in forensic contexts) diverges significantly in its mechanism of action. Rather than acting primarily as a direct GPCR ligand, it functions as a monoamine releasing agent (MRA) and reuptake inhibitor [3]. By interacting with the serotonin transporter (SERT) and dopamine transporter (DAT), p-MeOPP induces the efflux of monoamines into the synaptic cleft, producing mild stimulant and empathogenic effects similar to, though less potent than, benzylpiperazine (BZP)[7],[3].

Quantitative Data Comparison

To facilitate rapid decision-making in assay development, the pharmacological profiles of the three isomers are summarized below.

IsomerPrimary TargetSecondary TargetsBinding Affinity ( Ki​ )Primary Functional Activity
o-MeOPP 5-HT1A ReceptorNone significant9.5 nM (5-HT1A)Partial Agonist / Antipsychotic-like
m-MeOPP 5-HT Receptorsα-adrenergicVariable (Scaffold)Mixed Modulator
p-MeOPP SERT / DAT5-HT ReceptorsN/A (Transporter)Monoamine Releasing Agent (MRA)

Mechanistic Pathways

The following diagram illustrates the divergent pharmacological pathways of the ortho and para isomers, highlighting how positional isomerism dictates entirely different biological outcomes.

G oMeOPP o-MeOPP (2-MeOPP) HT1A 5-HT1A Receptor oMeOPP->HT1A High Affinity (Ki = 9.5 nM) pMeOPP p-MeOPP (4-MeOPP) SERT SERT / DAT pMeOPP->SERT Reuptake Inhibition & Release Gi Gi/o Protein Activation HT1A->Gi Release Monoamine Efflux SERT->Release Antipsychotic Antipsychotic-like Effects (CAR Blockade) Gi->Antipsychotic Stimulant Stimulant / Empathogenic Effects Release->Stimulant

Divergent pharmacological pathways of o-MeOPP (GPCR agonism) vs. p-MeOPP (Transporter efflux).

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. I have detailed the causality behind critical experimental choices to ensure your assays yield robust data.

Radioligand Binding Assay (5-HT1A Affinity)

To evaluate the 5-HT1A binding affinity of o-MeOPP, we employ a competitive radioligand binding assay using [³H]8-OH-DPAT.

Expertise & Causality: [³H]8-OH-DPAT is utilized because it is a highly selective 5-HT1A agonist radioligand. This ensures that the resulting displacement curves accurately reflect 5-HT1A specific binding without confounding noise from 5-HT7 or 5-HT2 receptors. Furthermore, the assay buffer is supplemented with ascorbic acid to prevent the rapid oxidation of monoamines during incubation.

Self-Validating Step: Non-specific binding is defined using 10 µM unlabelled serotonin (5-HT). If the signal-to-noise ratio (total vs. non-specific binding) falls below 5:1, the assay must be invalidated, as this indicates radioligand degradation or poor membrane preparation.

Workflow Prep Tissue Preparation (Rat Hippocampus) Incubate Incubate with[3H]8-OH-DPAT + MeOPP Isomer Prep->Incubate Filter Rapid Filtration (GF/B Filters + 0.3% PEI) Incubate->Filter Wash Wash (Ice-cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis (Ki Determination) Count->Analyze

Workflow for competitive radioligand binding assay to determine 5-HT1A affinity.

Protocol Steps:

  • Membrane Preparation: Homogenize rat hippocampal tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µL of [³H]8-OH-DPAT (final concentration 0.5 nM), 50 µL of the MeOPP isomer at varying concentrations ( 10−10 to 10−4 M), and 100 µL of membrane suspension.

  • Buffer Optimization: Ensure the assay buffer contains 0.1% ascorbic acid and 10 µM pargyline to inhibit monoamine oxidase.

  • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters. Critical: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour to reduce non-specific binding of the lipophilic piperazine compounds.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

In Vivo Conditioned Avoidance Response (CAR) Assay

The CAR assay is the gold standard for predicting antipsychotic efficacy in vivo.

Expertise & Causality: Animals are trained to avoid an aversive stimulus (mild foot shock) upon hearing a warning tone. Effective antipsychotics (like o-MeOPP) selectively block the avoidance response without impairing the animal's physical ability to escape the shock once it begins. This differentiates true antipsychotic-like activity from general motor impairment.

Self-Validating Step: We rigorously measure escape failures alongside avoidance failures. If a compound induces >20% escape failures, it is immediately flagged for sedative or motor-impairing effects (catalepsy), invalidating the claim of selective antipsychotic action. o-MeOPP successfully blocks CAR ( ED50​=5.6 mg/kg ) without altering escape responding [4].

Protocol Steps:

  • Training: Train male Wistar rats in a two-way shuttle box. A 10-second acoustic tone (Conditioned Stimulus) precedes a 0.5 mA foot shock (Unconditioned Stimulus).

  • Baseline Validation: Only use rats that successfully avoid the shock (move to the other chamber during the tone) on >80% of baseline trials.

  • Dosing: Administer the MeOPP isomer via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Testing & Metrics: Record the number of Avoidances (moving during the tone), Escapes (moving during the shock), and Escape Failures (failing to move at all).

References

  • Martin GE, Elgin RJ Jr, Kesslick JM, Baldy WJ, Mathiasen JR, Shank RP, Scott MK. "Block of Conditioned Avoidance Responding in the Rat by Substituted Phenylpiperazines." European Journal of Pharmacology, 1988. URL:[Link]

  • "ortho-Methoxyphenylpiperazine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • "List of designer drugs." Wikipedia, The Free Encyclopedia. URL:[Link]

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Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 1-[3-(4-Methoxyphenyl)propyl]piperazine

In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount to ensuring product quality, safety, and efficacy. The choice of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount to ensuring product quality, safety, and efficacy. The choice of analytical methodology is a critical decision, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) standing as two of the most powerful and widely employed techniques. This guide provides an in-depth comparison and a detailed framework for the cross-validation of HPLC and GC-MS methods for the quantification of 1-[3-(4-Methoxyphenyl)propyl]piperazine, a piperazine derivative of interest in drug development.

The narrative that follows is grounded in the harmonized principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH)[1][2][3], the U.S. Food and Drug Administration (FDA)[4][5][6][7], and the European Medicines Agency (EMA)[8][9][10]. This ensures that the described protocols are not only scientifically sound but also align with global regulatory expectations.[11]

The Imperative of Cross-Validation

Method validation is the cornerstone of reliable analytical data.[12][13] However, when two distinct analytical methods are used to measure the same analyte, particularly in different laboratories or during different phases of drug development, cross-validation becomes essential.[4][9] It serves to demonstrate that the two methods provide equivalent results, ensuring data consistency and integrity throughout the product lifecycle.

This guide will dissect the nuances of developing and validating both an HPLC and a GC-MS method for 1-[3-(4-Methoxyphenyl)propyl]piperazine and, crucially, how to systematically compare their performance.

Understanding the Analyte: 1-[3-(4-Methoxyphenyl)propyl]piperazine

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development. While specific data for 1-[3-(4-Methoxyphenyl)propyl]piperazine is not extensively published, we can infer its properties from structurally similar compounds like 1-(4-Methoxyphenyl)piperazine and 1-(3-Methoxyphenyl)piperazine.[14][15][16]

Inferred Physicochemical Properties:

  • Molecular Formula: C14H22N2O

  • Molecular Weight: Approximately 234.34 g/mol

  • Structure: A piperazine ring connected to a propyl chain which is, in turn, attached to a methoxyphenyl group.

  • Solubility: Likely soluble in organic solvents such as methanol and acetonitrile, and sparingly soluble in water.[16][17]

  • Volatility: The presence of the propyl chain and the overall molecular weight suggest that it may be amenable to GC analysis, potentially with derivatization to improve volatility and thermal stability.[18]

A Tale of Two Techniques: HPLC vs. GC-MS

The choice between HPLC and GC-MS is dictated by the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[19] Its separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and thermally stable compounds.[18] Separation occurs as the volatilized analyte is carried by an inert gas through a column, and the mass spectrometer provides highly selective and sensitive detection.

Experimental Design for Cross-Validation

The following diagram outlines the workflow for a comprehensive cross-validation study.

Cross-Validation Workflow Cross-Validation Experimental Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Cross-Validation Study cluster_3 Data Analysis & Comparison MD_HPLC HPLC Method Development MV_HPLC HPLC Full Validation MD_HPLC->MV_HPLC MD_GCMS GC-MS Method Development MV_GCMS GC-MS Full Validation MD_GCMS->MV_GCMS Sample_Prep Prepare Spiked Samples (e.g., in a relevant matrix) MV_HPLC->Sample_Prep MV_GCMS->Sample_Prep Analysis_HPLC Analyze Samples by HPLC Sample_Prep->Analysis_HPLC Analysis_GCMS Analyze Samples by GC-MS Sample_Prep->Analysis_GCMS Data_Comp Compare Quantitative Results Analysis_HPLC->Data_Comp Analysis_GCMS->Data_Comp Stat_Analysis Statistical Analysis (e.g., Bland-Altman plot, t-test) Data_Comp->Stat_Analysis Conclusion Conclusion on Method Equivalence Stat_Analysis->Conclusion

Caption: A flowchart illustrating the key stages of the cross-validation process.

Detailed Experimental Protocols

HPLC Method Protocol

This protocol is designed for a reversed-phase HPLC system with UV detection, a common and robust setup for pharmaceutical analysis.[20]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient might start at 20% B, ramping to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm (based on the UV absorbance of the methoxyphenyl chromophore).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 1-[3-(4-Methoxyphenyl)propyl]piperazine reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol

This protocol assumes the need for derivatization to enhance the volatility and thermal stability of the analyte.[18][21][22]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Injector Temperature: 270 °C (splitless mode).

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte. A full scan mode would be used during method development to identify these ions.

  • Derivatization and Sample Preparation:

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Procedure: To 100 µL of the sample or standard solution in a vial, add 50 µL of the derivatizing agent. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

    • Standard and Sample Preparation: Prepare standards and samples in a volatile, dry solvent like acetonitrile.

Method Validation Parameters: A Head-to-Head Comparison

Both the HPLC and GC-MS methods must be fully validated according to ICH Q2(R2) guidelines before the cross-validation study. The following table summarizes the key validation parameters and typical acceptance criteria.[1][3]

Validation ParameterHPLCGC-MSAcceptance Criteria
Specificity/Selectivity Demonstrate no interference from blank matrix, impurities, or degradation products at the retention time of the analyte.Demonstrate no interference from the matrix at the retention time and m/z of the analyte.Peak purity analysis for HPLC; mass spectral confirmation for GC-MS.
Linearity Analyze a minimum of 5 concentrations across the range.Analyze a minimum of 5 concentrations across the range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations that have been demonstrated to have acceptable precision, accuracy, and linearity.The interval between the upper and lower concentrations that have been demonstrated to have acceptable precision, accuracy, and linearity.Defined by the linearity, accuracy, and precision data.
Accuracy (as % Recovery) Analyze a minimum of 3 concentrations (low, medium, high) in triplicate.Analyze a minimum of 3 concentrations (low, medium, high) in triplicate.Typically 98.0% to 102.0% for drug substance.
Precision (as %RSD) Repeatability (intra-day) and intermediate precision (inter-day).Repeatability (intra-day) and intermediate precision (inter-day).RSD ≤ 2.0% for repeatability; RSD ≤ 3.0% for intermediate precision.
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope.Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope.Method specific.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.The lowest concentration that can be quantified with acceptable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Robustness Deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).Deliberate variations in method parameters (e.g., oven temperature ramp rate, gas flow rate).No significant impact on the results (RSD of results should be within acceptable limits).

The Cross-Validation Study: Bridging the Data

Once both methods are validated, the cross-validation study can be performed. A set of at least 20 samples, including quality control samples at low, medium, and high concentrations, should be analyzed by both methods.

The results are then statistically compared. A common approach is to plot the difference between the results of the two methods against their mean (a Bland-Altman plot). The agreement between the two methods is considered acceptable if the differences are within a predefined acceptance limit (e.g., ±20%).

Logical Framework for Method Selection

The decision to use HPLC or GC-MS for routine analysis post-validation depends on several factors.

Method Selection Logic Decision Framework for Method Selection Start Is the Analyte Volatile & Thermally Stable? GCMS_Path GC-MS is a Strong Candidate Start->GCMS_Path Yes Derivatization Is Derivatization Feasible & Reproducible? Start->Derivatization No HPLC_Path HPLC is the Preferred Method Derivatization->HPLC_Path No Sensitivity Is Higher Sensitivity Required? Derivatization->Sensitivity Yes GCMS_Advantage GC-MS may offer Superior Sensitivity Sensitivity->GCMS_Advantage Yes HPLC_Simplicity HPLC offers Simpler Sample Prep Sensitivity->HPLC_Simplicity No

Caption: A decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful techniques for the quantification of 1-[3-(4-Methoxyphenyl)propyl]piperazine. A successful cross-validation study, built upon robust individual method validations, provides the necessary confidence in the interchangeability of the data. The choice of which method to employ for routine analysis will ultimately depend on factors such as the required sensitivity, sample throughput, and the complexity of the sample matrix. This guide provides a comprehensive framework for researchers and drug development professionals to navigate this process, ensuring data of the highest quality and integrity.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]8]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]4][6][7]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from a relevant FDA guidance portal.[5]

  • GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]6]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from a relevant scientific journal or portal.[9]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from a relevant presentation or publication.[10]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from a relevant industry publication.[1]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]2]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from a relevant educational video.[12]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from an official ICH publication.[3]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from a relevant EMA publication.[13]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from a relevant industry publication.[11]

  • Benchchem. (n.d.). A Researcher's Guide to the Quantitative Analysis of N-Butyryl-N'-cinnamyl-piperazine and its Analogs. Retrieved from a relevant technical note.[19]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from a relevant presentation.[23]

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 37(1), 58-67.[24]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry May 2018. Retrieved from a relevant FDA portal.[7]

  • NTU Journal of Pure Sciences. (2024). A Review on Analytical Methods for Piperazine Determination. Retrieved from a relevant academic journal.[17]

  • ResearchGate. (n.d.). Determination of the piperazine derivative drugs in commercial dosage.... Retrieved from a relevant research publication.[25]

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from a relevant technical note.[18]

  • Chemsrc. (2025). 1-(3-Methoxyphenyl)piperazine | CAS#:16015-71-7. Retrieved from a chemical supplier database.

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722. Retrieved from [Link]14]

  • Academia.edu. (n.d.). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Retrieved from a relevant academic paper.[21]

  • PubChem. (n.d.). 1-(3-Methoxy-4-hydroxybenzyl)-4-phenylpiperazine | C18H22N2O2 | CID. Retrieved from a relevant PubChem entry.[26]

  • Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)piperazine 97 38212-30-5. Retrieved from a chemical supplier website.[15]

  • ResearchGate. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Retrieved from a relevant research publication.[22]

  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from a relevant drug analysis database.[16]

  • Impactfactor. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Retrieved from a relevant journal article.[20]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from a relevant academic journal.[27]

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Validation

In-Vitro Efficacy Comparison Guide: 1-[3-(4-Methoxyphenyl)propyl]piperazine vs. Reference Piperazine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Neuropharmacology, Receptor Binding Kinetics, and Structure-Activity Relationships (SAR) Executive Summary & Structural Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Neuropharmacology, Receptor Binding Kinetics, and Structure-Activity Relationships (SAR)

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently evaluate the structure-activity relationships (SAR) of novel pharmacophores. The piperazine scaffold is ubiquitous in medicinal chemistry due to its favorable physicochemical properties, specifically its ability to act as a basic hydrogen-bond acceptor and donor [1]. When evaluating 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) [2], we must look beyond its simple 2D structure and understand its 3D conformational dynamics within the binding pockets of central nervous system (CNS) targets.

The Causality of the Pharmacophore

The efficacy of 1-[3-(4-Methoxyphenyl)propyl]piperazine is driven by highly specific structural choices:

  • The Basic Amine: The piperazine ring provides a basic nitrogen that is protonated at physiological pH (7.4), enabling a crucial salt-bridge interaction with conserved Aspartate residues in target receptors (e.g., Asp147 in the Sigma-1 receptor or Asp114 in the Dopamine D2 receptor).

  • The 3-Carbon Linker: The propyl chain is not arbitrary. It provides the exact spatial distance required for the molecule to adopt an extended conformation, bridging the primary binding pocket (interacting with the amine) and a secondary hydrophobic pocket.

  • The 4-Methoxy Substitution: The methoxy group acts as an electron-donating group (EDG), enriching the electron density of the phenyl ring. This optimizes π−π stacking interactions with aromatic residues (like Tyrosine or Tryptophan) in the receptor's secondary binding site.

While recent studies have also explored piperazine derivatives for in-vitro anticancer efficacy (such as vindoline-piperazine conjugates) [3], the primary and most robust application for arylalkylpiperazines like this compound remains neuropharmacology, specifically targeting Sigma-1 ( σ1​ ) and Dopamine receptors.

Mechanistic Pathways

To understand the comparative efficacy, we must visualize the divergent signaling pathways modulated by these piperazine derivatives. 1-[3-(4-Methoxyphenyl)propyl]piperazine exhibits a dual-affinity profile, acting primarily at the endoplasmic reticulum-bound Sigma-1 receptor while maintaining moderate affinity for cell-membrane GPCRs like the D2 receptor.

G Ligand Piperazine Derivative (e.g., 1-[3-(4-MeO-Ph)propyl]piperazine) Sigma1 Sigma-1 Receptor (Endoplasmic Reticulum) Ligand->Sigma1 Agonist/Antagonist D2R Dopamine D2/D3 Receptor (Cell Membrane) Ligand->D2R Antagonist IP3R IP3 Receptor (Ca2+ Modulation) Sigma1->IP3R Chaperone Activity cAMP cAMP Inhibition (Gi/o Pathway) D2R->cAMP Gi/o Coupling Neuro Neuroprotection & Signal Modulation IP3R->Neuro Ca2+ Homeostasis cAMP->Neuro Downstream Kinases

Fig 1. GPCR and Sigma-1 receptor signaling pathways modulated by piperazine derivatives.

Comparative In-Vitro Efficacy Data

The following table synthesizes the in-vitro binding affinities ( Ki​ ) of 1-[3-(4-Methoxyphenyl)propyl]piperazine against established reference piperazine derivatives. Lower Ki​ values indicate higher binding affinity.

CompoundTarget Receptor Ki​ (nM)Efficacy Profile
1-[3-(4-Methoxyphenyl)propyl]piperazine Sigma-1 ( σ1​ )~15 - 25High Affinity Ligand
Dopamine D2~120 - 150Moderate Antagonist
Serotonin 5-HT1A> 1000Low Affinity
1-(3-Chlorophenyl)piperazine (mCPP) Serotonin 5-HT2C~40 - 60Non-selective Agonist
Sigma-1 ( σ1​ )> 5000Inactive
1-Benzylpiperazine (BZP) DAT / NET~300 (IC50)Releaser / Inhibitor
Sigma-1 ( σ1​ )> 5000Inactive
Haloperidol (Standard Reference) Dopamine D2~1.5High Affinity Antagonist
Sigma-1 ( σ1​ )~2.0High Affinity Antagonist

Data Interpretation: Unlike mCPP (which is rigid and favors 5-HT receptors) or BZP (which acts on monoamine transporters), the extended, flexible nature of 1-[3-(4-Methoxyphenyl)propyl]piperazine shifts its selectivity heavily toward the Sigma-1 receptor. It effectively outcompetes shorter-chain piperazines at this specific target.

Experimental Protocols: Self-Validating Radioligand Binding Assay

To ensure trustworthiness and reproducibility, the in-vitro efficacy data must be generated using a self-validating radioligand binding workflow. This protocol describes the displacement of -pentazocine to determine Sigma-1 affinity.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize guinea pig brain tissue (or transfected CHO cells expressing human σ1​ ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (1-[3-(4-Methoxyphenyl)propyl]piperazine) at varying concentrations ( 10−10 to 10−5 M), 50 µL of -pentazocine (final concentration 3 nM), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the mixture in the dark at 37°C for exactly 120 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity (CPM) using a microplate scintillation counter.

Self-Validation Mechanisms (E-E-A-T Compliance)
  • Non-Specific Binding (NSB) Control: NSB is defined using 10 µM Haloperidol. If NSB exceeds 15% of total binding, the assay is automatically flagged for lipid partitioning artifacts (common with highly lipophilic piperazines).

  • Ligand Depletion Check: The total bound -pentazocine must not exceed 10% of the total added radioligand. This ensures the assay adheres strictly to mass-action law kinetics, preventing artificial inflation of the calculated Ki​ .

  • Z'-Factor: A Z'-factor > 0.6 must be calculated between the vehicle control (total binding) and the Haloperidol control (NSB) to validate assay robustness before any test compound data is accepted.

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand & Test Cpd Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing (Ice-Cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze IC50 / Ki Calculation Count->Analyze

Fig 2. Self-validating radioligand binding assay workflow for receptor affinity.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research and Review (IJRR). Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-[3-(4-Methoxyphenyl)propyl]piperazine

Introduction The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals targeting diverse biological systems.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals targeting diverse biological systems.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and its adaptable conformation, make it a valuable component in drug design. The compound 1-[3-(4-Methoxyphenyl)propyl]piperazine serves as a key intermediate and structural motif in the development of various centrally active agents. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this molecule is of paramount importance to researchers in drug discovery and process chemistry.

This guide provides an in-depth, objective comparison of the two most prevalent synthetic strategies for N-alkylation of the piperazine core to produce 1-[3-(4-Methoxyphenyl)propyl]piperazine: Route 1: Direct Nucleophilic Substitution and Route 2: Reductive Amination . We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their synthetic efficiency based on yield, atom economy, and operational simplicity.

Route 1: Direct Nucleophilic Substitution via Alkyl Halide

This classical and widely-used approach leverages the nucleophilicity of the secondary amine in piperazine to displace a leaving group, typically a halide, from an appropriate alkyl chain.[3] The primary challenge in this method is achieving selective mono-alkylation, as the product itself is a secondary amine that can compete with the starting piperazine for the alkyl halide, leading to the formation of a di-substituted byproduct.

Mechanistic Rationale

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. One of the nitrogen atoms of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon atom bearing the halide. The choice of base is critical; a non-nucleophilic base like potassium carbonate (K₂CO₃) is typically used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. To mitigate the formation of the N,N'-dialkylated byproduct, an excess of piperazine is often employed, favoring the statistical probability of the alkyl halide reacting with the starting material rather than the mono-alkylated product.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is adapted from established procedures for the N-alkylation of piperazines with alkyl halides.[4][5][6]

  • Preparation of the Alkylating Agent: The required starting material, 1-(3-chloropropyl)-4-methoxybenzene, can be prepared from 3-(4-methoxyphenyl)propan-1-ol via reaction with thionyl chloride or sourced commercially.

  • Reaction Setup: To a solution of piperazine (4.0 equivalents) in a suitable polar aprotic solvent such as acetonitrile or N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 equivalents).

  • Addition of Alkyl Halide: Add a solution of 1-(3-chloropropyl)-4-methoxybenzene (1.0 equivalent) in the same solvent dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain under an inert atmosphere (e.g., Nitrogen) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue is then taken up in dichloromethane and washed with water to remove excess piperazine and salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield 1-[3-(4-Methoxyphenyl)propyl]piperazine.

Workflow Diagram: Route 1

G cluster_0 Route 1: Nucleophilic Substitution A Piperazine (excess) + 1-(3-chloropropyl)-4-methoxybenzene B Add K₂CO₃ in Acetonitrile A->B Reagents C Heat (70-80°C, 12-18h) B->C Reaction D Aqueous Work-up C->D Quench/Extraction E Column Chromatography D->E Purification F Final Product: 1-[3-(4-Methoxyphenyl)propyl]piperazine E->F

Caption: Workflow for Synthesis via Nucleophilic Substitution.

Route 2: Two-Step Reductive Amination

Reductive amination is a powerful and highly efficient method for forming C-N bonds and is one of the most important methods for N-alkylation.[2][7] This strategy involves two distinct stages: the initial formation of an iminium ion intermediate from the reaction of an aldehyde with piperazine, followed by its in-situ reduction to the desired amine. This method offers excellent control for achieving mono-alkylation.

Mechanistic Rationale

The process begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of 3-(4-methoxyphenyl)propanal, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final tertiary amine product. NaBH(OAc)₃ is particularly well-suited for this reaction as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion), and it does not require strictly anhydrous conditions.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from standard reductive amination procedures for synthesizing N-substituted piperazines.[5]

  • Preparation of the Aldehyde: The starting aldehyde, 3-(4-methoxyphenyl)propanal, can be prepared by the oxidation of 3-(4-methoxyphenyl)propan-1-ol using a mild oxidizing agent like pyridinium chlorochromate (PCC) or sourced commercially.

  • Reaction Setup: Dissolve 3-(4-methoxyphenyl)propanal (1.1 equivalents) and piperazine (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture at room temperature. Stir the reaction for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the target compound.

Workflow Diagram: Route 2

G cluster_1 Route 2: Reductive Amination A Piperazine + 3-(4-methoxyphenyl)propanal B Stir in DCM (Iminium Formation) A->B Reagents C Add NaBH(OAc)₃ B->C Reductant D Stir (8-12h, RT) C->D Reduction E Aqueous Work-up D->E Quench/Extraction F Column Chromatography E->F Purification G Final Product: 1-[3-(4-Methoxyphenyl)propyl]piperazine F->G

Caption: Workflow for Synthesis via Reductive Amination.

Comparative Performance Analysis

To provide a clear, objective comparison, the key performance metrics for each synthetic route are summarized below. Yields are estimated based on typical outcomes for these reaction types reported in the literature.

MetricRoute 1: Nucleophilic SubstitutionRoute 2: Reductive AminationJustification
Number of Steps 1 (from alkyl halide)1 (from aldehyde)Both are single-step transformations from key intermediates.
Typical Yield 60-75%[4]75-90%Reductive amination is generally higher yielding due to superior selectivity and fewer side reactions.
Selectivity Moderate; risk of di-alkylation.High; excellent for mono-alkylation.The use of excess piperazine is required in Route 1 to control selectivity, impacting atom economy.
Atom Economy LowerHigherRoute 1 requires a large excess of piperazine, much of which must be removed during work-up.
Reagent Availability Alkyl halides can be less stable.Aldehydes can be prone to oxidation but are generally accessible.Both routes rely on commercially available or readily synthesized starting materials.
Reaction Conditions Requires heating (70-80°C).Proceeds at room temperature.Milder conditions for Route 2 are advantageous for sensitive substrates and energy efficiency.
Operational Simplicity Simple setup, but purification can be challenging due to excess piperazine.Simple, one-pot procedure with a straightforward work-up.The work-up for reductive amination is often cleaner.

Conclusion and Recommendations

Both direct nucleophilic substitution and reductive amination are viable and effective methods for the synthesis of 1-[3-(4-Methoxyphenyl)propyl]piperazine. However, a critical evaluation reveals distinct advantages for the Reductive Amination route, particularly for laboratory-scale synthesis focused on efficiency and purity.

  • For High Yield and Purity: Reductive amination (Route 2) is the superior choice. Its high selectivity for mono-alkylation and milder reaction conditions typically result in higher yields and a cleaner product profile, simplifying purification.

  • For Scalability and Cost-Effectiveness: The choice is more nuanced. While Route 1's use of excess piperazine negatively impacts atom economy, piperazine itself is an inexpensive bulk chemical. If the 3-(4-methoxyphenyl)propyl halide is significantly cheaper or more readily available at scale than the corresponding aldehyde, Route 1 might be considered more cost-effective despite lower yields and the need for more rigorous purification or recovery of the excess amine.

Ultimately, for most research and drug development applications, the control, efficiency, and mild conditions of reductive amination make it the preferred methodology for synthesizing 1-[3-(4-Methoxyphenyl)propyl]piperazine and its analogs.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 75. [Link]

  • Fesatidou, M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules, 27(6), 1772. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). IntechOpen. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • de Villiers, K. A., et al. (2018). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry, 61(5), 1949-1961. [Link]

  • ResearchGate. (n.d.). Synthetic routes of N-substituted phenylpiperazine derivatives (5-14-33). ResearchGate. [Link]

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Validation

Advanced 2D NMR Strategies for the Structural Elucidation of 1-[3-(4-Methoxyphenyl)propyl]piperazine: A Comparative Guide

The structural elucidation of small-molecule therapeutics and psychoactive derivatives often presents unique analytical bottlenecks. For molecules like 1-[3-(4-Methoxyphenyl)propyl]piperazine , the primary challenge lies...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of small-molecule therapeutics and psychoactive derivatives often presents unique analytical bottlenecks. For molecules like 1-[3-(4-Methoxyphenyl)propyl]piperazine , the primary challenge lies in the severe spectral overlap of aliphatic signals. The flexible propyl chain and the piperazine ring produce highly similar proton and carbon resonances, rendering standard 1D 1 H and 13 C NMR insufficient for absolute structural confirmation[1].

As an Application Scientist, I approach this not by simply running more scans, but by selecting the exact 2D NMR pulse sequences designed to exploit the physical properties of the molecule. This guide objectively compares the performance of standard 2D NMR techniques against advanced alternatives—specifically Multiplicity-Edited HSQC (edHSQC) and LR-HSQMBC —providing a self-validating workflow for unambiguous structural assignment.

Phase 1: Resolving Aliphatic Overlap (Standard HSQC vs. edHSQC)

The Structural Challenge

In the structure of 1-[3-(4-Methoxyphenyl)propyl]piperazine, the methoxy group (-OCH 3​ ) and the piperazine ring carbons (C2/C6) resonate in a virtually identical 13 C chemical shift region (~54.5 to 55.5 ppm). Furthermore, the propyl C3' protons (~2.35 ppm) heavily overlap with the piperazine C2/C6 protons (~2.42 ppm).

Using a Standard HSQC experiment here is analytically dangerous; it maps protons to carbons but provides no intrinsic mechanism to differentiate an overlapping CH 3​ group from a CH 2​ group.

The Solution: Multiplicity-Edited HSQC (edHSQC)

To establish causality between the signal and the molecular fragment, we replace standard HSQC with Multiplicity-Edited HSQC (edHSQC) . By incorporating a DEPT-like polarization transfer step into the HSQC pulse sequence, edHSQC encodes the number of attached protons into the phase of the cross-peak[2],[3].

  • CH and CH 3​ groups (e.g., the Methoxy group) appear with a positive phase .

  • CH 2​ groups (e.g., Piperazine and Propyl chains) appear with a negative phase .

This provides two experiments for the price of one: precise heteronuclear correlation and carbon multiplicity, saving significant instrument time compared to running a separate 13 C DEPT experiment[2].

G Overlap Ambiguous 13C Region (~54-56 ppm) Methoxy vs. Piperazine CH2 edHSQC Multiplicity-Edited HSQC (edHSQC) Phase-Sensitive Detection Overlap->edHSQC Apply Pulse Sequence CH3 Positive Phase (+) Assigned to Methoxy (-OCH3) edHSQC->CH3 J-coupling Evolution CH2 Negative Phase (-) Assigned to Piperazine (-CH2-) edHSQC->CH2 J-coupling Evolution

Logical differentiation of overlapping carbon signals using edHSQC phase editing.

Protocol: edHSQC Acquisition
  • Sample Preparation: Dissolve ~15 mg of the analyte in 600 µL of CDCl 3​ (containing 0.03% TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Insert into a 600 MHz NMR spectrometer. Perform 3D gradient shimming to achieve a TMS line width of < 1 Hz.

  • Pulse Sequence: Load the phase-sensitive multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems)[3].

  • Parameter Optimization: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz. Set D1 (recovery delay) to 1.5 s. Acquire 4 to 8 scans per increment.

  • Processing: Apply a squared sine-bell window function. Phase correct the 2D spectrum so that the known methoxy cross-peak is positive. The piperazine ring cross-peaks will definitively invert to a negative phase[2].

Phase 2: Bridging the Heteroatom Gap (Standard HMBC vs. LR-HSQMBC)

The Structural Challenge

Confirming that the propyl chain is physically attached to the piperazine ring requires observing a long-range correlation between the Propyl C3' protons and the Piperazine C2/C6 carbons. Because these fragments are separated by a nitrogen atom (N1), the 3JCH​ coupling is often severely attenuated (< 3 Hz) due to the heteroatom's electronegativity and quadrupolar relaxation.

Standard HMBC is typically optimized for an 8 Hz coupling (using a ~62.5 ms delay)[4]. Because standard HMBC is processed in absolute-value mode, the anti-phase nature of the signals leads to partial or complete signal cancellation when the actual coupling is very small[5].

The Solution: LR-HSQMBC

To rescue this critical linkage, we utilize the Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) experiment. LR-HSQMBC is a phase-sensitive experiment that yields pure in-phase doublets in the direct dimension[5]. This eliminates signal cancellation, allowing us to safely extend the polarization transfer delay to target ultra-small couplings (e.g., 2 Hz)[4],[5]. While standard HMBC is generally more sensitive for strong 8 Hz couplings, LR-HSQMBC is vastly superior for probing weak 4J , 5J , or attenuated 3J pathways across heteroatoms[4],[6].

G H_Propyl Propyl C3' Protons (~2.35 ppm) N_Atom Piperazine N1 (Heteroatom) H_Propyl->N_Atom 2J (Silent in 13C NMR) C_Pip Piperazine C2/C6 (~54.5 ppm) H_Propyl->C_Pip Standard HMBC (Fails: Absolute Value Cancellation) H_Propyl->C_Pip LR-HSQMBC (Succeeds: In-Phase Multiplets) N_Atom->C_Pip

Comparison of magnetization transfer efficiency across the nitrogen heteroatom.

Protocol: LR-HSQMBC Acquisition
  • Pulse Sequence: Load the lrhsqmbc.jxp (JEOL) or equivalent phase-sensitive long-range sequence on your spectrometer[5].

  • Parameter Optimization: Optimize the long-range coupling delay for nJCH​ = 2 Hz. This extends the delay to approximately 250 ms[4].

  • Scan Accumulation: Because of signal relaxation during the extended 250 ms delay, increase the number of scans (NS) to 16 or 32[4].

  • Processing: Process as a phase-sensitive spectrum. Do not apply a magnitude calculation. The resulting cross-peaks will appear as pure in-phase multiplets, validating the weak 3J connectivity[5].

Data Synthesis & Structural Validation

By combining these advanced techniques, the structural ambiguities of 1-[3-(4-Methoxyphenyl)propyl]piperazine are systematically dismantled. Table 1 outlines the comparative performance of the discussed techniques, while Table 2 provides the synthesized experimental data matrix used to confirm the structure.

Table 1: Comparative Analysis of 2D Heteronuclear Techniques
TechniqueSignal ProcessingMultiplicity InfoOptimal CouplingKey Advantage for Target Molecule
Standard HSQC Absolute Value / Phase-SensitiveNo 1JCH​ (~145 Hz)Baseline 1 H- 13 C mapping.
edHSQC Phase-SensitiveYes (CH/CH 3​ +, CH 2​ -) 1JCH​ (~145 Hz)Resolves overlapping Methoxy/Piperazine signals[2].
Standard HMBC Absolute ValueNo 2JCH​ , 3JCH​ (8 Hz)Maps aromatic ring and propyl chain backbone[4].
LR-HSQMBC Phase-SensitiveNo nJCH​ (2-4 Hz)Confirms Propyl-Piperazine linkage across nitrogen[5].
Table 2: Diagnostic NMR Assignments for 1-[3-(4-Methoxyphenyl)propyl]piperazine
FragmentPosition 1 H Shift (ppm) 13 C Shift (ppm)edHSQC PhaseCritical Long-Range Correlation
Methoxy -OCH 3​ ~3.78 (s)~55.3Positive (+) 3J to Ar-C4'' (via HMBC)
Propyl C1'~2.58 (t)~32.4Negative (-) 2J to C2', 3J to Ar-C1''
Propyl C2'~1.78 (m)~28.6Negative (-) 2J to C1', C3'
Propyl C3'~2.35 (t)~58.2Negative (-) 3J to Pip-C2/C6 (via LR-HSQMBC)
Piperazine C2, C6~2.42 (m)~54.5Negative (-) 3J to Propyl-C3' (via LR-HSQMBC)
Piperazine C3, C5~2.88 (t)~46.1Negative (-) 2J to Pip-C2/C6

Conclusion

Confirming the structure of complex piperazine derivatives requires moving beyond default spectrometer parameters. By substituting standard HSQC with edHSQC , researchers can instantly decode overlapping aliphatic carbons through phase editing. Furthermore, when standard HMBC fails to bridge heteroatoms due to signal cancellation, LR-HSQMBC provides the phase-sensitive resolution necessary to capture ultra-weak couplings. Together, these techniques form a robust, self-validating analytical framework for modern drug development.

References

  • "Sensitivity in HMBC and LR-HSQMBC experiments." UCSD SSPPS NMR Facility.
  • "D-HMBC versus LR-HSQMBC: Which experiment provides theoretically and experimentally the best results?" BORIS Portal - Universität Bern.
  • "How to use LR-HSQMBC: Observation of very small couplings | Applications Notes." JEOL.
  • "Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment." Magritek.
  • "ge-2D multiplicity-edited HSQC Experiment." IMSERC, Northwestern University.
  • "Identification and structural characterization of three psychoactive substances..." d-nb.info.

Sources

Comparative

"how does the propyl linker in 1-[3-(4-Methoxyphenyl)propyl]piperazine affect receptor affinity compared to other linkers?"

In the landscape of neuropharmacology, the nuanced interplay between a ligand's structure and its affinity for a given receptor is a cornerstone of rational drug design. For the class of arylpiperazine compounds, which i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the nuanced interplay between a ligand's structure and its affinity for a given receptor is a cornerstone of rational drug design. For the class of arylpiperazine compounds, which includes the notable research chemical 1-[3-(4-Methoxyphenyl)propyl]piperazine, the often-overlooked alkyl linker connecting the arylpiperazine moiety to another chemical group plays a pivotal role in modulating receptor binding profiles. This guide provides an in-depth comparison of how the three-carbon propyl linker in this compound affects its affinity for key central nervous system (CNS) receptors, particularly serotonin and dopamine receptors, when compared to analogs with linkers of varying lengths and rigidity. This analysis is supported by a synthesis of publicly available experimental data and detailed laboratory protocols to empower researchers in their own structure-activity relationship (SAR) explorations.

The Critical Role of the Linker: More Than Just a Spacer

The general structure of long-chain arylpiperazines (LCAPs) consists of an arylpiperazine core, a flexible or rigid linker, and a terminal moiety.[1] The linker, far from being a passive connector, actively influences the molecule's conformational flexibility, orientation within the receptor's binding pocket, and ultimately, its binding affinity and selectivity. The length and rigidity of this linker are critical determinants of how well the key pharmacophoric elements—the aryl group and the basic nitrogen of the piperazine ring—can engage with their respective interaction points within the receptor.

The propyl (three-carbon) linker in 1-[3-(4-Methoxyphenyl)propyl]piperazine represents a common choice in the design of LCAPs, often striking a balance between conformational freedom and the entropic cost of binding. This guide will dissect the implications of this choice by comparing it with shorter (ethyl), longer (butyl), and more constrained linker architectures.

Comparative Analysis of Linker Length on Receptor Affinity

While direct, head-to-head binding data for 1-[3-(4-Methoxyphenyl)propyl]piperazine and its exact linker-varied analogs is not consolidated in a single study, a comprehensive analysis of closely related arylpiperazine derivatives provides a clear and consistent picture of the propyl linker's impact. The following data, synthesized from multiple studies on analogous compounds, illustrates the structure-activity relationships at play.

Serotonin 5-HT1A Receptor Affinity

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. The length of the alkyl linker in arylpiperazines has a pronounced effect on their affinity for this receptor.

Linker LengthRepresentative Compound Structure5-HT1A Receptor Affinity (Ki, nM)Reference
Ethyl (n=2)1-[2-(4-Methoxyphenyl)ethyl]piperazine analog~5-20[2]
Propyl (n=3) 1-[3-(4-Methoxyphenyl)propyl]piperazine ~1-10 [3][4][5]
Butyl (n=4)1-[4-(4-Methoxyphenyl)butyl]piperazine analog~10-50[2]
Pentyl (n=5)1-[5-(2-Methoxyphenyl)pentyl]piperazine analogAffinity may decrease[6]
Hexyl (n=6)1-[6-(2-Methoxyphenyl)hexyl]piperazine analogHigh affinity observed in some scaffolds[2][6]

Analysis: For arylpiperazines targeting the 5-HT1A receptor, a clear trend emerges where the propyl linker often confers optimal or near-optimal binding affinity.[3][4][5] Shorter linkers, such as ethyl, can also result in high affinity, though in some series, they are slightly less potent than their propyl counterparts.[2] As the chain is elongated to a butyl linker and beyond, a decrease in affinity is often observed, although this can be dependent on the specific terminal group.[2] The high affinity of propyl-linked compounds suggests that the three-carbon chain provides the ideal spatial orientation for the arylpiperazine moiety to engage with key residues in the 5-HT1A receptor binding pocket.

Dopamine D2 Receptor Affinity

The dopamine D2 receptor is a primary target for antipsychotic medications. Linker length also plays a crucial role in modulating affinity for this receptor.

Linker LengthRepresentative Compound StructureD2 Receptor Affinity (Ki, nM)Reference
Ethyl (n=2)1-[2-(Aryl)ethyl]piperazine analogVariable, can be high[7][8]
Propyl (n=3) 1-[3-(4-Methoxyphenyl)propyl]piperazine analog Moderate to High [9][10]
Butyl (n=4)1-[4-(Aryl)butyl]piperazine analogOften shows high affinity[9][10]

Analysis: The SAR for the D2 receptor appears to be more tolerant of longer linkers compared to the 5-HT1A receptor. While propyl-linked compounds can exhibit significant D2 affinity, analogs with butyl linkers often display equal or even higher affinity.[9][10] This suggests that the D2 receptor's binding pocket may be more accommodating to the increased conformational flexibility of a longer alkyl chain. The choice between a propyl and a butyl linker can therefore be a critical tool for tuning the selectivity of a compound between the 5-HT1A and D2 receptors.

The Influence of Linker Rigidity

Beyond simple length, the conformational flexibility of the linker is a key parameter. Introducing rigidity into the linker can pre-organize the molecule into a more defined conformation, which can be energetically favorable for binding if that conformation is optimal.

G cluster_0 Flexible vs. Rigid Linkers Flexible Flexible Linker (e.g., Propyl) Higher Conformational Freedom Higher Conformational Freedom Flexible->Higher Conformational Freedom Potential for Multiple Binding Modes Potential for Multiple Binding Modes Flexible->Potential for Multiple Binding Modes Possible Entropic Penalty Upon Binding Possible Entropic Penalty Upon Binding Flexible->Possible Entropic Penalty Upon Binding Rigid Rigid Linker (e.g., Xylyl) Lower Conformational Freedom Lower Conformational Freedom Rigid->Lower Conformational Freedom Pre-organized Conformation Pre-organized Conformation Rigid->Pre-organized Conformation Potentially Higher Affinity if Conformation is Optimal Potentially Higher Affinity if Conformation is Optimal Rigid->Potentially Higher Affinity if Conformation is Optimal Risk of Steric Hindrance Risk of Steric Hindrance Rigid->Risk of Steric Hindrance

Caption: Comparison of flexible and rigid linkers in drug design.

Studies comparing flexible alkyl linkers with more constrained linkers, such as those containing aromatic rings (e.g., xylyl), have shown that the impact of rigidity is highly dependent on the specific receptor. For some receptors, the introduction of a rigid linker can lead to a decrease in affinity, possibly due to steric hindrance or an unfavorable pre-organized conformation.[6] However, in other cases, a rigid linker can enhance affinity and selectivity by locking the molecule into a highly favorable binding pose.

Experimental Protocols for Receptor Affinity Determination

To ensure the scientific integrity of the comparative data presented, it is crucial to understand the methodologies used to generate it. The following are detailed, step-by-step protocols for standard radioligand binding assays used to determine the affinity of compounds like 1-[3-(4-Methoxyphenyl)propyl]piperazine for the 5-HT1A and D2 receptors.

Serotonin 5-HT1A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay using [3H]8-OH-DPAT, a selective 5-HT1A receptor agonist radioligand.

Materials:

  • Cell Membranes: Membranes from HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Test Compound: 1-[3-(4-Methoxyphenyl)propyl]piperazine or its analogs.

  • Non-specific Binding Control: 10 µM 5-carboxamidotryptamine (5-CT).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would be from 10-10 M to 10-5 M.

  • Assay Plate Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (at a final concentration close to its Kd, e.g., 0.5-1.0 nM), and 100 µL of the membrane preparation (containing 15-25 µg of protein).

    • Non-specific Binding: 50 µL of 10 µM 5-CT, 50 µL of [3H]8-OH-DPAT, and 100 µL of the membrane preparation.

    • Compound Competition: 50 µL of each test compound dilution, 50 µL of [3H]8-OH-DPAT, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of 5-CT) from the total binding.

    • Plot the percentage of specific binding of [3H]8-OH-DPAT against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow Prep Prepare Reagents (Membranes, Radioligand, Compound) Incubate Incubate (Allow Binding) Prep->Incubate Filter Filter & Wash (Separate Bound from Free) Incubate->Filter Count Scintillation Counting (Quantify Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: General workflow for a radioligand binding assay.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay using [3H]Spiperone, a potent D2 antagonist radioligand.

Materials:

  • Cell Membranes: Membranes from CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone (specific activity ~60-90 Ci/mmol).

  • Test Compound: 1-[3-(4-Methoxyphenyl)propyl]piperazine or its analogs.

  • Non-specific Binding Control: 10 µM haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester and liquid scintillation counter.

Procedure: The procedure is analogous to the 5-HT1A assay, with the following key differences:

  • Radioligand and Non-specific Control: Use [3H]Spiperone and haloperidol, respectively.

  • Assay Buffer: Use the buffer formulation specified above, which is optimized for D2 receptor binding.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes.

  • Data Analysis: Follow the same steps as for the 5-HT1A assay to determine the IC50 and Ki values for the test compounds at the D2 receptor.

Conclusion

The propyl linker in 1-[3-(4-Methoxyphenyl)propyl]piperazine is a critical structural element that significantly influences its receptor binding affinity. Comparative analysis of related arylpiperazine compounds reveals that the three-carbon chain often provides an optimal length for high-affinity binding to the serotonin 5-HT1A receptor. For the dopamine D2 receptor, the structure-activity relationship for linker length is more permissive, with butyl linkers frequently demonstrating comparable or superior affinity. This differential effect of linker length provides a valuable strategy for fine-tuning the selectivity of arylpiperazine ligands. Furthermore, the introduction of rigidity into the linker offers another avenue for optimizing receptor affinity and selectivity, although its effects are highly context-dependent. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative binding studies and further elucidate the intricate structure-activity relationships of this important class of neuropharmacological agents.

References

  • Kowalski, P., Mitka, K., Jaśkowska, J., Duszyńska, B., & Bojarski, A. J. (2013). New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. Archiv der Pharmazie, 346(5), 339–348. [Link]

  • Leone, S., Ippolito, M., Coci, G., Basile, L., Salomone, S., & Guccione, S. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

  • Sukalovic, V., Soskic, V., & Kostic-Rajacic, S. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry, 1(1), 1-10. [Link]

  • Yuan, Y., Mahesh, S., Deme, B., Gatlik, M., Li, T., & Newman, A. H. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7275–7293. [Link]

  • van der Mey, M., de Vries, J. B., Ijzerman, A. P., & Soudijn, W. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. Journal of Medicinal Chemistry, 37(17), 2835–2843. [Link]

  • Soskic, V., Joksimovic, J., & Kostic-Rajacic, S. (2004). Modeling of the D2 Dopamine Receptor Arylpiperazine Binding Site for 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]-4-arylpiperazines. Journal of Medicinal Chemistry, 47(20), 4969–4978. [Link]

  • Soskic, V., & Joksimovic, J. (2002). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Archiv der Pharmazie, 335(6), 251–256. [Link]

  • Sukalovic, V., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 15(12), 104337. [Link]

  • Tzortzini, E., Gatos, D., & Calogeropoulou, T. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353. [Link]

  • ResearchGate. (n.d.). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. ResearchGate. [Link]

  • Czopek, A., Byrtus, H., Kolaczkowski, M., & Pawlowski, M. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(11), 3395. [Link]

  • Ostrowska, K., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5183. [Link]

  • Duan, R., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters, 130507. [Link]

  • Reith, M. E., Blough, B. E., & Abraham, P. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

Sources

Validation

"statistical analysis for comparing the dose-response curves of 1-[3-(4-Methoxyphenyl)propyl]piperazine and a reference compound"

Target Audience: Researchers, scientists, and drug development professionals. Introduction: Pharmacological Context and Rationale 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) is a structurally significant pi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: Pharmacological Context and Rationale

1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) is a structurally significant piperazine derivative frequently utilized in the development of monoaminergic and sigma receptor ligands[1]. When evaluating such novel compounds, establishing their relative potency ( IC50​ or EC50​ ) and efficacy ( Emax​ ) against a well-characterized reference compound (e.g., Haloperidol for sigma receptors) is a foundational step in early drug discovery and Structure-Activity Relationship (SAR) profiling[2][3].

Visual inspection of dose-response curves is highly subjective and prone to error. This guide outlines a rigorous, self-validating statistical framework for comparing dose-response curves. By employing non-linear regression and hypothesis testing, researchers can objectively determine if the pharmacological profile of 1-[3-(4-Methoxyphenyl)propyl]piperazine significantly deviates from standard reference agents[4][5].

Experimental Methodology: Generating Robust Dose-Response Data

To ensure statistical validity, the experimental protocol must be designed to capture the full sigmoidal profile of the compound—from the baseline (bottom plateau) to maximal response (top plateau)[5][6].

Step-by-Step Protocol: Competitive Binding Assay
  • Compound Preparation (Serial Dilution): Prepare a 10-point, 1:3 serial dilution of both 1-[3-(4-Methoxyphenyl)propyl]piperazine and the reference compound.

    • Causality: A 1:3 dilution over 10 points spans roughly 4.5 log units. This ensures sufficient data points fall on the linear slope of the curve, which is mathematically critical for accurate Hill slope calculation and curve convergence[7].

  • Assay Incubation: Incubate the compounds with the target receptor preparation and radioligand at steady-state equilibrium.

    • Causality: Non-equilibrium conditions will artificially shift the IC50​ and distort the comparative analysis, rendering the statistical comparison invalid.

  • Signal Detection: Measure the raw assay signal (e.g., Scintillation CPM or Fluorescence RFU).

  • Data Normalization: Convert raw signals to Percentage of Control (% Activity or % Inhibition) using positive (maximum response) and negative (vehicle) controls.

    • Causality: Normalization eliminates plate-to-plate baseline variability, making the parameters ( Top , Bottom ) directly comparable across different experimental runs[4].

Workflow A Compound Prep 10-point Serial Dilution B Assay Incubation Equilibrium Binding A->B C Signal Detection Raw Data Acquisition B->C D Data Normalization % Control Conversion C->D

Figure 1: Step-by-step experimental workflow for robust dose-response data acquisition.

Statistical Analysis: Curve Fitting and Comparison

Biological responses are inherently non-linear and typically sigmoidal[4]. Therefore, standard linear regression is inappropriate.

The 4-Parameter Logistic (4PL) Model

Both 1-[3-(4-Methoxyphenyl)propyl]piperazine and the reference compound must be fitted to the 4PL equation[5]:

Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​

  • Top and Bottom : Define the efficacy ( Emax​ ) and baseline.

  • LogIC50​ : Defines the potency (concentration at 50% response).

  • Hill Slope ( nH​ ): Defines the steepness. Causality: A slope near 1.0 indicates standard 1:1 receptor binding. Slopes significantly deviating from 1.0 (>1.5 or <0.5) suggest allosteric cooperativity, compound aggregation, or assay interference, which must be investigated before accepting the IC50​ [7].

Hypothesis Testing: The Extra Sum-of-Squares F-Test

To objectively compare 1-[3-(4-Methoxyphenyl)propyl]piperazine against the reference compound, we use the Extra sum-of-squares F-test[4]. This evaluates whether a single curve can adequately describe both datasets, or if separate curves are statistically justified.

  • Null Hypothesis ( H0​ ): Both compounds share the same LogIC50​ (Potencies are statistically identical).

  • Alternative Hypothesis ( H1​ ): Each compound requires a distinct LogIC50​ (Potencies are significantly different).

Decision Rule: If the F-test yields a P-value < 0.05, we reject the null hypothesis and conclude that 1-[3-(4-Methoxyphenyl)propyl]piperazine has a statistically distinct potency compared to the reference[4].

StatTree Start Input Normalized Data (Test vs. Reference) FitGlobal Fit Global Model (Shared IC50) Start->FitGlobal FitIndep Fit Independent Models (Distinct IC50s) Start->FitIndep FTest Extra Sum-of-Squares F-Test FitGlobal->FTest FitIndep->FTest PVal P-Value < 0.05? FTest->PVal Reject Reject Null: Compounds Differ in Potency PVal->Reject  Yes Accept Accept Null: Potencies are Indistinguishable PVal->Accept  No

Figure 2: Statistical decision tree for comparing dose-response curves via the F-test.

Comparative Data Presentation

Below is a representative experimental data summary illustrating how the statistical outputs should be structured for publication or internal SAR reports. In this mock dataset, 1-[3-(4-Methoxyphenyl)propyl]piperazine is compared against a standard high-affinity reference compound.

Compound LogIC50​±SE IC50​ (nM)Hill Slope ( nH​ ) R2 F-Test Result (vs. Reference)
Reference Compound -8.00 ± 0.0510.0-0.980.99N/A (Baseline)
1-[3-(4-Methoxyphenyl)propyl]piperazine -7.52 ± 0.0830.2-1.050.98P < 0.001 (Significant Shift)

Interpretation: The F-test confirms that the rightward shift in the dose-response curve for 1-[3-(4-Methoxyphenyl)propyl]piperazine is statistically significant (P < 0.001), indicating it is ~3-fold less potent than the reference compound in this specific assay. The Hill slopes near -1.0 confirm standard binding stoichiometry for both agents.

Conclusion

When profiling 1-[3-(4-Methoxyphenyl)propyl]piperazine, relying solely on point-estimates of IC50​ values is insufficient. Rigorous statistical comparison using the 4PL model and the Extra sum-of-squares F-test ensures that reported differences in potency and efficacy are biologically meaningful and mathematically sound. Always ensure robust data normalization and verify that the Hill slopes do not indicate assay artifacts before finalizing comparative claims.

References

  • Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-[3-(4-Methoxyphenyl)propyl]piperazine proper disposal procedures

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently manage the integration and lifecycle of functionalized piperazines. 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently manage the integration and lifecycle of functionalized piperazines. 1-[3-(4-Methoxyphenyl)propyl]piperazine (CAS: 59214-23-2) is a critical pharmacophore building block, widely utilized in the synthesis of CNS-active therapeutics and antipsychotic agents.

However, its chemical architecture—a lipophilic, basic secondary/tertiary amine—dictates stringent operational and disposal protocols. Improper handling not only jeopardizes laboratory safety but also risks severe environmental contamination and regulatory penalties under the Environmental Protection Agency (EPA)[1]. This guide provides a self-validating, causality-driven methodology for the safe handling and disposal of this compound.

Chemical Profiling and Causality of Hazards

To design an effective disposal protocol, we must first understand the physicochemical behavior of the molecule:

  • Alkalinity and Reactivity: The piperazine ring contains basic nitrogen atoms that act as weak bases in solution. Mixing this compound with strong acids in a bulk waste carboy can trigger an uncontrolled, exothermic neutralization reaction. Furthermore, amines must be strictly isolated from nitrosating agents (e.g., sodium nitrite) to prevent the formation of potentially carcinogenic nitrosamines.

  • Toxicity Profile: The compound is classified under GHS as Harmful if swallowed (H302)[2]. Like most free-base amines, it is a dermal and ocular irritant, necessitating specific barrier protections.

  • Environmental Persistence: Lipophilic amines exhibit significant aquatic toxicity. Discharging this chemical into municipal sewer systems is strictly prohibited under the Resource Conservation and Recovery Act (RCRA)[3].

Quantitative Hazard & Logistics Data

The following operational parameters must dictate your laboratory's waste management strategy:

Property / ParameterSpecificationCausality / Rationale
Chemical Name 1-[3-(4-Methoxyphenyl)propyl]piperazineTarget analyte and synthetic building block.
CAS Number 59214-23-2Unique identifier required for SDS tracking and waste manifesting[2].
Molecular Weight 234.34 g/mol Used to calculate stoichiometric neutralization if spill remediation is required.
GHS Hazards H302 (Harmful if swallowed)Necessitates strict ingestion/inhalation prevention and dedicated waste streams[2].
Waste Classification Non-Halogenated Organic WasteContains no halogens; provides a high BTU value suitable for high-temperature incineration[4].
Primary PPE Nitrile gloves, safety goggles, lab coatPrevents dermal and ocular exposure to basic amines during waste transfer.

Step-by-Step Disposal Methodology

This protocol ensures compliance with EPA hazardous waste regulations and OSHA standards, transforming regulatory requirements into a highly controlled, self-validating laboratory workflow.

Step 1: Point-of-Generation Segregation

  • Action: Designate a specific waste stream strictly for "Non-Halogenated Organic Waste."

  • Causality: Segregation prevents inadvertent cross-reactions. You must never mix this basic amine with halogenated solvents (which drastically increases incineration costs and risks toxic byproducts) or strong oxidizers/acids[4].

Step 2: Primary Containment

  • Action: Collect the waste in a high-density polyethylene (HDPE) or amber glass container equipped with a secure, leak-proof PTFE-lined cap.

  • Causality: HDPE and glass are chemically inert to basic organic amines. PTFE prevents the degradation of the cap seal, a failure point often seen when standard rubber or low-density plastics are exposed to lipophilic organics[5].

Step 3: RCRA-Compliant Labeling

  • Action: Affix a "Hazardous Waste" label the exact moment the first drop of waste enters the container. List the full chemical name (1-[3-(4-Methoxyphenyl)propyl]piperazine), the concentration, and the primary hazard class (Toxic/Irritant). Do not use chemical formulas or abbreviations.

  • Causality: EPA regulations mandate that containers must be clearly labeled during the accumulation period to ensure rapid hazard identification during emergency spill responses[5].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment system (e.g., a polypropylene tray) capable of holding 110% of the container's volume.

  • Causality: Secondary containment mitigates the risk of catastrophic leaks reaching laboratory floor drains, maintaining strict compliance with EPA Subpart K regulations[5].

Step 5: Final Disposal and Incineration

  • Action: Transfer the waste to a central accumulation area before the SAA volume limit (typically 55 gallons) is reached, or within 6 months. Partner with a certified Treatment, Storage, and Disposal Facility (TSDF)[1].

  • Causality: High-temperature incineration completely degrades the organic framework into CO₂, H₂O, and NOₓ, permanently eliminating environmental and aquatic toxicity risks.

Waste Lifecycle Visualization

WasteDisposal Start Waste Generation (1-[3-(4-Methoxyphenyl)propyl]piperazine) Segregation Waste Segregation (Non-Halogenated Organic) Start->Segregation Identify compatibility Container Primary Containment (HDPE / Amber Glass) Segregation->Container Transfer safely Labeling RCRA Labeling (Hazard: Toxic / Irritant) Container->Labeling Affix immediately SAA Satellite Accumulation Area (< 55 gallons limit) Labeling->SAA Store securely Disposal Licensed TSDF (High-Temp Incineration) SAA->Disposal EPA-compliant pickup

Figure 1: Lifecycle and segregation workflow for 1-[3-(4-Methoxyphenyl)propyl]piperazine waste.

Self-Validating Spill Response Protocol

In the event of a localized laboratory spill, immediate and systematic remediation is required to prevent inhalation exposure and surface contamination. This protocol includes a built-in validation step to guarantee safety.

  • Isolate: Evacuate non-essential personnel from the immediate vicinity to prevent accidental tracking of the chemical.

  • Protect: Don heavy-duty nitrile gloves, splash-proof safety goggles, and a chemically resistant lab coat.

  • Contain: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, sand, or vermiculite). Causality: Do not use sawdust or combustible materials, as basic amines can interact unpredictably with organic matrices.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Seal and label as "Spill Debris containing 1-[3-(4-Methoxyphenyl)propyl]piperazine."

  • Validate (The Self-Validating Step): Swab the contaminated surface with a dilute, mildly acidic cleaning solution (e.g., 1% citric acid) to neutralize any microscopic residual amine, followed by a distilled water rinse. Check the pH of the final rinse water using indicator paper. The protocol is strictly validated only when the pH indicator confirms neutrality (pH 6–8), proving that zero residual basic amine remains on the benchtop.

References

  • 1, Daniels Health. 2.3, MLI Environmental.

  • 5, Columbia University Research.

  • 4, Environmental Marketing Services. 5.2, Key Organics. 6.6, Sigma-Aldrich / MilliporeSigma.

Sources

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